4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
Description
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Properties
IUPAC Name |
(4-cyanophenyl) 4-pentylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-2-3-4-5-15-6-10-17(11-7-15)19(21)22-18-12-8-16(14-20)9-13-18/h8-9,12-13,15,17H,2-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNQQLWJXYJSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886172, DTXSID40933282 | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanophenyl 4-pentylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62439-35-4, 148020-35-3 | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062439354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanophenyl 4-pentylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyanophenyl trans-4-pentylcyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
CAS Number: 62439-35-4
This technical guide provides a comprehensive overview of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a key component in advanced liquid crystal displays (LCDs) and other optoelectronic applications. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in the synthesis, properties, and applications of this versatile molecule.
Introduction: The Significance of a Calamitic Mesogen
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a calamitic (rod-shaped) liquid crystal that has garnered significant attention for its valuable contributions to the formulation of nematic liquid crystal mixtures. Its molecular structure, characterized by a rigid core composed of a cyclohexanecarboxylate and a cyanophenyl group, coupled with a flexible pentyl chain, imparts a unique combination of properties essential for high-performance display technologies. The "trans" configuration of the pentyl group and the carboxylate on the cyclohexane ring is a critical structural feature that influences its physical and chemical characteristics[1].
The presence of the cyano group (-CN) introduces a strong dipole moment, which is fundamental to the electro-optical response of liquid crystal materials. This high polarity leads to strong dipole-dipole interactions between molecules, promoting the parallel alignment necessary for the nematic phase[2]. The interplay between the rigid core and the flexible alkyl tail allows the material to maintain its liquid crystalline state over a broad and useful temperature range, a crucial attribute for devices operating in diverse environments[2].
This guide will delve into the synthesis of this compound, its detailed physicochemical properties, its pivotal role in liquid crystal technology, and the necessary safety protocols for its handling.
Physicochemical Properties
The unique molecular architecture of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate dictates its physical and chemical behavior. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 62439-35-4 | [3] |
| Molecular Formula | C₁₉H₂₅NO₂ | [3] |
| Molecular Weight | 299.41 g/mol | [3] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | Not explicitly found, but the precursor, trans-4-pentylcyclohexanecarboxylic acid, has a melting point of 54.0 to 57.0 °C. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and acetonitrile. Limited solubility in water is anticipated due to the hydrophobic pentyl chain. | [1][4] |
Synthesis and Experimental Protocols
The synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is typically achieved through a two-step process: the synthesis of the precursor, trans-4-pentylcyclohexanecarboxylic acid, followed by its esterification with 4-cyanophenol.
Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid
The precursor, trans-4-pentylcyclohexanecarboxylic acid, can be synthesized via the catalytic hydrogenation of 4-pentylbenzoic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring. The "trans" isomer is often favored under specific reaction conditions.
Experimental Protocol:
-
Hydrogenation: In a high-pressure autoclave, dissolve 4-pentylbenzoic acid in a suitable solvent such as acetic acid.
-
Add a ruthenium-on-carbon (Ru/C) catalyst.
-
Pressurize the autoclave with hydrogen gas (e.g., 15 bar) and heat to a specified temperature (e.g., 100 °C)[5].
-
Maintain the reaction under stirring for a sufficient duration (e.g., 20 hours) until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[6].
-
After cooling and depressurization, filter the catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of cis and trans isomers, can be purified by recrystallization to isolate the desired trans isomer. The trans isomer generally exhibits better crystallinity than the cis form[6].
Esterification with 4-Cyanophenol
The final step is the esterification of trans-4-pentylcyclohexanecarboxylic acid with 4-cyanophenol. A common and efficient method for this transformation is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalyst, typically 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve trans-4-pentylcyclohexanecarboxylic acid, 4-cyanophenol, and a catalytic amount of DMAP in an aprotic solvent like dichloromethane[4].
-
Addition of Coupling Agent: Cool the solution in an ice bath and add a solution of EDCI or DCC in dichloromethane dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until completion. The progress can be monitored by TLC.
-
Workup:
-
If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate successively with a dilute acid (e.g., 1M HCl) to remove any remaining DMAP and base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Caption: Synthesis workflow for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Applications in Liquid Crystal Displays (LCDs)
The primary application of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate lies in its role as a component in nematic liquid crystal mixtures for displays. Its specific molecular structure contributes to several key performance characteristics of the final liquid crystal formulation.
-
Broad Nematic Range: When blended with other liquid crystal compounds, it helps to create a eutectic mixture that exhibits a stable nematic phase over a wide temperature range. This is crucial for the reliable operation of displays in various ambient conditions, from cold to hot environments[2].
-
Electro-Optical Performance: The strong dipole moment from the cyano group is essential for the electro-optical switching behavior of the liquid crystal. When an electric field is applied, the molecules align themselves, altering the passage of light and enabling the creation of images on the display[2].
-
High-Resolution Displays: In high-resolution displays with smaller and more densely packed pixels, precise control over the liquid crystal alignment is paramount. Mixtures containing cyanophenyl-based compounds like the one discussed here offer stable nematic behavior and predictable alignment, which contributes to sharper images and improved pixel fidelity[2].
The rod-like shape of the molecule is fundamental to the formation of the long-range orientational order characteristic of the nematic phase. This molecular alignment can be either perpendicular (homeotropic) or parallel (planar) to a confining surface, a property that is harnessed in the design of various LCD modes[7].
Caption: Structure-Property-Application relationship for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate was not found, information from related cyanophenyl and cyclohexanecarboxylate compounds suggests that standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Inhalation: Avoid inhaling dust or vapors. Handle in a well-ventilated area or use a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a testament to the elegant molecular engineering that underpins modern liquid crystal technology. Its carefully designed structure, featuring a harmonious balance of rigidity and flexibility, along with a strong dipole moment, makes it an indispensable component in the formulation of high-performance liquid crystal mixtures. This guide has provided a detailed overview of its synthesis, physicochemical properties, and its critical role in enabling the vibrant and high-resolution displays that are ubiquitous in our daily lives. As the demand for advanced display technologies continues to grow, the importance of understanding and utilizing such sophisticated materials will only increase.
References
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Hassner, A., & Alexanian, V. (n.d.). Esterification of Carboxylic Acids with Alcohols and Thiols. Organic Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
-
MDPI. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals, 13(7), 1064. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular representation of the 4-Cyano-4'-pentylbiphenyl (5CB) and its corresponding molecular director u. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Spectroscopic (FT-IR, 1 H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-( o, m, p -Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. Retrieved from [Link]
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MDPI. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. Molecules, 28(17), 6428. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 9(5), 2210-2223. Retrieved from [Link]
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PubChem. (n.d.). p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal conductivity of the nematic liquid crystal 4- n -pentyl-4'-cyanobiphenyl. Retrieved from [Link]
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White Rose Research Online. (2019). Analysing the Photo-Physical Properties of Liquid Crystals. Retrieved from [Link]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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ResearchGate. (n.d.). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. Retrieved from [Link]
-
SpectraBase. (n.d.). (+-)-1-[(p-Cyanophenyl)methylene]-4-[4'-(phenylethynyl)phenyl]cyclohexane. Retrieved from [Link]
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Semantic Scholar. (n.d.). Spectral Analysis S Fig 1. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate, a liquid crystal molecule of significant interest in materials science. We will delve into its molecular structure, synthesis, physicochemical properties, and the underlying principles that govern its liquid crystalline behavior. This document is intended to serve as a valuable resource for researchers and professionals working in the fields of liquid crystal technology, organic synthesis, and materials science.
Introduction: The Significance of Molecular Design in Liquid Crystals
Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The constituent molecules in a liquid crystal phase are typically elongated and possess a degree of orientational order, which gives rise to their anisotropic properties. This anisotropy is the foundation of their application in a wide range of technologies, most notably in liquid crystal displays (LCDs).[2]
The molecular structure of a liquid crystal is paramount in determining its physical and electro-optical properties. Key structural features, such as the rigid core, flexible terminal groups, and the presence of polar substituents, all play a critical role in defining the temperature range of the liquid crystal phase, its viscosity, birefringence, and dielectric anisotropy. 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a classic example of a calamitic (rod-shaped) liquid crystal, where each structural component has been carefully chosen to optimize its performance.
Molecular Structure and its Influence on Properties
The molecular structure of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate (CAS No. 62439-35-4) is comprised of three key moieties: a cyanophenyl group, a central trans-cyclohexanecarboxylate core, and a pentyl tail.[3]
| Property | Value | Source |
| Molecular Formula | C19H25NO2 | [3] |
| Molecular Weight | 299.41 g/mol | [3] |
| CAS Number | 62439-35-4 | [3] |
The Cyanophenyl Group: Inducing the Nematic Phase
The terminal cyano (-C≡N) group is a strongly polar substituent that plays a crucial role in promoting the formation of the nematic liquid crystal phase.[4] The large dipole moment of the cyano group leads to strong intermolecular interactions, which favor the parallel alignment of the molecules, a hallmark of the nematic phase.[1] This strong dipole also contributes to a positive dielectric anisotropy, which is essential for the operation of twisted nematic (TN) and other field-effect LCDs.
The trans-Cyclohexanecarboxylate Core: Rigidity and Linearity
The central cyclohexanecarboxylate ring provides the necessary rigidity and linearity to the molecule. The trans configuration of the 1,4-disubstituted cyclohexane ring is critical.[5][6] This stereochemistry ensures that the pentyl chain and the cyanophenyl ester group are positioned on opposite sides of the ring, resulting in a more linear and elongated molecular shape. This linearity is a key factor in the formation of stable liquid crystal phases.[7] The cis-isomer, in contrast, has a bent shape that disrupts the long-range orientational order required for liquid crystallinity.
The Pentyl Tail: Modulating Physical Properties
The flexible pentyl (-C5H11) chain at the terminus of the molecule influences several key physical properties, including the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). The length of the alkyl chain affects the balance between the intermolecular forces that promote crystalline order and the thermal energy that favors the liquid state. The pentyl group in this molecule is an optimal length to provide a useful nematic range at or near room temperature.
Synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
The synthesis of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate is a multi-step process that requires careful control of stereochemistry to ensure the formation of the desired trans-isomer. The overall synthetic strategy involves the preparation of trans-4-pentylcyclohexanecarboxylic acid, followed by its esterification with 4-cyanophenol.
Caption: Synthetic workflow for 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Experimental Protocol: Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid
The synthesis of the key intermediate, trans-4-pentylcyclohexanecarboxylic acid, is a critical step where the desired stereochemistry is established. While several methods exist, a common approach involves the reduction of a suitable aromatic precursor followed by separation of the cis and trans isomers.
Materials:
-
p-Pentylbenzoic acid
-
Hydrogen gas
-
Ruthenium on carbon (Ru/C) catalyst
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Suitable organic solvent (e.g., ethanol, water)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Hydrogenation: In a high-pressure reactor, dissolve p-pentylbenzoic acid in a suitable solvent (e.g., aqueous NaOH). Add the Ru/C catalyst.
-
Pressurize the reactor with hydrogen gas and heat the mixture. The reaction progress can be monitored by the uptake of hydrogen.
-
After the reaction is complete, cool the reactor and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Isomer Separation and Purification: The resulting mixture of cis- and trans-4-pentylcyclohexanecarboxylic acid can be separated by fractional crystallization. The trans-isomer is generally less soluble and will precipitate out of solution upon cooling.
-
The crude product is then recrystallized from a suitable solvent to yield pure trans-4-pentylcyclohexanecarboxylic acid.
Experimental Protocol: Esterification with 4-Cyanophenol
The final step is the esterification of the carboxylic acid with 4-cyanophenol. A common and efficient method is to first convert the carboxylic acid to its more reactive acid chloride derivative.
Materials:
-
trans-4-Pentylcyclohexanecarboxylic acid
-
Thionyl chloride (SOCl2) or oxalyl chloride
-
4-Cyanophenol
-
Pyridine or another suitable base
-
Anhydrous dichloromethane or other aprotic solvent
Procedure:
-
Formation of the Acid Chloride: In a round-bottom flask under an inert atmosphere, react trans-4-pentylcyclohexanecarboxylic acid with an excess of thionyl chloride. The reaction is typically heated to reflux to ensure complete conversion.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
Esterification: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled in an ice bath.
-
A solution of 4-cyanophenol and a base (e.g., pyridine) in the same solvent is added dropwise to the cooled acid chloride solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Workup and Purification: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield pure 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.[8]
Physicochemical Properties and Characterization
The purity and identity of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate are confirmed through a combination of spectroscopic techniques and physical property measurements.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the cyanophenyl group, the protons of the cyclohexane ring, and the protons of the pentyl chain. The chemical shifts and coupling constants of the cyclohexane protons would be indicative of the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbon atoms in the cyano group, the aromatic ring, the ester carbonyl group, the cyclohexane ring, and the pentyl chain.
-
IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the C≡N stretch of the nitrile group (around 2230 cm⁻¹), the C=O stretch of the ester group (around 1735 cm⁻¹), and C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.
Liquid Crystalline Properties
The liquid crystalline behavior of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate is characterized by its phase transition temperatures. These are typically determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Based on data for similar compounds, a nematic phase is expected.[1][11] The presence of a nematic phase is typically confirmed by the observation of characteristic textures, such as Schlieren or marbled textures, under a polarizing microscope.[1]
The clearing point, or the nematic-to-isotropic transition temperature (TN-I), is a critical parameter for device applications. For many cyanophenyl-based liquid crystals, this temperature is in a range that is practical for electronic displays.
Structure-Property Relationships: A Deeper Dive
The molecular architecture of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate is a prime example of how subtle changes in structure can have a profound impact on the macroscopic properties of a material.
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An In-depth Technical Guide to the Physical Properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
Introduction
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, consisting of a rigid core and a flexible alkyl chain, is designed to exhibit mesophases upon heating. The cyanophenyl group provides a strong dipole moment, which is crucial for the electro-optical applications of liquid crystals, while the trans-cyclohexyl ring and the pentyl chain contribute to the molecule's linearity and influence its packing behavior and, consequently, its mesophase stability and temperature range. This guide will delve into the essential physical properties of this compound and provide the experimental protocols necessary for their determination.
Molecular Structure and Identification
The foundational step in characterizing any chemical compound is to confirm its structure and identity.
Chemical Structure:
Caption: Chemical structure of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 62439-35-4 | [1] |
| Molecular Formula | C₁₉H₂₅NO₂ | [1] |
| Molecular Weight | 299.41 g/mol | [1] |
| Synonyms | p-cyanophenyl trans-4-pentylcyclohexanecarboxylate | [1] |
Expected Physical and Mesomorphic Properties
The physical properties of a liquid crystal are paramount to its potential applications. For 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, the following properties are of key interest.
Thermal Properties and Phase Transitions
Thermotropic liquid crystals exhibit different phases as a function of temperature. The transition between these phases is a critical characteristic.
Expected Phase Transitions:
-
Melting Point (Crystal to Nematic/Smectic): The temperature at which the solid crystalline lattice breaks down into a more fluid, but still ordered, liquid crystalline phase.
-
Clearing Point (Nematic to Isotropic): The temperature at which the liquid crystal loses its long-range orientational order and becomes an isotropic liquid. This is a key parameter for defining the operational temperature range of a liquid crystal device.
Data Table (Hypothetical - To be determined experimentally):
| Property | Value (°C) |
| Melting Point | Tm |
| Nematic-Isotropic Transition (Clearing Point) | TNI |
Spectroscopic Properties
Spectroscopic analysis is essential for confirming the molecular structure and purity of the synthesized compound.
Expected Spectroscopic Signatures:
-
¹H NMR: Resonances corresponding to the protons on the phenyl ring, the cyclohexyl ring, the pentyl chain, and the protons adjacent to the ester group.
-
¹³C NMR: Signals for the carbon atoms in the distinct chemical environments of the molecule, including the cyano group, the carbonyl group of the ester, the aromatic rings, and the aliphatic chains.
-
FT-IR: Characteristic vibrational bands for the C≡N (nitrile) stretch, the C=O (ester) stretch, C-H stretches of the aromatic and aliphatic components, and C-O stretch of the ester.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure.
Experimental Protocols for Characterization
To obtain the physical properties outlined above, a series of standard characterization techniques must be employed.
Synthesis
A common method for the synthesis of such esters is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent and a catalyst.
Reaction Scheme:
Caption: Synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Step-by-Step Protocol:
-
Dissolution: Dissolve trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol in an anhydrous solvent such as dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Coupling Agent: Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is the primary technique for determining the phase transition temperatures and associated enthalpy changes.
Experimental Workflow:
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Data Interpretation:
-
An endothermic peak on the heating curve will indicate the melting point.
-
A smaller endothermic peak will correspond to the nematic-isotropic transition.
-
The corresponding exothermic peaks should appear on the cooling curve.
Mesophase Identification: Polarized Optical Microscopy (POM)
POM is used to visually identify the type of liquid crystal phase by observing the characteristic textures.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarized microscope.
-
Observation: Heat the sample and observe the changes in texture as it passes through its phase transitions.
-
Texture Identification:
-
Nematic Phase: Will typically exhibit a Schlieren texture with characteristic "brushes" or a marbled texture.
-
Smectic Phases: Will show different textures, such as focal conic fan or mosaic textures.
-
-
Cooling: Observe the textures upon cooling to confirm the reversibility of the transitions.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer.
-
Analysis: Integrate the peaks in the ¹H NMR to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C NMR to the corresponding atoms in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat sample using an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Conclusion
While specific experimental data for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is not currently widespread in scientific literature, its molecular structure strongly suggests it will exhibit thermotropic liquid crystalline behavior. The experimental protocols detailed in this guide provide a robust framework for the complete physical and chemical characterization of this compound. The determination of its phase transition temperatures, spectroscopic profile, and other physical properties is crucial for evaluating its potential in advanced applications, particularly in the field of liquid crystal displays and other electro-optical devices.
References
Sources
An In-Depth Technical Guide to 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
This guide provides a comprehensive technical overview of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a key component in the formulation of nematic liquid crystal mixtures. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the nomenclature, physicochemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights and detailed methodologies.
Nomenclature and Synonyms
Accurate identification of chemical compounds is paramount in scientific research. 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is known by several synonyms and identifiers across various chemical databases and commercial suppliers. The trans-configuration of the pentyl group on the cyclohexane ring is a critical structural feature for its liquid crystalline properties.
| Identifier Type | Identifier | Source |
| IUPAC Name | 4-cyanophenyl trans-4-pentylcyclohexane-1-carboxylate | N/A |
| CAS Number | 62439-35-4 | [1] |
| Molecular Formula | C19H25NO2 | [1] |
| Molecular Weight | 299.41 g/mol | [1] |
| Synonym | Cyclohexanecarboxylic acid, 4-pentyl-, 4-cyanophenyl ester, trans- | [1] |
| Synonym | p-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | [1] |
| Synonym | 4-Cyanophenyl 4-trans-pentylcyclohexanecarboxylate | [1] |
| InChI Key | JRNQQLWJXYJSRU-JCNLHEQBNA-N | [1] |
Physicochemical Properties and Their Significance
The utility of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate in liquid crystal displays (LCDs) is a direct consequence of its unique physicochemical properties. These properties arise from its molecular structure, which combines a rigid core with a flexible alkyl chain.
| Property | Value | Significance in Liquid Crystal Applications |
| Physical State | White crystalline solid at room temperature | The solid state at ambient temperatures ensures stability during storage and handling. |
| Melting Point | Information not available in search results | The transition from a crystalline solid to a liquid crystal phase (nematic) is a key characteristic. |
| Boiling Point | Information not available in search results | High thermal stability is crucial for the operational range of LCDs. |
| Solubility | Soluble in organic solvents | Facilitates purification by recrystallization and formulation of liquid crystal mixtures. |
The rod-like shape of the molecule, a result of the para-substituted phenyl and cyclohexane rings, is essential for the formation of the nematic liquid crystal phase. In this phase, the molecules exhibit long-range orientational order but no positional order, allowing them to align with an applied electric field. The cyano group (-C≡N) introduces a strong dipole moment, leading to a large positive dielectric anisotropy. This anisotropy is the driving force for the reorientation of the liquid crystal molecules in an electric field, which is the fundamental principle behind the operation of twisted nematic (TN) and other types of LCDs. The trans-4-pentylcyclohexyl group provides a balance of rigidity and flexibility, contributing to a stable nematic phase over a practical temperature range.
Applications in Nematic Liquid Crystal Mixtures
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a principal component in many nematic liquid crystal mixtures designed for electro-optical applications. Its primary role is to contribute to the positive dielectric anisotropy and to help define the mesophase temperature range of the final mixture.
The performance of a liquid crystal display is critically dependent on the properties of the liquid crystal mixture. By carefully blending different cyanophenyl-based compounds and other liquid crystal mesogens, manufacturers can fine-tune the following properties:
-
Operating Voltage: The strong dipole moment of the cyano group helps to lower the threshold voltage required to switch the display.
-
Response Time: The viscosity of the mixture, influenced by the molecular structure of its components, affects the speed at which the display can switch between states.
-
Temperature Range: The inclusion of compounds like 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate with specific melting and clearing points helps to achieve a broad operating temperature range for the display.
-
Contrast Ratio: The degree of alignment of the liquid crystal molecules in the "on" and "off" states, which is influenced by the molecular properties of the mixture components, determines the display's contrast.
Mechanism of Action in Liquid Crystal Displays
The functionality of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate in an LCD is rooted in the principles of electro-optics and the unique properties of the nematic liquid crystal phase.
Caption: Mechanism of a Twisted Nematic LCD.
In a typical twisted nematic LCD, the inner surfaces of the glass substrates are treated with a polymer alignment layer that orients the liquid crystal molecules in a specific direction. The alignment layers on the two substrates are oriented at 90 degrees to each other, forcing the liquid crystal molecules into a helical or "twisted" structure.
-
Electric Field OFF: As polarized light passes through the liquid crystal layer, its polarization is rotated by 90 degrees, allowing it to pass through the second polarizer. The pixel appears bright.
-
Electric Field ON: When a voltage is applied across the liquid crystal layer, the positive dielectric anisotropy of molecules like 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate causes them to align with the electric field. This disrupts the twisted structure. The polarization of the light is no longer rotated, and it is blocked by the second polarizer. The pixel appears dark.
Synthesis and Purification
The synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is typically achieved through an esterification reaction between trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol. This reaction is often catalyzed by an acid or a coupling agent.
Caption: Synthesis pathway for the target molecule.
Experimental Protocol: Esterification Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid, or a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize it with a weak base (e.g., sodium bicarbonate solution). If DCC was used, filter off the dicyclohexylurea byproduct. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate as a white crystalline solid.
Analytical Characterization
To ensure the purity and structural integrity of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a suite of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the synthesized compound and for quality control of liquid crystal mixtures.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the cyanophenyl chromophore (typically around 230-240 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the relative area of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is typically used, for example, starting at 150°C and ramping up to 300°C.
-
Injection: Split or splitless injection of a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.
-
Data Analysis: The retention time and the mass spectrum of the eluted peak are compared with known standards or library data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule, confirming the connectivity of the atoms and the stereochemistry.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the cyanophenyl ring.
-
Cyclohexane Protons: A complex series of multiplets in the aliphatic region (δ 1.0-2.5 ppm) due to the protons on the cyclohexane ring.
-
Pentyl Chain Protons: Signals in the upfield aliphatic region (δ 0.8-1.5 ppm), including a characteristic triplet for the terminal methyl group.
Expected ¹³C NMR Spectral Features:
-
Nitrile Carbon: A signal in the downfield region (δ 115-125 ppm).
-
Carbonyl Carbon: A signal around δ 170-180 ppm.
-
Aromatic Carbons: Several signals in the aromatic region (δ 120-150 ppm).
-
Aliphatic Carbons: Signals in the upfield region (δ 10-45 ppm) corresponding to the carbons of the cyclohexane ring and the pentyl chain.
References
Sources
An In-depth Technical Guide to 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
This guide provides a comprehensive technical overview of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a liquid crystal material of interest to researchers, scientists, and professionals in drug development and material science. This document synthesizes critical data on its physicochemical properties, safety, handling, and applications, with a focus on providing practical, field-proven insights.
Chemical Identity and Physicochemical Properties
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a thermotropic liquid crystal, a class of materials that exhibit intermediate phases between a crystalline solid and an isotropic liquid. Its molecular structure, consisting of a rigid core and a flexible alkyl chain, is key to its liquid crystalline behavior.
| Property | Value | Source |
| Chemical Name | 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | |
| CAS Number | 62439-35-4 | |
| Molecular Formula | C19H25NO2 | |
| Molecular Weight | 299.41 g/mol | |
| Appearance | White solid (at room temperature) | Inferred |
| Boiling Point | 430.4°C at 760 mmHg | Inferred |
| Density | 1.06 g/cm³ | Inferred |
Note: Some physical properties are inferred from available data sheets for closely related compounds due to the limited specific data for this molecule.
The molecular structure features a cyanophenyl group, which imparts a strong dipole moment, and a trans-4-pentylcyclohexanecarboxylate group, providing the rigid core and flexible tail necessary for the formation of liquid crystal mesophases.
Core Application: Liquid Crystal Displays (LCDs)
The primary application of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is as a component in liquid crystal mixtures for display technologies. Its specific properties contribute to the overall performance of the display.
The operation of a twisted nematic (TN) LCD, a common application for such materials, relies on the ability of the liquid crystals to align with an applied electric field.
Caption: Simplified workflow of a twisted nematic liquid crystal display.
Material Safety and Handling
Hazard Identification
Based on analogous compounds, 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is anticipated to have the following hazard classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[2]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell.[2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a tri-class dry chemical fire extinguisher, carbon dioxide, or foam.[2]
-
Specific Hazards: Combustion may produce toxic fumes, including oxides of carbon and nitrogen.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Ventilate the area. Avoid breathing dust or fumes. Wear protective gloves, clothing, and eye/face protection.[2]
-
Containment and Cleanup: Contain the spill with sand or other absorbent material and place it in a sealed container for disposal as hazardous waste.[2]
Handling and Storage
-
Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
-
Storage: Store in a well-ventilated, cool, and dry place. Keep the container tightly closed. Store away from oxidizing agents.[2][3]
Experimental Protocols
General Synthesis Approach
The synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate typically involves the esterification of trans-4-pentylcyclohexanecarboxylic acid with 4-cyanophenol. The following is a generalized protocol based on standard esterification methods for similar liquid crystals.
Caption: General workflow for the synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve equimolar amounts of trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Extraction: Wash the filtrate sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography to yield the pure 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Toxicological and Ecological Information
Toxicological Information:
As previously stated, specific toxicological data for this compound is largely unavailable. However, based on related cyanophenyl compounds, it should be treated as harmful if ingested, inhaled, or in contact with skin.[2] The cyano group is a point of toxicological concern, as it can potentially be metabolized to release cyanide, although the stability of the ester linkage would influence this.
Ecological Information:
There is no specific data available on the ecotoxicity of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate. It is prudent to prevent its release into the environment. Proper disposal is essential to avoid contamination of soil and water.
Disposal and Regulatory Information
Disposal:
Dispose of this compound and its container as hazardous waste in accordance with local, regional, and national regulations.[3] Do not allow it to enter drains or waterways.
Regulatory Information:
References
-
Carl ROTH. (2021). Safety Data Sheet: Cyanidin. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate: Core Properties and Applications
Introduction
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials pivotal to modern electro-optic technologies. Its molecular architecture is meticulously designed to exhibit a nematic liquid crystal phase at temperatures conducive to device applications. This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, and the scientific principles that underpin its utility, particularly for researchers and professionals in materials science and drug development.
Identified by its CAS Number 62439-35-4 , this molecule consists of a rigid core composed of a cyclohexane ring and a phenyl ring, a flexible pentyl alkyl chain at one end, and a strongly polar cyano (nitrile) group at the other.[1] This specific arrangement of polar and non-polar moieties is the cornerstone of its liquid crystalline behavior and its pronounced response to external electric fields, making it a valuable component in liquid crystal display (LCD) formulations.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is fundamental to appreciating its function. The trans configuration of the substituents on the cyclohexane ring is critical for maintaining the linear, rod-like shape necessary for the formation of the nematic phase.
| Identifier | Value | Source |
| Chemical Name | 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | [1] |
| Synonyms | p-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | [1] |
| CAS Number | 62439-35-4 | [1] |
| Molecular Formula | C19H25NO2 | [1] |
| Molecular Weight | 299.4 g/mol | [1] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for the structure C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; // Cyclohexane ring C7 [label=""]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""]; C12 [label=""]; // Phenyl ring O1 [label="O"]; O2 [label="O"]; N1 [label="N"]; C_pentyl1 [label=""]; C_pentyl2 [label=""]; C_pentyl3 [label=""]; C_pentyl4 [label=""]; C_pentyl5 [label=""]; C_carboxyl [label="C"]; C_cyano [label="C"];
// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_pentyl1 [pos="-1.74,-1!"]; C_pentyl2 [pos="-2.61,-0.5!"]; C_pentyl3 [pos="-3.48,-1!"]; C_pentyl4 [pos="-4.35,-0.5!"]; C_pentyl5 [pos="-5.22,-1!"]; C_carboxyl [pos="1.8,0.5!"]; O1 [pos="2.4,1!"]; O2 [pos="2.2,-0.2!"]; C7 [pos="3.2,-0.4!"]; C8 [pos="3.8,0.2!"]; C9 [pos="4.8,0.2!"]; C10 [pos="5.4,-0.4!"]; C11 [pos="4.8,-1!"]; C12 [pos="3.8,-1!"]; C_cyano [pos="6.4,-0.4!"]; N1 [pos="7.2,-0.4!"];
// Draw bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C4 -- C_pentyl1 -- C_pentyl2 -- C_pentyl3 -- C_pentyl4 -- C_pentyl5; C1 -- C_carboxyl; C_carboxyl -- O1 [label="="]; C_carboxyl -- O2; O2 -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C10 -- C_cyano; C_cyano -- N1 [label="≡"];
// Add labels for atoms subgraph { rank=same; node [fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O1_label [label="O", pos="2.4,1.3!"]; O2_label [label="O", pos="2.2,-0.5!"]; N1_label [label="N", pos="7.5,-0.4!"]; } }
Caption: 2D structure of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Physicochemical and Mesomorphic Properties
The defining characteristic of a liquid crystal is its mesophase—a state of matter intermediate between a conventional liquid and a solid crystal. For this compound, the key mesophase is the nematic phase, where the molecules have long-range orientational order but no long-range positional order. The temperatures at which transitions between phases occur are critical parameters for any application.
| Property | Value | Significance & Context |
| Melting Point (Cr-N/I) | Data not available | The transition from the crystalline solid (Cr) to the nematic (N) or isotropic (I) phase. A lower melting point is desirable for creating wide-temperature range liquid crystal mixtures. |
| Clearing Point (N-I) | Data not available | The transition from the nematic (N) to the isotropic (I) liquid phase. The temperature range between the melting and clearing points defines the operational window of the nematic phase. |
| Purity | ≥97-98% (Typical) | High purity is essential for liquid crystal applications to avoid ionic impurities that can degrade switching behavior and device lifetime. |
Synthesis and Purification
The synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is typically achieved via an esterification reaction . The most common and direct route is the reaction between trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol.
This reaction is often facilitated by a coupling agent, such as a carbodiimide (e.g., DCC or EDCI), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[4] This method, known as the Steglich esterification, is favored for its mild reaction conditions and good yields.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Steglich Esterification (Illustrative)
This protocol is an illustrative example based on standard procedures for this type of reaction.[4][5][6]
-
Preparation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve trans-4-pentylcyclohexanecarboxylic acid (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) in DCM dropwise to the stirred mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used). Wash the filtrate sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure ester.
Core Scientific Principles: Mesogenic and Electro-Optical Behavior
The utility of this molecule in display technology stems from its anisotropic nature—its physical properties are directionally dependent.
Structural Basis for Mesomorphism
-
Rigid Core: The trans-cyclohexane and phenyl rings provide the structural rigidity required for the molecules to align along a common axis, known as the director.
-
Flexible Tail: The pentyl (C5H11) chain adds flexibility, which disrupts perfect crystalline packing and allows the material to flow while maintaining orientational order, thus enabling the liquid crystal phase over a usable temperature range.
-
Anisotropic Shape: The overall elongated, rod-like shape of the molecule is the primary driver of its ability to form the nematic phase.
Positive Dielectric Anisotropy
The key to its electro-optical switching capability is its positive dielectric anisotropy (Δε) .
-
Molecular Dipole: The terminal cyano group (-C≡N) possesses a large permanent dipole moment directed along the long axis of the molecule.
-
Anisotropy: This strong axial dipole means the molecule's permittivity parallel to the director (ε∥) is significantly greater than the permittivity perpendicular to the director (ε⊥). Therefore, the dielectric anisotropy (Δε = ε∥ - ε⊥) is large and positive.
Causality: When an external electric field is applied to a film of this liquid crystal, the molecules experience a dielectric torque. Because Δε is positive, the molecules will align their long axes (and thus their strong dipole moments) parallel to the direction of the applied electric field to minimize the free energy of the system. This field-induced reorientation is the fundamental principle behind the operation of twisted nematic (TN) and super-twisted nematic (STN) LCDs.
Caption: Alignment of positive Δε liquid crystals in an electric field.
Spectroscopic Characterization
The identity and purity of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate are confirmed using standard spectroscopic techniques:
-
¹H NMR: The spectrum will show distinct regions for the aromatic protons of the cyanophenyl group, the aliphatic protons of the cyclohexane ring, and the protons of the pentyl chain, with characteristic chemical shifts and splitting patterns.
-
¹³C NMR: Will confirm the presence of all 19 carbon atoms, including the unique signals for the nitrile carbon, the carbonyl carbon of the ester, and the carbons of the two different ring systems.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile group (C≡N) stretch will be prominent around 2225 cm⁻¹. A strong absorption from the ester carbonyl (C=O) stretch will also be visible around 1735 cm⁻¹.
-
Mass Spectrometry: Will show the molecular ion peak corresponding to the molecule's exact mass, confirming its elemental composition.
References
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The Unseen Architect: A Technical Guide to 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
This in-depth technical guide delves into the discovery, history, and core scientific principles of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a pivotal molecule in the advancement of liquid crystal display (LCD) technology. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its synthesis, properties, and the innovative leaps it enabled.
Foreword: The Quiet Revolution in Our Palms and on Our Walls
The vibrant displays that are integral to our daily lives, from smartphones to televisions, are the result of decades of meticulous research in materials science. At the heart of this revolution lies a class of organic molecules known as liquid crystals. Among these, 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, often referred to as PCH5, stands out not as a singular invention, but as a key player in the continuous refinement of display technology. Its unique molecular structure and properties addressed critical challenges in the early development of LCDs, paving the way for the stable, high-performance screens we rely on today. This guide will illuminate the scientific journey of this remarkable compound.
A Legacy of Innovation: The Discovery and History of PCH5
The story of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is intrinsically linked to the broader history of liquid crystal research, a field that transformed from a scientific curiosity into a multi-billion dollar industry.
The Dawn of a New Phase: Early Liquid Crystal Research
The journey began in the late 19th century, but it was the mid-20th century that saw the first explorations into the electro-optical applications of liquid crystals. A significant breakthrough came in the 1960s with the work of George William Gray at the University of Hull. Gray's systematic study of the relationship between molecular structure and liquid crystalline properties laid the foundational principles for the targeted design of new liquid crystal materials.[1] His seminal work on cyanobiphenyls in the early 1970s, in collaboration with the Royal Radar Establishment, led to the development of the first stable, room-temperature liquid crystals, a critical step towards practical LCDs.[1][2]
The Rise of the PCH Family: A Leap in Performance
While cyanobiphenyls were a monumental achievement, the quest for improved liquid crystal materials with lower viscosity and wider operating temperature ranges continued. This led to the development of the phenylcyclohexane (PCH) class of liquid crystals by the German company Merck in the mid-1970s.[3] By replacing one of the phenyl rings in the biphenyl structure with a cyclohexane ring, researchers were able to significantly reduce the viscosity of the material. This was a crucial advancement for improving the switching speeds of LCDs, leading to clearer and more responsive displays.
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (PCH5) emerged as a key member of this PCH family. The "trans" configuration of the pentyl group on the cyclohexane ring is crucial for maintaining the rod-like molecular shape essential for liquid crystal behavior. The terminal cyano group provides a strong dipole moment, resulting in a large positive dielectric anisotropy, which is a fundamental requirement for the operation of twisted nematic (TN) LCDs, the dominant display technology for many years.
The development of PCH5 and its homologs was not the work of a single individual but rather a testament to the collaborative efforts of industrial research teams, building upon the fundamental principles established by pioneers like George Gray. These compounds, often used in mixtures with other liquid crystals, allowed for the fine-tuning of the physical properties of the final display fluid, enabling the production of reliable and high-performance LCDs for a wide range of applications.
The Molecular Blueprint: Synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
The synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a multi-step process that requires careful control of stereochemistry to obtain the desired trans isomer. The following is a representative, detailed protocol based on established organic chemistry principles and synthetic routes for analogous compounds.
Experimental Protocol:
Step 1: Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid
This precursor is synthesized via the hydrogenation of 4-pentylbenzoic acid.
-
Reaction Setup: A high-pressure autoclave is charged with 4-pentylbenzoic acid, a ruthenium on carbon (Ru/C) catalyst (typically 5% w/w), and a solvent such as methanol or a basic aqueous solution.
-
Hydrogenation: The autoclave is sealed and purged with nitrogen before being pressurized with hydrogen gas. The reaction mixture is then heated and stirred. The precise temperature and pressure will influence the reaction rate and selectivity, with typical conditions being in the range of 100-150°C and 50-100 bar.
-
Work-up and Purification: After the reaction is complete (monitored by techniques such as TLC or GC), the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product is a mixture of cis and trans isomers. The desired trans isomer can be separated and purified by recrystallization from a suitable solvent, such as hexane or ethanol, or by column chromatography. The higher melting point of the trans isomer facilitates its separation.
Step 2: Esterification to 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
The final product is obtained by the esterification of the carboxylic acid with 4-cyanophenol.
-
Activation of the Carboxylic Acid: The trans-4-pentylcyclohexanecarboxylic acid is converted to its more reactive acid chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out at room temperature or with gentle heating.
-
Esterification Reaction: In a separate flask, 4-cyanophenol is dissolved in an inert solvent (e.g., DCM or pyridine) along with a base such as pyridine or triethylamine. The freshly prepared acid chloride solution is then added dropwise to the 4-cyanophenol solution at a reduced temperature (e.g., 0°C) to control the reaction's exothermicity. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Purification: The reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by recrystallization from a solvent like ethanol or isopropanol, to yield the final 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate as a white crystalline solid.
Synthesis Workflow for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Physicochemical Properties: A Quantitative Profile
The utility of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate in display applications stems from its specific set of physical and chemical properties. These properties are meticulously measured and controlled to ensure the optimal performance of the final liquid crystal mixture.
| Property | Value | Significance in Display Technology |
| Molecular Formula | C₁₉H₂₅NO₂ | Defines the basic building block of the molecule. |
| Molecular Weight | 299.41 g/mol | Influences physical properties like viscosity and clearing point. |
| Clearing Point (N-I Transition) | ~54 °C | The temperature at which the material transitions from the nematic liquid crystal phase to an isotropic liquid. A high clearing point is desirable for a wide operating temperature range of the display. |
| Dielectric Anisotropy (Δε) | Positive (approx. +10 to +12) | A large positive dielectric anisotropy is crucial for low-voltage switching in twisted nematic (TN) and other field-effect LCDs. It dictates how strongly the molecules align with an applied electric field.[4] |
| Viscosity (η) | Moderately Low | Lower viscosity allows for faster switching speeds of the liquid crystal molecules in response to an electric field, leading to reduced motion blur in the display. |
| Birefringence (Δn) | Moderate | The difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. This property is critical for controlling the light transmission through the display and achieving high contrast. |
The Role in Display Technology: Structure-Property Relationships
The molecular architecture of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a masterclass in chemical design for a specific application. Each component of the molecule plays a crucial role in defining its liquid crystalline properties.
-
The Rigid Core: The combination of the phenyl ring and the cyclohexane ring provides the necessary rigidity and linearity to the molecule, promoting the parallel alignment required for the nematic phase.
-
The Flexible Alkyl Chain: The pentyl (C₅H₁₁) chain contributes to the molecule's fluidity and helps to disrupt perfect crystalline packing, thereby lowering the melting point and allowing for a liquid crystal phase at room temperature. The length of this chain is a critical factor in determining the clearing point and viscosity.
-
The Polar Cyano Group: The terminal nitrile (-C≡N) group is strongly polar, creating a significant dipole moment along the long axis of the molecule. This is the primary reason for the large positive dielectric anisotropy, which is the key to its electro-optical switching behavior.
Phase transitions of a nematic liquid crystal like PCH5.
In practical applications, PCH5 is rarely used in its pure form. Instead, it is a vital component of complex liquid crystal mixtures. By blending PCH5 with other liquid crystals, manufacturers can precisely tailor the properties of the final mixture to meet the demanding specifications of modern displays, such as wide viewing angles, high contrast ratios, and fast response times.
Conclusion: An Enduring Legacy in a Dynamic Field
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate stands as a testament to the power of molecular engineering. While newer generations of liquid crystals and alternative display technologies continue to emerge, the fundamental principles embodied in the design of PCH5 remain relevant. Its story is a compelling example of how targeted chemical synthesis, guided by a deep understanding of structure-property relationships, can lead to materials that have a profound impact on technology and society. The ongoing exploration of liquid crystals for applications beyond displays, including in sensors, smart windows, and photonics, ensures that the legacy of molecules like PCH5 will continue to inspire innovation for years to come.
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An In-Depth Technical Guide to the Phase Transition Behavior of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
Abstract
This technical guide provides a comprehensive examination of the mesomorphic properties and phase transition behavior of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a key calamitic liquid crystal. This document details the critical thermal transitions of this compound, outlining the underlying molecular rearrangements that define its unique states of matter. We present a suite of field-proven experimental protocols, including Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD), explaining the causality behind each procedural step. This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering a robust framework for the characterization of liquid crystalline materials.
Introduction
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a thermotropic liquid crystal characterized by its rod-like molecular structure, which facilitates the formation of intermediate phases of matter, known as mesophases, between the crystalline solid and the isotropic liquid states. The molecule consists of a rigid core composed of a cyclohexyl ring and a phenyl ring, a flexible pentyl chain at one end, and a polar cyano group at the other. This specific architecture is responsible for its liquid crystalline behavior, particularly the formation of a nematic phase.
The nematic phase is the simplest of the liquid crystal phases, where the molecules exhibit long-range orientational order but no long-range positional order.[1] This means the molecules tend to align along a common axis, called the director, but their centers of mass are randomly distributed as in a conventional liquid. This anisotropic nature gives rise to unique optical and electrical properties that are highly sensitive to external stimuli such as temperature and electric fields, making it a valuable material in applications like displays and spatial light modulators.[2][3]
Understanding the precise temperatures and thermodynamic parameters of the transitions between the crystalline (Cr), nematic (N), and isotropic (I) phases is paramount for both fundamental research and technological application. The transition from the highly ordered crystalline state to the orientationally ordered nematic state, and subsequently to the disordered isotropic liquid, involves distinct changes in enthalpy and molecular arrangement. This guide provides the foundational knowledge and detailed experimental procedures to accurately characterize this behavior.
Physicochemical and Thermal Properties
A thorough characterization begins with the fundamental properties of the material. The molecular structure and key physical constants for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate are summarized below.
| Property | Value | Source |
| Chemical Name | 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | [4] |
| Common Acronym | PCH-5 | [5] |
| CAS Number | 62439-35-4 | [4] |
| Molecular Formula | C19H25NO2 | [4] |
| Molecular Weight | 299.4 g/mol | [4] |
| Crystal to Nematic Transition (T_Cr-N) | ~30 °C | [5] |
| Nematic to Isotropic Transition (T_N-I) | ~54.9 °C | [5] |
Note: Transition temperatures can vary slightly based on sample purity and experimental conditions.
The nematic-to-isotropic (N-I) phase transition is of particular interest. It is a weakly first-order transition, characterized by a small enthalpy change (latent heat) and pre-transitional effects that can be observed in the vicinity of the clearing point (T_N-I).[6]
Core Characterization Workflow
A multi-technique approach is essential for a comprehensive understanding of the phase transition behavior. Each technique provides complementary information, building a complete picture of the material's properties from macroscopic thermodynamics to microscopic molecular arrangement.
Caption: Integrated workflow for liquid crystal phase characterization.
Experimental Methodologies
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is the primary technique for determining the thermodynamic parameters of phase transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions appear as peaks in the heat flow signal, allowing for the precise determination of transition temperatures (T) and enthalpy changes (ΔH). The choice of heating and cooling rates is critical; slower rates provide better resolution of closely spaced transitions but can reduce signal intensity, while faster rates enhance signal but may broaden peaks and introduce thermal lag. A rate of 5-10 °C/min is typically a good compromise for liquid crystals.
Protocol: DSC Analysis of PCH-5
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium, Zinc) according to the manufacturer's protocol. This ensures the accuracy of the measured transition values.
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity PCH-5 into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and prevent sample loss.
-
Thermal Program:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a temperature well below the first expected transition (e.g., 0 °C).
-
First Heating Scan: Heat the sample from 0 °C to 70 °C at a rate of 10 °C/min. This scan will reveal the Cr-N and N-I transitions and erase any prior thermal history.
-
Cooling Scan: Cool the sample from 70 °C to 0 °C at 10 °C/min. This reveals the I-N and N-Cr transitions upon cooling.
-
Second Heating Scan: Heat the sample again from 0 °C to 70 °C at 10 °C/min. This scan is crucial for characterizing the material's behavior under controlled conditions and is often used for reporting official transition temperatures.
-
-
Data Analysis:
-
Determine the onset temperature of the endothermic peaks on the second heating scan to identify T_Cr-N and T_N-I.
-
Integrate the area under each peak to calculate the enthalpy of transition (ΔH) in J/g.
-
Caption: Step-by-step workflow for DSC analysis.
Polarized Optical Microscopy (POM)
Expertise & Causality: POM is an indispensable technique for the direct visualization and identification of liquid crystal phases.[7] It exploits the birefringence (anisotropy of refractive index) of liquid crystalline phases. When placed between two crossed polarizers, an isotropic liquid appears black (extinct), while an anisotropic phase like a nematic liquid crystal will transmit light, revealing characteristic textures.[8] By using a temperature-controlled hot stage, one can observe the phase transitions in real-time as the texture of the material changes dramatically at each transition point. This provides visual confirmation of the transitions identified by DSC.
Protocol: POM Analysis of PCH-5
-
System Setup: Equip a polarizing microscope with a calibrated hot stage and a digital camera for image capture. Ensure the polarizers are crossed (90° relative orientation) for maximum extinction in the isotropic state.
-
Sample Preparation: Place a small amount of PCH-5 on a clean microscope slide. Cover it with a coverslip and gently press to create a thin film.
-
Heating and Observation:
-
Place the slide on the hot stage at room temperature. The sample should be in its crystalline phase.
-
Slowly heat the sample at a rate of 2-5 °C/min.
-
Observe the sample continuously. At the Cr-N transition (~30 °C), solid crystalline domains will melt into a fluid, birefringent phase. The characteristic "Schlieren" or "marbled" texture of the nematic phase will become apparent.[9]
-
Continue heating. At the N-I transition (clearing point, ~54.9 °C), the birefringent texture will abruptly disappear, and the entire field of view will become dark (extinct). This is the transition to the isotropic liquid.
-
-
Cooling and Observation: Slowly cool the sample from the isotropic phase. Observe the reverse transitions: the nucleation of nematic droplets from the dark isotropic liquid (I-N), followed by the crystallization of the nematic phase (N-Cr).
Caption: Step-by-step workflow for POM analysis.
X-ray Diffraction (XRD)
Expertise & Causality: XRD provides direct insight into the molecular-level structure and ordering within each phase.[10] By analyzing the scattering pattern of X-rays passing through the sample, one can determine the degree of positional and orientational order.[11] In the context of PCH-5, XRD allows us to distinguish between the long-range positional and orientational order of the crystal phase, the purely orientational order of the nematic phase, and the complete disorder of the isotropic liquid.[12] Temperature-controlled XRD is particularly powerful for studying the evolution of molecular packing across phase transitions.[13]
Protocol: Temperature-Dependent XRD of PCH-5
-
Instrument Setup: Use a diffractometer equipped with a temperature-controlled sample stage and a 2D detector. A common X-ray source is Cu Kα radiation (λ = 1.54 Å).
-
Sample Preparation: Load a small amount of PCH-5 into a thin-walled glass capillary tube (e.g., 1.0 mm diameter) and seal it.
-
Data Collection at Different Phases:
-
Crystalline Phase (e.g., 25 °C): Mount the capillary on the stage. Collect a diffraction pattern. The pattern will show multiple sharp Bragg peaks, indicative of a 3D crystal lattice.
-
Nematic Phase (e.g., 45 °C): Heat the sample into the nematic range. The diffraction pattern will change significantly. The sharp Bragg peaks will be replaced by two diffuse halos: an inner halo at a small angle corresponding to the average molecular length, and an outer, wider halo at a wide-angle corresponding to the average lateral spacing between molecules. This pattern confirms the loss of positional order but retention of orientational order.[9]
-
Isotropic Phase (e.g., 65 °C): Heat the sample into the isotropic phase. The diffuse halos will become even broader and less distinct, reflecting the complete loss of long-range order.
-
-
Data Analysis:
-
For the crystalline phase, index the Bragg peaks to determine the unit cell parameters.
-
For the nematic and isotropic phases, analyze the position and width of the diffuse halos to calculate the average intermolecular distances.
-
Caption: Step-by-step workflow for XRD analysis.
Data Synthesis and Interpretation
By integrating the results from DSC, POM, and XRD, a complete and self-validating picture of the phase behavior of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate emerges.
| Technique | Observation | Interpretation |
| DSC | Two endothermic peaks on heating at ~30 °C and ~54.9 °C. | Confirms two first-order phase transitions. Provides quantitative data on transition temperatures and enthalpies. |
| POM | Crystalline structure melts to a birefringent, fluid texture at ~30 °C. This texture vanishes to a dark field at ~54.9 °C. | Visually confirms the Cr-N and N-I transitions. Identifies the mesophase as nematic based on its characteristic texture. |
| XRD | Sharp Bragg peaks in the solid phase are replaced by diffuse halos in the nematic and isotropic phases. | Reveals the change in molecular ordering from long-range positional and orientational order (crystal) to only orientational order (nematic) to complete disorder (isotropic). |
The logical relationship between the phases is a direct consequence of increasing thermal energy overcoming the intermolecular forces that favor ordered packing.
Caption: Phase transition pathway as a function of temperature.
Conclusion
The phase transition behavior of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a classic example of thermotropic mesomorphism, proceeding from a crystalline solid to a nematic liquid crystal and finally to an isotropic liquid upon heating. A comprehensive characterization, leveraging the complementary strengths of DSC, POM, and XRD, is essential for accurately determining the thermodynamic, optical, and structural properties associated with these transitions. The protocols and insights provided in this guide offer a robust framework for researchers to reliably investigate this and other liquid crystalline materials, ensuring data integrity and advancing the development of next-generation applications.
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Thermal Properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate: A Technical Guide
An In-depth Examination of the Mesomorphic Behavior and Phase Transitions of a Key Liquid Crystal Moiety
Abstract
This technical guide provides a detailed overview of the thermal properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a significant liquid crystalline compound. A comprehensive analysis of its phase transitions, including melting and clearing points, is presented, underpinned by established analytical techniques. This document serves as a crucial resource for researchers, scientists, and professionals in drug development, offering insights into the material's behavior as a function of temperature, which is fundamental to its application in various advanced material and pharmaceutical contexts.
Introduction
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate belongs to a class of liquid crystals that exhibit intermediate states of matter, known as mesophases, between the solid crystalline and isotropic liquid phases. The unique molecular structure of this compound, characterized by a rigid core composed of a cyanophenyl group and a cyclohexanecarboxylate unit, coupled with a flexible pentyl chain, imparts its liquid crystalline properties. Understanding the thermal characteristics of this molecule is paramount for its utilization in displays, sensors, and as a potential component in drug delivery systems where temperature-dependent phase behavior can be harnessed for controlled release.
This guide will delve into the specific thermal events that define the mesomorphic range of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, providing quantitative data and outlining the experimental methodologies used for their determination.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is pivotal to its thermal behavior. The elongated, rod-like shape of the molecule, a common feature of calamitic liquid crystals, facilitates the formation of ordered yet fluidic mesophases.
-
IUPAC Name: 4-cyanophenyl trans-4-pentylcyclohexane-1-carboxylate
-
Molecular Formula: C₁₉H₂₅NO₂
-
Molecular Weight: 300.41 g/mol
-
CAS Number: 69970-69-8
The presence of the polar cyano (-C≡N) group results in a strong dipole moment, influencing the intermolecular interactions and, consequently, the stability and temperature range of the liquid crystal phases. The trans-conformation of the cyclohexane ring and the ester linkage contribute to the linearity of the molecular core.
Thermal Analysis and Phase Transitions
The thermal behavior of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is characterized by distinct phase transitions upon heating and cooling. These transitions are endothermic or exothermic events that can be quantitatively analyzed using techniques such as Differential Scanning Calorimetry (DSC) and visually observed using Polarized Optical Microscopy (POM).
Phase Transition Temperatures and Enthalpies
Crystal (Cr) → Nematic (N) → Isotropic (I)
The transition from the crystalline solid to the nematic liquid crystal phase is the melting point (Tₘ), and the transition from the nematic phase to the isotropic liquid is the clearing point (T꜀). The associated enthalpy changes (ΔH) provide insight into the energetics of these transitions. For homologous series of 4-cyanophenyl trans-4-alkylcyclohexanecarboxylates, these transition temperatures are known to be sensitive to the length of the alkyl chain.
A summary of expected thermal data, based on trends in similar liquid crystalline compounds, is presented in the table below. It is crucial to note that these are representative values and require experimental verification.
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Melting (Cr → N) | Data not available | Data not available |
| Clearing (N → I) | Data not available | Data not available |
Table 1: Anticipated Thermal Properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate. Note the absence of specific experimental values in currently accessible literature.
Experimental Methodologies for Thermal Characterization
To obtain the precise thermal data for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, standardized experimental protocols must be employed. The following sections detail the principles and procedures for Differential Scanning Calorimetry and Polarized Optical Microscopy.
Differential Scanning Calorimetry (DSC)
Principle: DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method allows for the precise determination of transition temperatures and the enthalpy of phase transitions.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies (e.g., indium).
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:
-
An initial heating scan to erase any previous thermal history.
-
A controlled cooling scan (e.g., at 10 °C/min) to observe crystallization and liquid crystal phase formation.
-
A second heating scan (e.g., at 10 °C/min) to record the melting and clearing transitions.
-
-
Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic peaks on heating correspond to melting and clearing points. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Caption: Workflow for DSC analysis of liquid crystals.
Polarized Optical Microscopy (POM)
Principle: POM is a vital technique for the qualitative identification of liquid crystal phases. The anisotropic nature of liquid crystals causes them to be birefringent, meaning they can rotate the plane of polarized light. When viewed between crossed polarizers, liquid crystal phases exhibit unique textures that are characteristic of their molecular arrangement.
Experimental Protocol:
-
Sample Preparation: A small amount of the compound is placed on a clean glass microscope slide and covered with a coverslip.
-
Heating Stage: The slide is placed on a hot stage, which allows for precise temperature control.
-
Observation: The sample is observed through a polarizing microscope as it is slowly heated and cooled.
-
Phase Identification:
-
Crystalline Phase: Appears as solid, often birefringent, crystals.
-
Nematic Phase: Characterized by a threaded or schlieren texture.
-
Isotropic Phase: Appears completely dark (extinguished) as it does not rotate polarized light.
-
-
Transition Temperature Determination: The temperatures at which these textural changes occur are recorded as the phase transition temperatures.
An In-depth Technical Guide to the Optical Properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core optical properties of the nematic liquid crystal, 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate. Designed for professionals in research and development, this document synthesizes fundamental principles with practical, field-proven methodologies for the characterization of this material. We will delve into the key optical parameters, the established experimental protocols for their measurement, and the underlying structure-property relationships that govern its behavior.
Introduction: The Significance of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate in Optical Applications
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase over a broad temperature range. Its molecular structure, characterized by a rigid core composed of a cyanophenyl group and a cyclohexanecarboxylate ring, coupled with a flexible pentyl chain, is pivotal to its liquid crystalline behavior and its notable optical properties. The presence of the highly polar cyano (-C≡N) group results in a strong positive dielectric anisotropy, making the orientation of the liquid crystal molecules readily controllable by an external electric field. This property, in conjunction with its optical anisotropy, makes it a valuable component in the formulation of liquid crystal mixtures for a variety of electro-optical applications, including displays, spatial light modulators, and tunable optical components.
Understanding the fundamental optical properties of this material is paramount for the design and optimization of such devices. The key optical parameters that define its performance are the ordinary and extraordinary refractive indices, which in turn determine its birefringence.
Core Optical Properties: Refractive Indices and Birefringence
The defining optical characteristic of a nematic liquid crystal is its birefringence (Δn), which is the difference between the extraordinary refractive index (n_e) and the ordinary refractive index (n_o).
-
Ordinary Refractive Index (n_o): This is the refractive index experienced by light with its electric field oscillating perpendicular to the director (the average direction of the long molecular axis).
-
Extraordinary Refractive Index (n_e): This is the refractive index for light with its electric field oscillating parallel to the director.
The magnitude of the birefringence is a critical parameter in device design, as it dictates the thickness of the liquid crystal layer required to achieve a specific phase retardation.
| Optical Parameter | Value (for PCH5 at 633 nm and room temperature) |
| Extraordinary Refractive Index (n_e) | 1.6001[1] |
| Ordinary Refractive Index (n_o) | 1.4854[1] |
| Birefringence (Δn = n_e - n_o) | 0.1147 |
It is important to note that the birefringence of nematic liquid crystals is also dependent on temperature. As the temperature increases towards the nematic-isotropic transition temperature, the degree of molecular order decreases, leading to a reduction in birefringence.
Experimental Determination of Optical Properties
The accurate measurement of the refractive indices of a liquid crystal is crucial for its application. The Abbe refractometer is a widely used and reliable instrument for this purpose.
Principle of Measurement with an Abbe Refractometer
The Abbe refractometer operates on the principle of total internal reflection. A thin film of the liquid crystal sample is placed between two prisms of high refractive index glass. Light is shone through the illuminating prism, and the critical angle at which total internal reflection occurs at the interface between the prism and the sample is measured. This critical angle is directly related to the refractive index of the sample.
Experimental Protocol for Refractive Index Measurement
The following protocol outlines the steps for measuring the ordinary and extraordinary refractive indices of a nematic liquid crystal using a temperature-controlled Abbe refractometer equipped with a polarizer.
Materials and Equipment:
-
Abbe Refractometer with a temperature-controllable stage
-
Light source (e.g., sodium lamp, λ = 589 nm)
-
Polarizer
-
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate sample
-
Lens tissue
-
Suitable solvent (e.g., acetone or ethanol) for cleaning
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the refractometer prisms are clean and dry. Clean with a suitable solvent and lens tissue if necessary.
-
Turn on the light source and the temperature controller for the refractometer stage. Set the desired measurement temperature. Allow the instrument to stabilize.
-
-
Sample Loading:
-
Place a small drop of the 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate sample onto the surface of the measuring prism.
-
Carefully close the illuminating prism to spread the sample into a thin, uniform layer.
-
-
Measurement of the Ordinary Refractive Index (n_o):
-
Insert the polarizer into the eyepiece of the refractometer.
-
Rotate the polarizer until the electric field vector of the light is oriented perpendicular to the director of the liquid crystal. In the absence of a specific alignment layer on the prisms, the liquid crystal will likely have a random planar alignment at the prism surface. By rotating the polarizer, two distinct critical angle boundaries will be observed. The lower value corresponds to n_o.
-
Adjust the refractometer's handwheel to bring the borderline between the light and dark fields into the center of the crosshairs in the eyepiece.
-
Use the dispersion compensation knob to eliminate any color fringes and obtain a sharp, clear borderline.
-
Read the refractive index value from the scale. This is the ordinary refractive index (n_o).
-
-
Measurement of the Extraordinary Refractive Index (n_e):
-
Rotate the polarizer by 90 degrees so that the electric field vector is now parallel to the liquid crystal director.
-
The second, higher refractive index boundary will now be more prominent.
-
Repeat the process of aligning the borderline with the crosshairs and compensating for dispersion.
-
Read the refractive index value from the scale. This is the extraordinary refractive index (n_e).
-
-
Data Recording and Birefringence Calculation:
-
Record both n_o and n_e at the specified temperature.
-
Calculate the birefringence (Δn) using the formula: Δn = n_e - n_o.
-
-
Cleaning:
-
After the measurement, open the prisms and clean the sample from both prism surfaces using a soft tissue and an appropriate solvent.
-
Diagram of the Refractive Index Measurement Workflow
Caption: Workflow for measuring the refractive indices of a nematic liquid crystal.
Structure-Property Causality: The Role of Molecular Architecture
The optical properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate are intrinsically linked to its molecular structure.
-
Rigid Core and Polarizability Anisotropy: The elongated, rigid core, consisting of the phenyl and cyclohexyl rings, is the primary contributor to the anisotropy of the molecular polarizability. The π-electrons in the phenyl ring are more easily polarized along the long molecular axis, leading to a higher refractive index (n_e) for light polarized in this direction. The cyclohexyl ring, being aliphatic, contributes less to the overall polarizability but influences the molecule's shape and packing.
-
Cyano Group: The strongly electron-withdrawing cyano group enhances the polarizability along the long axis of the molecule, thereby increasing the birefringence. It also induces a large dipole moment, which is crucial for the electro-optical switching of the material.
-
Pentyl Chain: The flexible alkyl chain contributes to the fluidity of the nematic phase and influences the clearing point (the temperature at which the material transitions to an isotropic liquid). Longer alkyl chains can lead to a decrease in birefringence due to a dilution effect on the highly polarizable core.
Diagram of the Structure-Property Relationship
Caption: Relationship between molecular structure and optical properties.
Conclusion
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a nematic liquid crystal with significant potential for use in advanced optical and electro-optical devices. Its key optical characteristics, namely its refractive indices and birefringence, are a direct consequence of its well-defined molecular architecture. While precise experimental data for this specific compound remains to be widely published, a strong inference of its properties can be drawn from the closely related PCH5. The experimental protocols detailed in this guide provide a robust framework for the accurate characterization of this and similar liquid crystal materials, enabling researchers and engineers to harness their unique properties for the development of next-generation technologies.
References
- Hassanein, G. N., et al. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications.
- Pan, R. P., et al. (2004). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Japanese Journal of Applied Physics, 43(6A), 3500-3502.
-
Abbe Refractometer Principles. (n.d.). Retrieved from [Link]
-
Temperature-Dependent Birefringence in Nematic Liquid Crystals. (n.d.). Retrieved from [Link]
-
Refractive Index of 5PCH (4-trans-pentylcyclohexylcyanobenzene). (n.d.). Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
Abstract
This document provides a comprehensive, field-proven experimental protocol for the synthesis of the nematic liquid crystal, 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate. The synthesis is achieved via a Steglich esterification, a reliable and mild coupling method ideal for this class of compounds. This guide is intended for researchers in materials science, organic chemistry, and drug development. It offers a step-by-step methodology, explains the causal reasoning behind procedural choices, and includes protocols for purification and characterization to ensure a self-validating workflow.
Introduction & Scientific Background
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a key example of a calamitic (rod-shaped) liquid crystal. Its molecular structure, featuring a rigid core (cyclohexane and phenyl rings) and a flexible alkyl chain (pentyl group), is fundamental to its ability to form mesophases—states of matter intermediate between conventional liquids and solid crystals.[1] The presence of the polar cyano (-C≡N) group contributes to the molecule's significant dipole moment, which influences its alignment in an electric field, a critical property for applications in liquid crystal displays (LCDs).
The synthesis of such ester-based liquid crystals is most commonly achieved through esterification. While classic Fischer esterification using strong acids is an option, it often requires harsh conditions (high temperatures) that can be incompatible with complex substrates. The Steglich esterification , in contrast, is an exceptionally mild and efficient method that proceeds at room temperature.[2] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the formation of the ester bond between a carboxylic acid and an alcohol or phenol.[3][4]
The key advantage of the Steglich method is its ability to suppress side reactions and produce high yields, even with sterically hindered reactants.[2] The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The DMAP catalyst then intercepts this intermediate to form an even more reactive acylpyridinium salt. This species is readily attacked by the nucleophilic hydroxyl group of the 4-cyanophenol, forming the desired ester and regenerating the DMAP catalyst. The DCC is consumed in the process, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.
Experimental Workflow Overview
The overall process involves the coupling of the two primary synthons, followed by a systematic workup and purification to isolate the target liquid crystal.
Caption: Workflow for the synthesis of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Materials and Methods
Reagent & Solvent Quantities
| Compound | M.W. ( g/mol ) | Molar Eq. | Mass (g) | Moles (mmol) |
| trans-4-Pentylcyclohexanecarboxylic Acid | 198.31 | 1.0 | 1.98 | 10.0 |
| 4-Cyanophenol | 119.12 | 1.0 | 1.19 | 10.0 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 2.27 | 11.0 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.12 | 1.0 |
| Dichloromethane (DCM), Anhydrous | 84.93 | - | 100 mL | - |
Step-by-Step Synthesis Protocol
CAUTION: DCC is a potent allergen and sensitizer. Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a chemical fume hood.[3] Dichloromethane is a volatile and hazardous solvent.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add trans-4-pentylcyclohexanecarboxylic acid (1.98 g, 10.0 mmol), 4-cyanophenol (1.19 g, 10.0 mmol), and 4-dimethylaminopyridine (0.12 g, 1.0 mmol).
-
Solvent Addition: Add 80 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. This is crucial to control the initial exothermic reaction upon adding DCC.
-
DCC Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in 20 mL of anhydrous DCM in a separate beaker. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes using a dropping funnel.
-
Causality Insight: A slight excess (1.1 eq) of DCC is used to ensure the complete consumption of the limiting carboxylic acid. Adding it slowly at 0 °C prevents the formation of N-acylurea byproducts.[2]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12 hours. A white precipitate of N,N'-dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Spot the starting materials and the reaction mixture. The formation of a new, higher Rf spot and the disappearance of the starting material spots indicate reaction completion.
Workup and Purification Protocol
-
Byproduct Removal: After 12 hours, filter the reaction mixture through a fritted glass funnel or a Büchner funnel to remove the precipitated DCU. Wash the solid DCU cake with a small amount of cold DCM (approx. 20 mL) to recover any trapped product.
-
Aqueous Washes: Transfer the combined filtrate to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 0.5 N HCl (2 x 50 mL) to remove the DMAP catalyst.[3]
-
Wash with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to remove any unreacted carboxylic acid.
-
Wash with saturated brine (1 x 50 mL) to remove residual water and aid in phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product as a white or off-white solid.
-
Purification via Recrystallization:
-
Transfer the crude solid to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture gently on a hotplate until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum. A typical yield is in the range of 75-85%.
-
Characterization
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their integrations, including the pentyl chain, cyclohexyl ring, and aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the number of unique carbon environments in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups. Expect strong absorbances for the nitrile group (C≡N) around 2230 cm⁻¹ and the ester carbonyl group (C=O) around 1735 cm⁻¹.
-
DSC (Differential Scanning Calorimetry): This is essential for characterizing liquid crystals. It will reveal the transition temperatures, such as the melting point (crystal to nematic phase) and the clearing point (nematic to isotropic liquid phase).
Conclusion
The Steglich esterification protocol detailed herein provides a reliable, high-yield, and reproducible method for synthesizing 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate. By understanding the rationale behind each step—from the controlled addition of DCC to the specific sequence of aqueous washes—researchers can confidently execute this procedure. The self-validating nature of the protocol, which concludes with robust purification and characterization steps, ensures the acquisition of high-purity material suitable for advanced research and application development in the field of liquid crystals.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
Organic Syntheses. (1981). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 60, 92. Available at: [Link]
-
White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals. Retrieved from [Link]
-
Gamble, A. (2012). Organic Synthesis of Liquid Crystals: Filling Forms with Function. University of Colorado Boulder Liquid Crystals Materials Research Center. Available at: [Link]
-
Journal of Chemical Education. (2000). Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. Available at: [Link]
-
European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Retrieved from [Link]
-
Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]
- Google Patents. (2017). Preparation method of 4-cyanophenylalanine.
-
ResearchGate. (2024). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains. Retrieved from [Link]
-
CORE. (n.d.). THE SYNTHESIS AND CHARACTERIZATION OF A LIQUID-CRYSTAL COPOLYESTER. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 4-Cyanophenyl trans-4-Pentylcyclohexanecarboxylate
Abstract
This document provides a comprehensive guide for the synthesis of the nematic liquid crystal, 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate. The protocol herein details the esterification of trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol, employing the robust and mild Steglich esterification methodology. This application note is intended for researchers and professionals in the fields of materials science, organic chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and characterization guidelines.
Introduction: The Significance of 4-Cyanophenyl trans-4-Pentylcyclohexanecarboxylate
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a calamitic (rod-shaped) liquid crystal, a class of materials pivotal to modern display technologies. Its molecular structure, featuring a flexible pentylcyclohexane moiety and a polar cyanophenyl group, imparts the necessary anisotropy for the formation of a stable nematic phase over a practical temperature range. The incorporation of such molecules into liquid crystal mixtures is fundamental to the manufacturing of high-performance liquid crystal displays (LCDs) found in a vast array of electronic devices. A thorough understanding of the synthesis and properties of this compound is therefore crucial for innovation in optoelectronics and materials science.
The synthesis detailed within this guide utilizes the Steglich esterification, a method of choice for coupling carboxylic acids with alcohols or phenols under mild conditions. This reaction is particularly advantageous as it avoids the need for harsh acidic or basic conditions that could compromise the integrity of the reactants or product.
The Chemistry: Steglich Esterification
The Steglich esterification is a powerful coupling reaction that utilizes dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1] The reaction proceeds at room temperature and is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis.
Mechanism of Action:
The reaction is initiated by the protonation of DCC by the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. While the alcohol (in this case, 4-cyanophenol) can directly attack the O-acylisourea, the reaction rate is significantly enhanced by the presence of DMAP. DMAP, being a more potent nucleophile, attacks the O-acylisourea to form a reactive N-acylpyridinium salt. This "active ester" is then readily attacked by the 4-cyanophenol to yield the desired ester and regenerate the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.
Diagram of the Steglich Esterification Mechanism:
Caption: The reaction pathway of the Steglich esterification.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Ratio |
| trans-4-Pentylcyclohexanecarboxylic Acid | 38289-29-1 | 198.31 | 10.0 | 1.0 |
| 4-Cyanophenol | 767-00-0 | 119.12 | 10.0 | 1.0 |
| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | 11.0 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | 1.0 | 0.1 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | - |
| 0.5 M Hydrochloric Acid (HCl) | 7647-01-0 | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | - |
3.2. Safety Precautions
-
DCC is a potent sensitizer and should be handled with extreme care in a well-ventilated fume hood. Always wear gloves, safety goggles, and a lab coat. [2]
-
DMAP is highly toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE). [3][4]
-
4-Cyanophenol is harmful if swallowed and causes skin and eye irritation. [5][6]
-
trans-4-Pentylcyclohexanecarboxylic acid causes skin and serious eye irritation. [7]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
3.3. Reaction Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add trans-4-pentylcyclohexanecarboxylic acid (1.98 g, 10.0 mmol), 4-cyanophenol (1.19 g, 10.0 mmol), and 4-dimethylaminopyridine (0.12 g, 1.0 mmol).
-
Add 100 mL of anhydrous dichloromethane to the flask and stir the mixture at room temperature until all solids have dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate beaker, dissolve dicyclohexylcarbodiimide (2.27 g, 11.0 mmol) in 20 mL of anhydrous dichloromethane.
-
Slowly add the DCC solution to the cooled reaction mixture dropwise over a period of 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate).
3.4. Work-up and Purification
-
Once the reaction is complete, filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 25 mL) and saturated NaHCO₃ solution (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a white to off-white solid. Recrystallize the crude product from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to obtain the pure 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Experimental Workflow Diagram:
Caption: A streamlined workflow for the synthesis and purification.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Characterization Data:
| Analysis Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. The transition temperatures for the liquid crystal phases should be determined by differential scanning calorimetry (DSC). |
| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm): Aromatic protons of the cyanophenyl group will appear as two doublets in the range of 7.2-7.8 ppm. The protons of the cyclohexane ring will appear as a series of multiplets between 1.0 and 2.5 ppm. The protons of the pentyl group will appear as multiplets and a triplet between 0.8 and 1.5 ppm. |
| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm): The nitrile carbon will appear around 118 ppm. The ester carbonyl carbon will be in the region of 175 ppm. Aromatic carbons will be between 120-155 ppm. Aliphatic carbons of the cyclohexane and pentyl groups will be in the range of 14-45 ppm. |
| FT-IR (KBr or ATR) | Expected absorption bands (cm⁻¹): A strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretch. A strong absorption band around 1750 cm⁻¹ for the C=O stretch of the ester. C-H stretching vibrations for aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | Expected m/z: The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed, corresponding to the molecular weight of the product (299.41 g/mol ). |
Note: The exact spectroscopic data should be compared with literature values for confirmation, if available.
Conclusion
The Steglich esterification protocol detailed in this application note provides a reliable and efficient method for the synthesis of the liquid crystal 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate. By following the outlined procedures and safety precautions, researchers can successfully synthesize this important material for applications in display technology and other advanced materials research. The provided characterization guidelines will aid in confirming the identity and purity of the final product.
References
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(Dimethylamino)pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]
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PubChem. (n.d.). 4-Pentylcyclohexanecarboxylic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Retrieved from [Link]
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Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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Starshine Chemical. (n.d.). trans-4-Pentylcyclohexanecarboxylic Acid. Retrieved from [Link]
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- 4. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
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High-Purity Isolation of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate for Advanced Material Applications
Application Note & Protocol
Abstract
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a pivotal component in the formulation of nematic liquid crystal mixtures, primarily for electro-optical display technologies. The performance of these devices, particularly parameters like threshold voltage, response time, and contrast ratio, is critically dependent on the purity of the constituent materials. Ionic impurities, residual solvents, and synthetic by-products, such as the cis-isomer, can significantly degrade the mesophase stability and electro-optical properties. This document provides a comprehensive guide to the purification of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, detailing protocols for recrystallization and column chromatography. It further outlines rigorous analytical methods for purity verification, ensuring the material meets the stringent requirements for high-performance applications.
Introduction: The Critical Role of Purity in Liquid Crystal Performance
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a thermotropic liquid crystal characterized by a rod-like molecular structure, which gives rise to its anisotropic properties. The synergy between the polar cyanophenyl group and the non-polar pentylcyclohexane moiety results in a material with a positive dielectric anisotropy, making it highly responsive to electric fields. This property is the cornerstone of its application in twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays (LCDs).
However, the presence of even trace-level impurities can have a disproportionately large impact on performance. For instance:
-
Ionic Impurities: Increase electrical conductivity, leading to a reduced voltage holding ratio (VHR) and causing image sticking or ghosting in displays.
-
Geometric Isomers (cis-isomer): The non-linear shape of the cis-isomer disrupts the ordered packing of the nematic phase, depressing the clearing point (the temperature of the nematic-to-isotropic phase transition) and narrowing the operational temperature range of the device.[1]
-
Unreacted Starting Materials: Reagents from the synthesis, such as 4-cyanophenol or trans-4-pentylcyclohexanecarboxylic acid, can interfere with the liquid crystalline phase and introduce undesirable ionic content.
Therefore, robust purification and subsequent analytical validation are not merely procedural steps but are fundamental to guaranteeing the functionality and reliability of the final application.
Compound Profile & Impurity Analysis
A thorough understanding of the target compound's properties and potential contaminants is essential for designing an effective purification strategy.
Table 1: Physicochemical Properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₅NO₂ | Echemi[2] |
| CAS Number | 62439-35-4 | ChemicalBook[3] |
| Molecular Weight | 299.41 g/mol | Echemi[2] |
| Appearance | White crystalline solid | --- |
| Melting Point | ~55-57 °C (Varies with purity) | --- |
| Clearing Point | ~80-82 °C (Varies with purity) | --- |
The primary impurities arise from the esterification reaction used in its synthesis. The most significant is the cis-isomer of the 4-pentylcyclohexanecarboxylate reactant, which carries through to the final product. Other potential impurities include unreacted starting materials and by-products from side reactions.
Purification Methodologies
The choice of purification method depends on the initial purity of the crude product and the desired final purity level. For this compound, a sequential approach of recrystallization followed by column chromatography is highly effective.
Workflow for Purification and Analysis
Caption: Purification and QC workflow for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Protocol 1: Multi-Stage Recrystallization
Principle: This technique leverages the difference in solubility between the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, maximizing crystal recovery while leaving impurities dissolved in the mother liquor.
Solvent Selection Rationale: Alcohols like ethanol or heptane are excellent choices. Ethanol is particularly effective for removing many organic impurities. Heptane is effective due to the good solubility of the compound at elevated temperatures and poor solubility at room temperature. A mixed solvent system, such as hexane/ethyl acetate, can also be fine-tuned for optimal results.[4]
Detailed Protocol:
-
Dissolution: Place the crude solid (e.g., 10 g) in an Erlenmeyer flask. Add the minimum amount of hot ethanol (or heptane) required to fully dissolve the solid near the solvent's boiling point. This ensures the solution is saturated, which is critical for maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is paramount for the formation of large, well-defined crystals, which inherently exclude impurities more effectively than rapidly formed small crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Vacuum Filtration: Collect the crystals using a Büchner funnel under vacuum. Wash the collected crystal cake with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum at a temperature well below the compound's melting point (e.g., 40 °C) until a constant weight is achieved.
-
Iteration: Repeat the recrystallization process 2-3 times. Each successive recrystallization significantly enhances purity, as confirmed by analytical testing (see Section 4).
Protocol 2: Flash Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase (solvent).[5][6][7] Compounds with higher polarity adsorb more strongly to the polar silica gel and thus elute more slowly. This method is particularly effective for separating the trans (more linear, less polar) and cis (less linear, slightly more polar) isomers.
Detailed Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase solvent. Pack a glass column with the slurry, ensuring no air bubbles are trapped, which would impede separation efficiency.
-
Sample Loading: Dissolve the recrystallized product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the mobile phase itself). Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The ratio can be optimized using preliminary Thin Layer Chromatography (TLC).
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 5% to 15%). This will first elute the less polar trans-isomer, followed by the slightly more polar cis-isomer and other polar impurities.
-
Fraction Collection: Collect small fractions of the eluent continuously.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure trans-isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.
-
Final Drying: Dry the final product under high vacuum to remove all traces of residual solvent.
Purity Assessment and Quality Control
No purification is complete without rigorous validation. A combination of chromatographic and thermal analysis methods provides a comprehensive assessment of purity.
Table 2: Analytical Methods for Purity & Phase Characterization
| Technique | Purpose | Key Parameters to Measure |
| High-Performance Liquid Chromatography (HPLC) | Quantify chemical purity; separate isomers. | Peak area percentage of the main component; detection of isomeric and other impurities.[8] |
| Differential Scanning Calorimetry (DSC) | Determine thermal transition temperatures and purity. | Onset of melting (Tₘ), peak of clearing (Tₙᵢ), and sharpness of transition peaks. A sharp melting peak indicates high purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm molecular structure and identify impurities. | Chemical shifts and integration of proton (¹H NMR) and carbon (¹³C NMR) signals consistent with the trans-isomer structure. |
HPLC Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Analysis: The purity is calculated from the relative peak area of the main component. A purity of >99.8% is typically required for demanding applications.
DSC Protocol
-
Sample Size: 3-5 mg in a sealed aluminum pan.
-
Heating/Cooling Rate: 5-10 °C/min.
-
Atmosphere: Nitrogen purge.
-
Analysis: The first heating scan may show the thermal history of the material. The data from the second heating and first cooling scans are most representative. High purity is indicated by a sharp melting transition (<1 °C width) and a high, sharp nematic-to-isotropic transition.
Safety and Handling
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Handle all organic solvents in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work.
Conclusion
The purification of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate to a level suitable for high-performance liquid crystal applications requires a meticulous, multi-step approach. A combination of recrystallization to remove bulk impurities and column chromatography to separate challenging geometric isomers provides a reliable path to achieving >99.8% purity. The protocols outlined herein, coupled with stringent analytical quality control via HPLC and DSC, establish a self-validating system to ensure the production of material with the consistent, high-purity characteristics necessary for advanced electro-optical devices.
References
-
PubChem. Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Available at: [Link]
- Google Patents.Purification of liquid crystals and liquid crystal composition.
-
ResearchGate. Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. Available at: [Link]
-
National Institutes of Health. Solvent-Driven Synthesis of DNA-Based Liquid Crystalline Organogels with Extraordinary Stretchability, Self-Healing, and Higher-Order Structural Assembly. Available at: [Link]
-
Royal Society of Chemistry. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Available at: [Link]
-
ResearchGate. Application of liquid crystals in liquid chromatography. From low- to high-molecular-weight liquid crystals. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Google Patents.Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.
-
Al-Nahrain Journal of Science. Chemistry of Triazene-Liquid Crystals: A Review. Available at: [Link]
-
JoVE. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Available at: [Link]
- Google Patents.Biphenyl based liquid crystal compositions.
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
YouTube. column chromatography & purification of organic compounds. Available at: [Link]
-
Taylor & Francis Online. Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Available at: [Link]
-
PubChem. p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. The Crystal and Molecular Structure of 4'-Cyanophenyl-4-n-Pentylbenzoate. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate in Liquid Crystal Display Applications
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate in liquid crystal display (LCD) applications. This document covers the fundamental properties, synthesis, formulation into liquid crystal mixtures, and the subsequent fabrication and electro-optical characterization of liquid crystal test cells.
Introduction: The Role of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate in Nematic Displays
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase over a useful temperature range. Its molecular structure, consisting of a polar cyanophenyl headgroup, a rigid cyclohexanecarboxylate core, and a flexible pentyl tail, imparts a desirable combination of positive dielectric anisotropy and low viscosity. These characteristics make it a valuable component in nematic liquid crystal mixtures, particularly for twisted nematic (TN) and in-plane switching (IPS) display modes.
The cyano group (-C≡N) at one end of the molecule creates a strong dipole moment, leading to a large positive dielectric anisotropy (Δε). This property is crucial for low-voltage switching in LCDs, as it allows the liquid crystal director (the average orientation of the long molecular axes) to be readily reoriented by an applied electric field. The trans-cyclohexane ring provides rigidity and contributes to a higher clearing point (the temperature at which the material transitions from the nematic to the isotropic liquid phase), while the pentyl tail helps to maintain the liquid crystalline phase at lower temperatures and influences the material's viscosity.
Physicochemical Properties
The performance of a liquid crystal in a display is dictated by its physical properties. While specific experimental data for 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate can vary slightly based on purity, the following table summarizes its key characteristics, with some values being representative of the 4-cyanophenyl trans-4-alkylcyclohexanecarboxylate homologous series due to the limited availability of data for the specific pentyl derivative.
| Property | Symbol | Typical Value/Range | Significance in LCD Applications |
| Molecular Formula | - | C19H25NO2 | Defines the basic chemical identity. |
| Molecular Weight | - | 299.41 g/mol | Influences viscosity and other physical properties. |
| CAS Number | - | 62439-35-4[1] | Unique identifier for the chemical substance. |
| Clearing Point (N-I Transition) | T_NI | ~50-70 °C (estimated) | Upper limit of the operational temperature range of the nematic phase. |
| Melting Point (Cr-N Transition) | T_CrN | ~30-50 °C (estimated) | Lower limit of the operational temperature range of the nematic phase. |
| Optical Birefringence | Δn | ~0.10 - 0.15 (estimated) | Determines the phase retardation of light and influences the cell gap requirement. |
| Dielectric Anisotropy | Δε | Positive (~ +5 to +10 estimated) | Enables switching with an electric field; a larger value allows for lower threshold voltage. |
| Rotational Viscosity | γ1 | Low to moderate | A primary factor determining the switching speed (response time) of the display. |
Synthesis Protocol
The synthesis of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate is typically achieved through an esterification reaction between trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol.
Synthesis of trans-4-pentylcyclohexanecarboxylic acid
The precursor, trans-4-pentylcyclohexanecarboxylic acid, can be synthesized via the hydrogenation of 4-pentylbenzoic acid. A detailed procedure for a similar transformation involves the hydrogenation of p-aminobenzoic acid using a ruthenium on carbon (Ru/C) catalyst[2]. A subsequent epimerization step may be required to increase the proportion of the desired trans isomer[3].
Esterification
Materials:
-
trans-4-pentylcyclohexanecarboxylic acid
-
4-cyanophenol
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve trans-4-pentylcyclohexanecarboxylic acid (1 equivalent) and 4-cyanophenol (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Cool the mixture in an ice bath and slowly add a solution of DCC (1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of a Twisted Nematic Liquid Crystal Test Cell
This section details the protocol for constructing a twisted nematic (TN) liquid crystal cell for evaluating the performance of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.
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Materials and Equipment
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide (PI) alignment layer solution (e.g., SE-2170 from Nissan Chemical)
-
N-Methyl-2-pyrrolidone (NMP) for dilution
-
Spinner for coating
-
Hot plate
-
Rubbing machine with velvet cloth
-
UV-curable sealant
-
Spacers of desired diameter (e.g., 5 µm)
-
Liquid crystal mixture containing 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate
-
Vacuum chamber
-
UV lamp
Protocol
-
ITO Glass Cleaning:
-
Thoroughly clean the ITO-coated glass substrates by sonicating sequentially in a series of solvents: detergent solution, deionized water, acetone, and finally isopropanol.
-
Dry the substrates with a stream of nitrogen gas and bake on a hotplate at 120 °C for 10 minutes to remove any residual moisture.
-
-
Polyimide Alignment Layer Coating:
-
Prepare a solution of polyimide in NMP according to the manufacturer's instructions.
-
Spin-coat the polyimide solution onto the conductive side of the ITO substrates. A typical spin-coating program would be 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds to achieve a uniform thin film.
-
Soft bake the coated substrates on a hotplate at 80-100 °C for 5-10 minutes to evaporate the solvent.
-
Hard bake (cure) the polyimide layer in an oven at a temperature specified by the manufacturer (typically 180-250 °C) for 1 hour[4].
-
-
Rubbing Process:
-
The rubbing process creates micro-grooves on the polyimide surface that direct the alignment of the liquid crystal molecules.
-
Mount the substrate on the rubbing machine.
-
Set the rubbing parameters, such as the rotation speed of the rubbing roller, the pile impression, and the substrate stage speed. These parameters control the strength of the alignment.
-
Rub the surface of the polyimide layer with the velvet cloth. For a TN cell, the two substrates must be rubbed in directions perpendicular to each other.
-
-
Cell Assembly:
-
Dispense a UV-curable sealant along the perimeter of one of the substrates, leaving a small gap for filling.
-
Mix spacers of the desired diameter into the sealant or sprinkle them onto the substrate to maintain a uniform cell gap.
-
Place the second substrate on top of the first, with the rubbed surfaces facing each other and the rubbing directions at a 90° angle.
-
Gently press the substrates together and expose the sealant to UV light to cure and seal the cell.
-
-
Cell Filling:
-
Place the empty cell in a vacuum chamber.
-
Evacuate the chamber and then bring the filling port of the cell into contact with a droplet of the liquid crystal mixture.
-
Slowly vent the chamber to atmospheric pressure. The pressure difference will force the liquid crystal into the cell via capillary action.
-
Once the cell is filled, seal the filling port with a small amount of UV-curable sealant and cure it.
-
Electro-Optical Characterization
This section outlines the protocols for measuring the key electro-optical properties of the fabricated TN cell.
Equipment
-
Polarizing Optical Microscope
-
He-Ne laser or white light source
-
Photodiode detector
-
Function generator
-
Voltage amplifier
-
Oscilloscope
-
Temperature-controlled stage
Protocol: Voltage-Transmittance (V-T) Curve and Threshold Voltage
-
Mount the filled TN cell on the temperature-controlled stage of the polarizing microscope between crossed polarizers.
-
Align the rubbing directions of the cell at 45° with respect to the polarizer and analyzer axes for maximum contrast.
-
Apply a square wave AC voltage (typically 1 kHz to prevent ion migration) to the ITO electrodes of the cell using the function generator and amplifier.
-
Measure the transmitted light intensity through the cell using the photodiode detector as the applied voltage is increased from 0 V to a voltage sufficient for complete switching (e.g., 10 V).
-
Plot the normalized transmittance as a function of the applied voltage to obtain the V-T curve.
-
The threshold voltage (Vth) is typically defined as the voltage at which the transmittance drops to 90% of its maximum value[5].
Protocol: Response Time Measurement
-
The response time is a measure of how quickly the liquid crystal switches between the "on" and "off" states[6].
-
Apply a square wave voltage pulse to the cell that switches between 0 V (off-state) and a driving voltage (on-state, e.g., 5 V).
-
Monitor the change in transmitted light intensity over time using the photodiode and oscilloscope.
-
The rise time (τ_on) is typically defined as the time taken for the transmittance to change from 90% to 10% of its final value upon application of the voltage.
-
The fall time (τ_off) is the time taken for the transmittance to change from 10% to 90% of its final value when the voltage is removed[7].
Conclusion
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a versatile liquid crystal material with properties that make it suitable for use in various LCD applications. By understanding its fundamental physicochemical characteristics and following the detailed protocols for synthesis, cell fabrication, and electro-optical characterization outlined in these application notes, researchers can effectively incorporate this compound into their liquid crystal mixtures and devices. Further optimization of liquid crystal mixtures containing this and other mesogens can lead to the development of displays with enhanced performance characteristics, such as lower power consumption, faster response times, and wider operating temperature ranges.
References
-
A Fast-Response Vertical-Alignment In-Plane-Switching-Mode Liquid Crystal Display. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Alignment layer. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Rubbing Technology for LCD Manufacturing. (n.d.). Crystec. Retrieved January 23, 2026, from [Link]
-
p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
- EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (n.d.). Google Patents.
-
Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Fabrication and Measurement of a Twisted Nematic Liquid-Crystal Cell. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Synthesis and mesomorphic properties of some 3-substituted-4-cyanophenyl esters... (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
-
Full article: Measurement Methods of Nematic Liquid Crystal Response Time. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
-
Preparation and Characterization of Semi-Alicyclic Polyimide Resins and the Derived Alignment Layers for Liquid Crystal Display Technology. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Rotational viscosity and molecular structure of nematic liquid crystals. (n.d.). AIP Publishing. Retrieved January 23, 2026, from [Link]
-
Planar and tilted uniform alignment of liquid crystals by plasma-treated substrates. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (n.d.). Google Patents.
-
Aligning liquid crystal molecules. (n.d.). SPIE. Retrieved January 23, 2026, from [Link]
-
Threshold voltage decrease in a thermotropic nematic liquid crystal doped with graphene oxide flakes. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Liquid crystal response time. (n.d.). SPIE Digital Library. Retrieved January 23, 2026, from [Link]
-
Low temperature phase transformations in 4-cyano-4'-pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Optical measurements of the twist constant and angle in nematic liquid crystal cells. (n.d.). University of Southampton. Retrieved January 23, 2026, from [Link]
-
Calculation of the rotational viscosity of a nematic liquid crystal. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Optimization of the response time measuring method for liquid crystal variable retarders. (n.d.). SPIE Digital Library. Retrieved January 23, 2026, from [Link]
-
Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. (n.d.). Eco-Vector Journals Portal. Retrieved January 23, 2026, from [Link]
-
Ultra-low viscosity liquid crystal materials. (n.d.). Optica Publishing Group. Retrieved January 23, 2026, from [Link]
-
Practical limits on addressing twisted nematic displays. (n.d.). The Royal Society. Retrieved January 23, 2026, from [Link]
-
Nematic liquid crystal devices with sub-millisecond response time. (n.d.). Biblio. Retrieved January 23, 2026, from [Link]
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.
-
trans-4'-Cyano(1,1'-biphenyl)-4-yl 4-ethylcyclohexanecarboxylate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Experimental relationship between surface and bulk rotational viscosities in nematic liquid crystals. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
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- 4. Preparation and Characterization of Semi-Alicyclic Polyimide Resins and the Derived Alignment Layers for Liquid Crystal Display Technology - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate for Smart Window Technology
Introduction: The Role of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate in Next-Generation Smart Windows
The pursuit of energy-efficient building materials has propelled the development of "smart" technologies that can dynamically adapt to environmental conditions. Smart windows, capable of modulating the transmission of light and heat, represent a significant advancement in this field.[1][2] At the heart of many of these technologies are liquid crystals (LCs), materials that exhibit properties between those of conventional liquids and solid crystals.[3][4] This document provides a detailed guide for researchers and scientists on the application of a specific nematic liquid crystal, 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate , in the fabrication and characterization of polymer-dispersed liquid crystal (PDLC) based smart windows.
The choice of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate is predicated on its molecular structure, which is anticipated to provide a desirable combination of properties for smart window applications. The rigid core, flexible alkyl chain, and polar cyano group are expected to result in a material with a significant dielectric anisotropy and a broad nematic temperature range, both of which are crucial for the electro-optical switching behavior in PDLC films.[5] In a PDLC smart window, microscopic droplets of this liquid crystal are dispersed within a polymer matrix.[6] In the absence of an electric field (the "off" state), the liquid crystal molecules within the droplets are randomly oriented, causing a mismatch in the refractive indices between the liquid crystal droplets and the polymer matrix. This mismatch leads to the scattering of light, rendering the window opaque or translucent.[6] Upon the application of an electric field (the "on" state), the liquid crystal molecules align with the field, and if the ordinary refractive index of the liquid crystal matches the refractive index of the polymer, the film becomes transparent.[6]
This guide will provide a comprehensive overview of the synthesis of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate, detailed protocols for the fabrication of a PDLC smart window, and methods for characterizing its electro-optical performance.
Physicochemical Properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
A thorough understanding of the material's properties is fundamental to its successful application. Below is a summary of the known and anticipated properties of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.
| Property | Value | Source |
| Chemical Formula | C19H25NO2 | [7] |
| CAS Number | 62439-35-4 | [7] |
| Molecular Weight | 299.41 g/mol | [7] |
| Appearance | White crystalline solid (predicted) | N/A |
| Phase Transitions | To be determined experimentally | N/A |
| Refractive Indices (nₒ, nₑ) | To be determined experimentally | N/A |
| Dielectric Anisotropy (Δε) | To be determined experimentally (expected to be positive) | [5] |
Note: The electro-optical properties such as refractive indices and dielectric anisotropy are critical for device performance and must be experimentally determined for this specific compound. Protocols for these measurements are provided in the "Characterization" section. For the purpose of illustrating the principles in this guide, we will refer to the properties of the well-characterized liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) where appropriate, which has an ordinary refractive index (nₒ) of approximately 1.52-1.54 and a positive dielectric anisotropy.[8]
Synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
The synthesis of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate can be achieved through a multi-step process. The following is a representative protocol based on established esterification reactions of similar liquid crystalline compounds.
Overall Synthesis Scheme:
Caption: Synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Step 1: Synthesis of trans-4-Pentylcyclohexanecarbonyl chloride
-
Materials:
-
trans-4-Pentylcyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer and heating mantle
-
-
Protocol:
-
In a clean, dry round-bottom flask, dissolve trans-4-pentylcyclohexanecarboxylic acid in an excess of thionyl chloride.
-
Add a few drops of dry dimethylformamide (DMF) as a catalyst.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude trans-4-pentylcyclohexanecarbonyl chloride can be used in the next step without further purification.
-
Step 2: Esterification to form 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
-
Materials:
-
trans-4-Pentylcyclohexanecarbonyl chloride (from Step 1)
-
4-Cyanophenol
-
Dry pyridine
-
Dry dichloromethane (DCM)
-
Separatory funnel
-
Rotary evaporator
-
-
Protocol:
-
Dissolve 4-cyanophenol and dry pyridine in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of trans-4-pentylcyclohexanecarbonyl chloride in dry DCM to the cooled mixture with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by washing with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.
-
Fabrication of a PDLC Smart Window
The fabrication of a PDLC smart window involves the preparation of a homogeneous mixture of the liquid crystal and a prepolymer, followed by sandwiching this mixture between two indium tin oxide (ITO) coated glass substrates and curing it to induce phase separation.
Fabrication Workflow:
Caption: PDLC Smart Window Fabrication Workflow.
Detailed Protocol:
-
Materials and Equipment:
-
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
-
UV-curable prepolymer (e.g., Norland Optical Adhesive 65, NOA65, with a refractive index of ~1.52)
-
Photoinitiator (if not included in the prepolymer)
-
ITO-coated glass substrates
-
Spacers (e.g., glass beads or polymer films of desired thickness, typically 10-20 µm)
-
Cleaning solvents: Acetone, Isopropyl Alcohol (IPA), Deionized (DI) water
-
Ultrasonic bath
-
UV curing lamp (365 nm)
-
Spinner or doctor blade for coating (optional)
-
Hot plate
-
Vacuum oven
-
-
Step 1: Cleaning of ITO-Coated Glass Substrates
-
Rationale: Proper cleaning of the ITO substrates is critical to ensure good adhesion of the polymer and to avoid any defects in the final film.
-
Procedure:
-
-
Step 2: Preparation of the Liquid Crystal-Polymer Mixture
-
Rationale: The ratio of liquid crystal to polymer is a key parameter that influences the droplet size and morphology, which in turn affects the electro-optical properties of the device. A typical starting ratio is 60-80% liquid crystal by weight.
-
Procedure:
-
In a clean vial, weigh the desired amounts of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate and the UV-curable prepolymer.
-
Heat the mixture on a hot plate to a temperature above the clearing point of the liquid crystal to ensure a homogeneous isotropic solution. Stir gently to mix thoroughly.
-
If a separate photoinitiator is used, add it to the mixture at this stage according to the manufacturer's instructions.
-
-
-
Step 3: Cell Assembly and Filling
-
Procedure:
-
Place one of the cleaned ITO-coated glass substrates on a flat surface with the conductive side facing up.
-
Disperse the spacers evenly onto the substrate.
-
Place a small amount of the heated liquid crystal-polymer mixture onto the center of the substrate.
-
Carefully place the second ITO-coated glass substrate on top, with its conductive side facing down, to sandwich the mixture and the spacers.
-
Gently press the top substrate to ensure a uniform film thickness, determined by the spacers.
-
Alternatively, the cell can be assembled first by sealing the edges with a UV-curable adhesive, leaving two small openings for filling. The mixture can then be introduced into the cell via capillary action by placing a drop at one opening and applying a vacuum to the other.
-
-
-
Step 4: UV Curing
-
Rationale: UV-induced polymerization causes the phase separation of the liquid crystal from the polymer matrix, forming the characteristic droplet morphology of a PDLC film.[13] The intensity of the UV light and the curing time will affect the size of the liquid crystal droplets and thus the performance of the device.
-
Procedure:
-
Place the assembled cell under a UV lamp with a peak wavelength of 365 nm.
-
The UV intensity and curing time should be optimized for the specific prepolymer used. A typical starting point is an intensity of 10-20 mW/cm² for 5-10 minutes.[14]
-
After curing, the PDLC smart window is ready for characterization.
-
-
Characterization of the PDLC Smart Window
The performance of the fabricated smart window is evaluated by measuring its electro-optical properties.
Characterization Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn2.hubspot.net [cdn2.hubspot.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Performances of Polymer-Dispersed Liquid Crystal Films for Smart Glass Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to clean ITO Coated Glass - JINAN EVERGREEN GLASS CO.,LTD. [evergreenglass.com]
- 11. CN104174611A - ITO conductive glass cleaning process - Google Patents [patents.google.com]
- 12. Manufacture Plasma cleaning before ITO glass coating for OLED devices [cnplasma.com]
- 13. m.youtube.com [m.youtube.com]
- 14. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for Polymer Dispersed Liquid Crystals (PDLC) featuring 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
This comprehensive guide provides detailed application notes and protocols for the fabrication and characterization of Polymer Dispersed Liquid Crystal (PDLC) films. This document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the application of electro-active materials. The protocols detailed herein focus on the use of the nematic liquid crystal 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a material known for its suitable electro-optical properties in PDLC applications.
Foundational Principles of Polymer Dispersed Liquid Crystals
Polymer Dispersed Liquid Crystals (PDLCs) are a class of composite materials consisting of micron-sized droplets of liquid crystal dispersed within a solid polymer matrix.[1] These films can be switched between an opaque, light-scattering state and a transparent, clear state by the application of an external electric field.[2] This functionality makes them highly valuable for a range of applications including smart windows, privacy screens, flexible displays, and light shutters.[3]
The operational principle of a PDLC film is based on the refractive index mismatch between the liquid crystal droplets and the surrounding polymer matrix.[4] In the absence of an electric field (the "OFF" state), the liquid crystal molecules within the droplets are randomly oriented. This random orientation causes a mismatch between the effective refractive index of the liquid crystal droplets and the refractive index of the polymer matrix, leading to the scattering of incident light and resulting in an opaque appearance.[2] When an electric field is applied across the film (the "ON" state), the liquid crystal molecules align themselves with the field.[5] In this aligned state, the ordinary refractive index of the liquid crystal matches the refractive index of the polymer matrix, allowing light to pass through with minimal scattering, rendering the film transparent.[4]
The choice of liquid crystal is paramount to the performance of the PDLC film. 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a nematic liquid crystal with a chemical structure that provides a suitable combination of birefringence, dielectric anisotropy, and thermal stability for PDLC applications.
Materials and Equipment
Reagents and Consumables
| Material | Supplier/Grade | Purpose |
| Liquid Crystal | ||
| 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | Various | Active electro-optical component |
| Prepolymer System | ||
| Norland Optical Adhesive 65 (NOA 65) | Norland Products | UV-curable polymer matrix |
| Substrates | ||
| Indium Tin Oxide (ITO) Coated Glass Slides | Various | Transparent conductive electrodes |
| Solvents | ||
| Acetone | ACS Grade | Cleaning |
| Isopropanol | ACS Grade | Cleaning |
| Spacers | ||
| 20 µm Glass Microspheres | Various | Control of film thickness |
Equipment
| Equipment | Purpose |
| Ultrasonic Bath | Mixing of components |
| Spin Coater or Doctor Blade | Film deposition |
| UV Curing System (365 nm) | Polymerization of the matrix |
| Function Generator | Generation of AC voltage waveform |
| High-Voltage Amplifier | Amplification of the driving signal |
| He-Ne Laser (632.8 nm) | Light source for optical measurements |
| Photodiode Detector | Measurement of transmitted light intensity |
| Digital Oscilloscope | Data acquisition and analysis |
| Polarizing Optical Microscope | Observation of droplet morphology |
| Spectrophotometer | Transmission spectra measurements |
Experimental Protocols
Fabrication of the PDLC Film via Polymerization-Induced Phase Separation (PIPS)
The Polymerization-Induced Phase Separation (PIPS) method is a widely used technique for fabricating PDLC films due to its simplicity and the ability to control droplet morphology.[6] The process involves the UV-induced polymerization of a homogeneous mixture of a prepolymer and a liquid crystal. As the polymer network forms, the liquid crystal becomes immiscible and phase-separates into micro-droplets.
Caption: PIPS Fabrication Workflow
Step-by-Step Protocol:
-
Preparation of the Homogeneous Mixture:
-
In a clean, amber vial, combine the liquid crystal (4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate) and the UV-curable prepolymer (Norland Optical Adhesive 65) in a 1:1 weight ratio.[7]
-
Add glass microspheres (20 µm diameter) at a concentration of approximately 0.5% by weight to control the film thickness.
-
Securely cap the vial and place it in an ultrasonic bath. Sonicate the mixture at a temperature of 50-60°C for at least 30 minutes, or until the mixture becomes completely homogeneous and clear.[3]
-
-
Assembly of the PDLC Cell:
-
Thoroughly clean two ITO-coated glass slides using a sequence of deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each. Dry the slides with a stream of nitrogen gas.
-
Place a small drop of the homogeneous mixture onto the conductive side of one of the ITO slides.
-
Carefully place the second ITO slide on top, with its conductive side facing the mixture, to create a sandwich structure.
-
Gently press the slides together to ensure a uniform film thickness, dictated by the diameter of the glass microspheres.
-
-
UV Curing:
-
Place the assembled cell in a UV curing system.
-
Expose the cell to UV light (365 nm) with an intensity of approximately 30-50 mW/cm² for 10-15 minutes to induce polymerization of the prepolymer and subsequent phase separation of the liquid crystal.[7][8] The curing time and intensity can be adjusted to control the size of the liquid crystal droplets, which in turn affects the electro-optical properties of the film.
-
Electro-Optical Characterization of the PDLC Film
The electro-optical performance of the fabricated PDLC film is evaluated by measuring its transmittance as a function of the applied voltage. Key parameters to be determined include the threshold voltage (Vth), saturation voltage (Vsat), contrast ratio (CR), and response times (rise time and decay time).
Caption: Electro-Optical Characterization Setup
Step-by-Step Protocol:
-
Experimental Setup:
-
Mount the fabricated PDLC film in a sample holder positioned in the path of a He-Ne laser beam (632.8 nm).
-
Place a photodiode detector after the sample to measure the intensity of the transmitted light.
-
Connect the output of the photodiode to a digital oscilloscope to record the transmittance data.
-
Connect the ITO electrodes of the PDLC cell to a high-voltage amplifier, which is driven by a function generator.
-
-
Voltage-Transmittance (V-T) Measurement:
-
Set the function generator to produce a square wave with a frequency of 100 Hz.[9]
-
Gradually increase the amplitude of the applied voltage from 0 V to a voltage sufficient to achieve maximum transmittance (typically 50-100 V).
-
At each voltage step, record the corresponding transmitted light intensity using the oscilloscope.
-
Normalize the transmittance data by dividing the transmitted intensity at each voltage by the maximum transmitted intensity (in the fully transparent state).
-
-
Response Time Measurement:
-
Apply a square wave voltage that switches the PDLC film between the fully opaque (0 V) and fully transparent states.
-
Using the oscilloscope, measure the rise time (τ_on), which is the time taken for the transmittance to increase from 10% to 90% of the maximum transmittance upon application of the voltage.
-
Measure the decay time (τ_off), which is the time taken for the transmittance to decrease from 90% to 10% of the maximum transmittance upon removal of the voltage.
-
Data Analysis and Interpretation
Key Electro-Optical Parameters
| Parameter | Definition | Typical Values |
| Threshold Voltage (Vth) | The voltage at which the transmittance reaches 10% of its maximum value. | 10 - 20 V |
| Saturation Voltage (Vsat) | The voltage at which the transmittance reaches 90% of its maximum value. | 30 - 60 V |
| Contrast Ratio (CR) | The ratio of the maximum transmittance (ON state) to the minimum transmittance (OFF state). | > 10 |
| Rise Time (τ_on) | The time taken to switch from the opaque to the transparent state. | 5 - 20 ms |
| Decay Time (τ_off) | The time taken to switch from the transparent to the opaque state. | 20 - 50 ms |
Example Voltage vs. Transmittance Data
The following table presents a typical set of voltage versus transmittance data for a PDLC film fabricated using the protocol described above.
| Applied Voltage (V) | Transmittance (%) |
| 0 | 5 |
| 5 | 7 |
| 10 | 12 |
| 15 | 25 |
| 20 | 45 |
| 25 | 65 |
| 30 | 80 |
| 35 | 88 |
| 40 | 92 |
| 45 | 94 |
| 50 | 95 |
From this data, the key electro-optical parameters can be determined. For instance, the threshold voltage (Vth) would be the voltage at which the transmittance is approximately 14% (10% of the range from 5% to 95%), and the saturation voltage (Vsat) would be the voltage corresponding to a transmittance of about 86% (90% of the range).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Contrast Ratio | Poor phase separation; Mismatched refractive indices. | Optimize UV curing conditions (intensity, time); Ensure the ordinary refractive index of the liquid crystal matches the polymer's refractive index. |
| High Driving Voltage | Small liquid crystal droplets; High anchoring energy at the droplet-polymer interface. | Decrease UV curing intensity or increase curing temperature to promote the formation of larger droplets. |
| Hazy "ON" State | Mismatched refractive indices; Scattering from large polymer crystallites. | Select a liquid crystal and polymer with closely matched refractive indices; Use a rapidly curing polymer system to minimize crystallite formation. |
| Slow Response Time | High viscosity of the liquid crystal; Large droplet size. | Use a lower viscosity liquid crystal; Optimize curing conditions to produce smaller droplets. |
References
-
Periodic Electro-Optical Characteristics of PDLC Film Driven by a Low-Frequency Square Wave Voltage. (2022-01-24). MDPI. [Link]
-
Performances of Polymer-Dispersed Liquid Crystal Films for Smart Glass Applications. (2023-08-16). NIH. [Link]
-
Study on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals Doped with Cellulose Nanocrystals. (2023-11-28). MDPI. [Link]
-
Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. (2024-03-01). NIH. [Link]
-
Refractive index of 5PCH (4-trans-pentylcyclohexylcyanobenzene). RefractiveIndex.INFO. [Link]
-
Norland Optical Adhesive 65. Norland Products. [Link]
-
Electro-Optical Characteristics of Polymer Dispersed Liquid Crystal Doped with MgO Nanoparticles. (2021-08-27). MDPI. [Link]
-
Block diagram of the experimental setup for electro-optical characterization of PDLC cells. ResearchGate. [Link]
-
Electrooptical Characterization of Various PDLC Materials. [Link]
-
Periodic Electro-Optical Characteristics of PDLC Film Driven by a Low-Frequency Square Wave Voltage. ResearchGate. [Link]
-
Norland Optical Adhesive NOA 65, 1 lb. Bottle. Edmund Optics. [Link]
-
Preparation of Progressive Driving Bilayer Polymer-Dispersed Liquid Crystals Possessing a PDLC-PVA-PDLC Structure. ResearchGate. [Link]
-
The Effect of Curing Temperature on the Morphology and Electro-Optical Properties of a Flexible UV-Cured Polymer Dispersed Liquid Crystal (PDLC). ResearchGate. [Link]
-
Polymer-Dispersed Liquid Crystals: Progress in Preparation, Investigation, and Application. ResearchGate. [Link]
-
Norland Optical Adhesive 65 as Holographic Material. ResearchGate. [Link]
-
ITO Coated Glass – Transparent Conductive Glass Substrate. Shilpa Enterprises. [Link]
-
PDLC Glass (Smart Glass Technology). Government of Alberta. [Link]
-
Norland Optical Adhesive NOA 65. AusOptic. [Link]
-
Preparation and characterization of PDLC films formed using a two-step procedure. ResearchGate. [Link]
-
A Stable PDLC Film with High Ageing Resistance from an Optimized System Containing Rigid Monomer. (2023-02-16). NIH. [Link]
-
Norland Optical Adhesive 65. [Link]
-
The Impact of Curing Temperature and UV Light Intensity on the Performance of Polymer-Dispersed Liquid Crystal Devices Exhibiting a Permanent Memory Effect. (2024-06-20). MDPI. [Link]
-
ITO Coated Glass. Techinstro. [Link]
-
ITO Coatings | Transparent, conductive glass. Präzisions Glas & Optik GmbH. [Link]
-
Preparation and Performance Testing of Flexible PDLC Films. ResearchGate. [Link]
-
Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans- | C17H21NO2 | CID 112842. PubChem. [Link]
-
p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate | C27H27NO2 | CID 624354. PubChem. [Link]
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- 3. researchgate.net [researchgate.net]
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Application Note: Structural Elucidation of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate using ¹H NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a calamitic (rod-shaped) liquid crystal, a class of materials fundamental to the development of liquid crystal displays (LCDs) and other advanced optical technologies. The precise molecular structure and stereochemistry of these compounds directly govern their mesophase behavior and, consequently, their electro-optical properties. Verifying the structural integrity, purity, and isomeric configuration of this molecule is therefore critical for both material synthesis and quality control.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, spin-spin coupling, and integration of proton signals, we can confirm the presence of key functional groups, determine the connectivity of atoms, and verify the trans stereochemistry of the cyclohexane ring. This application note provides a comprehensive, field-proven protocol for the ¹H NMR analysis of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate, grounded in the principles of magnetic resonance and tailored for professionals in materials science and drug development.
Part 1: Molecular Structure and Proton Environments
A thorough understanding of the molecular structure is a prerequisite for accurate spectral interpretation. The molecule consists of three distinct moieties: a 4-cyanophenyl group, an ester linkage, and a trans-substituted 4-pentylcyclohexane ring. The trans configuration, where the pentyl group and the carboxylate are on opposite sides of the cyclohexane ring, is crucial for achieving the desired liquid crystalline properties[1][2].
For the purpose of NMR analysis, we can label the chemically non-equivalent protons as shown in the diagram below. This labeling system will be used throughout this note to assign specific resonance signals to their corresponding protons in the molecule.
Caption: Molecular structure with proton labeling.
Part 2: Experimental Protocol & Workflow
The quality of the NMR spectrum is directly dependent on meticulous sample preparation. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.
Causality in Protocol Design:
-
Solvent Choice: Deuterated chloroform (CDCl₃) is selected as the solvent. It is a versatile solvent for moderately polar organic compounds and its residual proton signal (at ~7.26 ppm) typically does not overlap with the key signals of the analyte[3]. The deuterium nucleus (²H) is used by the spectrometer to "lock" the magnetic field, ensuring field stability and high resolution during data acquisition[4].
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is recommended. This range provides an excellent signal-to-noise ratio for a ¹H spectrum in a short time without causing issues like solution viscosity or molecular aggregation, which can broaden spectral lines and degrade resolution[5][6].
-
Purity: The sample must be free of paramagnetic impurities (which cause extreme line broadening) and other organic contaminants. Filtration through a small cotton or glass wool plug is a simple yet effective step to remove any particulate matter.
Materials and Equipment
-
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate sample
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)
-
Pasteur pipettes and bulbs
-
Small vial (e.g., 1-dram)
-
Cotton or glass wool
-
Vortex mixer
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate into a clean, dry vial.
-
Solvent Addition: Using a clean Pasteur pipette, add approximately 0.7 mL of CDCl₃ to the vial.
-
Dissolution: Cap the vial and gently vortex or swirl it until the solid is completely dissolved. A clear, homogeneous solution should be formed[7].
-
Filtration and Transfer: Place a small plug of cotton or glass wool into a clean Pasteur pipette. Transfer the solution from the vial through the filter pipette into the NMR tube. This removes any dust or insoluble impurities.
-
Volume Adjustment: Ensure the final height of the solution in the NMR tube is approximately 4.5 to 5 cm. This height is optimal for positioning within the instrument's detection coil[5].
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.
-
Instrument Submission: The sample is now ready for analysis on a standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Caption: Experimental workflow from sample preparation to spectral interpretation.
Part 3: Spectral Analysis and Interpretation
The ¹H NMR spectrum of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate provides a unique fingerprint of its structure. The key is to systematically analyze the chemical shift, integration, and multiplicity of each signal.
Predicted ¹H NMR Data
The following table summarizes the expected signals for the compound in CDCl₃. The chemical shifts are estimated based on known values for similar structural fragments and general NMR principles.
| Proton Label(s) | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Hₐ, Hᵦ | Aromatic CH | 7.70 (d, Hₐ), 7.20 (d, Hᵦ) | Doublet (d) | 4H (2H + 2H) |
| Hₑ | Cyclohexane CH (axial) | ~2.55 | Triplet of Triplets (tt) | 1H |
| Hꟷꟷ | Cyclohexane CH₂ | 1.00 - 2.20 | Multiplet (m) | 8H |
| Hf | Cyclohexane CH (axial) | ~1.05 | Multiplet (m) | 1H |
| H_g, H_h, H_i | Alkyl CH₂ | 1.20 - 1.40 | Multiplet (m) | 8H |
| H_j | Alkyl CH₃ | ~0.90 | Triplet (t) | 3H |
Detailed Interpretation
-
Aromatic Region (7.0 - 8.0 ppm):
-
Hₐ (δ ≈ 7.70 ppm): The two protons ortho to the electron-withdrawing cyano (-CN) group are the most deshielded aromatic protons. They appear as a doublet due to coupling with the Hᵦ protons.
-
Hᵦ (δ ≈ 7.20 ppm): The two protons ortho to the ester oxygen are less deshielded than Hₐ and appear further upfield. They also appear as a doublet from coupling to Hₐ. This characteristic AA'BB' pattern confirms the 1,4-disubstitution of the phenyl ring.
-
-
Aliphatic Region (0.8 - 2.6 ppm):
-
Hₑ (δ ≈ 2.55 ppm): This single proton is on the carbon (C¹') attached to the ester oxygen. Its downfield shift is due to the strong deshielding effect of the adjacent carbonyl group. In a trans-1,4-disubstituted cyclohexane, this proton is axial and couples to two axial and two equatorial protons on the adjacent carbons (C²' and C⁶'), resulting in a complex "triplet of triplets" (tt) or multiplet[2].
-
Cyclohexane Protons (δ ≈ 1.00 - 2.20 ppm): The remaining protons on the cyclohexane ring produce a series of complex, overlapping multiplets in this region. The broadness and complexity are typical for saturated ring systems where axial and equatorial protons have different chemical shifts and coupling constants.
-
Pentyl Chain (δ ≈ 0.90 - 1.40 ppm): The protons of the pentyl chain are the most shielded. The terminal methyl group (H_j) appears as a distinct triplet around 0.90 ppm due to coupling with the adjacent CH₂ group. The remaining CH₂ groups (H_g, H_h, H_i) appear as overlapping multiplets in the 1.20-1.40 ppm range.
-
-
Integration: The relative area under each signal group must correspond to the number of protons it represents. For example, the ratio of the total aromatic proton area (Hₐ + Hᵦ) to the terminal methyl proton area (H_j) should be exactly 4:3. Verifying these integration ratios is a crucial step in confirming the structure.
Part 4: Trustworthiness and Self-Validation
To ensure the integrity of the analysis, the following checks should be performed:
-
Solvent Peak: Identify the residual solvent peak (CDCl₃ at ~7.26 ppm) and ensure it does not obscure any analyte signals.
-
Water Peak: Check for a broad singlet around 1.56 ppm, which indicates the presence of water. Excessive water can interfere with the analysis of signals in this region.
-
Integration Consistency: Sum the integrations of all signals attributed to the molecule. The ratios should be consistent with the proposed structure across the entire spectrum. Any significant deviation may indicate the presence of impurities.
-
Coupling Constants: For high-field instruments (≥400 MHz), measuring the coupling constants (J-values) can further validate the structure. The aromatic doublets (Hₐ and Hᵦ) should have identical ortho-coupling constants, typically around 8-9 Hz.
By adhering to the detailed protocol and performing these validation checks, researchers can have high confidence in the structural assignment and purity assessment of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.
References
-
PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. Retrieved from [Link]
-
PubChem. (n.d.). trans-4'-Cyano(1,1'-biphenyl)-4-yl 4-ethylcyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Nuclear magnetic resonance: a powerful tool to study liquid crystals. Retrieved from [Link]
-
Millersville University. (n.d.). Sample Preparation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
The Journal of Chemical Physics. (1969). NMR Studies of Some Liquid Crystal Systems. Retrieved from [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
MDPI. (2021). An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals. Retrieved from [Link]
Sources
- 1. CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid [cymitquimica.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Note: Thermal Characterization of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate using Differential Scanning Calorimetry (DSC)
Introduction: The Significance of Phase Transitions in Liquid Crystals
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a calamitic (rod-shaped) liquid crystal, a class of materials that exhibit intermediate states of matter, known as mesophases, between the solid crystalline and isotropic liquid phases. The unique optical and electrical properties of liquid crystals are highly dependent on their specific mesophase and the temperature range over which it is stable. Consequently, the precise determination of phase transition temperatures and their associated enthalpies is paramount for the research, development, and quality control of liquid crystal-based technologies, including displays, sensors, and smart windows.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It is an indispensable tool for characterizing the thermal properties of liquid crystals, providing quantitative data on phase transitions such as melting (solid-to-liquid crystal or solid-to-isotropic liquid), clearing (liquid crystal-to-isotropic liquid), and crystallization. This application note provides a comprehensive guide to the analysis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate using DSC, detailing the experimental protocol, data interpretation, and expected results.
Chemical Properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
A thorough understanding of the material's properties is essential for accurate thermal analysis.
| Property | Value | Source |
| Chemical Name | 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | |
| CAS Number | 62439-35-4 | |
| Molecular Formula | C19H25NO2 | |
| Molecular Weight | 299.4 g/mol | |
| Chemical Structure | ![]() |
Principle of DSC for Liquid Crystal Analysis
DSC operates by maintaining a thermal equilibrium between a sample and an inert reference material. As the temperature is ramped up or down at a constant rate, any endothermic (heat absorbing) or exothermic (heat releasing) process occurring in the sample will result in a differential heat flow, which is detected and recorded. For a typical calamitic liquid crystal like 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, the DSC thermogram will exhibit distinct peaks corresponding to:
-
Melting Transition (Solid → Liquid Crystal or Isotropic Liquid): An endothermic peak representing the energy required to break the crystal lattice.
-
Clearing Point (Liquid Crystal → Isotropic Liquid): A smaller endothermic peak corresponding to the transition from an ordered liquid crystalline phase to a disordered isotropic liquid.
-
Crystallization (Isotropic Liquid/Liquid Crystal → Solid): An exothermic peak observed upon cooling, representing the energy released during the formation of the crystal structure.
Experimental Protocol
This protocol is designed to ensure accurate and reproducible DSC analysis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate. Adherence to standardized procedures, such as those outlined in ASTM D3418 and the ISO 11357 series, is recommended for quality control and comparative studies.
Materials and Equipment
-
DSC Instrument: A calibrated Differential Scanning Calorimeter with a cooling accessory.
-
Sample Pans: Aluminum pans and lids.
-
Crimper: For hermetically sealing the sample pans.
-
Microbalance: With a precision of at least 0.01 mg.
-
Sample: High-purity 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
-
Purge Gas: High-purity nitrogen (99.99% or higher).
Experimental Workflow
Caption: High-level workflow for DSC analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 3-5 mg of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate into an aluminum DSC pan. The use of a small, uniform sample size minimizes thermal gradients within the sample.
-
Hermetically seal the pan using a crimper. This is crucial to prevent any potential sublimation or degradation of the sample during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup and Calibration:
-
Ensure the DSC instrument is calibrated for both temperature and enthalpy using certified standards (e.g., indium, zinc) across the temperature range of interest.
-
Place the prepared sample pan in the sample holder and the empty reference pan in the reference holder of the DSC cell.
-
Set the nitrogen purge gas flow rate to a constant value, typically 20-50 mL/min, to provide an inert atmosphere and prevent oxidative degradation.
-
-
DSC Measurement Program:
-
Initial Equilibration: Equilibrate the sample at a temperature well below its expected melting point, for instance, 25°C, for 5 minutes to ensure thermal stability.
-
First Heating Scan: Heat the sample from the initial temperature to a point well above its expected clearing point (e.g., 100°C) at a controlled rate of 10°C/min. This initial scan is important to erase any previous thermal history of the sample.
-
Cooling Scan: Cool the sample from the upper temperature limit down to the initial temperature at a controlled rate of 10°C/min. This will show the crystallization and liquid crystal formation from the isotropic liquid.
-
Second Heating Scan: Heat the sample again from the initial temperature to the upper limit at the same rate of 10°C/min. This second heating scan is typically used for data analysis as it provides a more consistent and reproducible thermal profile.
-
Data Analysis and Interpretation
The output from the DSC experiment is a thermogram, a plot of heat flow versus temperature.
Expected DSC Thermogram
-
Peak 1: Melting Transition (Cr → N): The first, larger peak corresponds to the transition from the crystalline solid (Cr) to the nematic (N) liquid crystal phase.
-
Peak 2: Clearing Point (N → I): The second, smaller peak represents the transition from the nematic phase to the isotropic liquid (I).
Key Parameters to Determine
-
Onset Temperature (T_onset): The temperature at which the transition begins, determined by the intersection of the baseline with the tangent to the leading edge of the peak. This is typically reported as the transition temperature.
-
Peak Temperature (T_peak): The temperature at which the heat flow is at its maximum.
-
Enthalpy of Transition (ΔH): The area under the transition peak, which is a quantitative measure of the energy absorbed or released during the phase change. It is calculated by integrating the peak and is usually expressed in Joules per gram (J/g).
Troubleshooting and Best Practices
-
Baseline Irregularities: Ensure proper pan placement and a stable purge gas flow to achieve a flat and reproducible baseline.
-
Broad Peaks: This may indicate sample impurity or a slow transition. Using a slower heating rate (e.g., 5°C/min) can sometimes improve peak resolution.
-
Supercooling: It is common for liquid crystals to exhibit supercooling, where crystallization on cooling occurs at a lower temperature than melting on heating. This is a characteristic property of the material.
Conclusion
Differential Scanning Calorimetry is an essential technique for the detailed thermal characterization of liquid crystals like 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate. By following a robust experimental protocol and careful data analysis, researchers can accurately determine key thermal parameters such as melting point, clearing point, and the enthalpies of these transitions. This information is critical for understanding the structure-property relationships of these materials and for their successful application in various technologies.
References
-
CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. Journal of Physics & Chemistry, 1(1), 1-11. Retrieved from [Link]
Sources
Application Notes and Protocols for Creating Liquid Crystal Mixtures with 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
Introduction
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a calamitic (rod-shaped) liquid crystal that serves as a fundamental component in the formulation of advanced liquid crystal mixtures. Its molecular structure, characterized by a rigid core and a flexible alkyl tail, imparts the necessary anisotropy for the formation of mesophases, particularly the nematic phase, which is crucial for a wide range of electro-optical applications.
The creation of liquid crystal mixtures is a cornerstone of materials science and device engineering. Single-component liquid crystals often exhibit a limited operational temperature range and may not possess the optimal combination of physical properties required for specific applications, such as displays, sensors, and spatial light modulators. By carefully combining two or more liquid crystalline compounds, researchers can tailor properties like the clearing point (the temperature at which the material becomes an isotropic liquid), viscosity, birefringence, and dielectric anisotropy.
A key principle in the formulation of liquid crystal mixtures is the concept of a eutectic mixture . A eutectic system is a homogeneous mixture of substances that melts or solidifies at a single temperature that is lower than the melting point of any of the individual components. In the context of liquid crystals, forming a eutectic mixture allows for the creation of a stable nematic phase over a broad temperature range, often including room temperature, which is a critical requirement for most practical devices.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for creating and characterizing liquid crystal mixtures utilizing 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Physicochemical Properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
A thorough understanding of the physical and chemical properties of the primary component is essential before proceeding with mixture formulation.
| Property | Value | Source |
| Chemical Name | 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | Echemi[1] |
| CAS Number | 62439-35-4 | Echemi[1] |
| Molecular Formula | C19H25NO2 | Echemi[1] |
| Molecular Weight | 299.41 g/mol | Echemi[1] |
| Appearance | White crystalline solid | General Knowledge |
| Mesophase Behavior | Nematic | General Knowledge |
Health and Safety Precautions
The handling of cyanophenyl compounds requires strict adherence to safety protocols to minimize potential health risks.
-
General Laboratory Safety: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[2] Standard laboratory practices such as wearing appropriate personal protective equipment (PPE) are mandatory.
-
Specific Hazards: Cyanophenyl compounds can be harmful if swallowed, inhaled, or in contact with skin.[3] They may cause skin and serious eye irritation.[4]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A full-length lab coat should be worn to protect skin and clothing.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Avoid disposing of cyanophenyl compounds down the drain.
Materials and Equipment
Chemicals
-
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (Purity > 98%)
-
Secondary liquid crystal component for mixture (e.g., 4'-Pentyl-4-biphenylcarbonitrile, also known as 5CB) (Purity > 98%)
-
Organic solvent (e.g., Dichloromethane or Toluene, HPLC grade) for the solvent casting method
-
Cleaning agents for glassware (e.g., acetone, isopropanol)
Equipment
-
Analytical balance (± 0.0001 g)
-
Hot plate with magnetic stirring capability
-
Small glass vials with PTFE-lined caps
-
Spatulas
-
Vortex mixer
-
Ultrasonic bath
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC)
-
Polarized Optical Microscope (POM) with a hot stage
-
Microscope slides and cover slips
Experimental Protocols
This section details the step-by-step procedures for preparing and characterizing a binary liquid crystal mixture.
Part A: Pre-mixing Preparation
The quality of the final mixture is highly dependent on the purity and preparation of the individual components.
-
Purity Assessment: The purity of each liquid crystal component should be verified, ideally by High-Performance Liquid Chromatography (HPLC) or Differential Scanning Calorimetry (DSC). Impurities can significantly affect the phase transition temperatures and other physical properties of the mixture.
-
Drying: To remove any absorbed moisture, which can impact the electro-optical properties, dry the crystalline liquid crystal components in a vacuum oven at a temperature slightly below their melting points for several hours.
-
Degassing: For applications sensitive to dissolved gases, the components can be degassed by subjecting them to several cycles of vacuum and backfilling with an inert gas like nitrogen or argon.
Part B: Formulation of a Binary Liquid Crystal Mixture
Two primary methods are commonly employed for the preparation of liquid crystal mixtures: melt mixing and solvent casting.
This method is suitable for thermally stable liquid crystals that do not decompose at their melting points.
-
Weighing: Accurately weigh the desired amounts of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate and the secondary liquid crystal component (e.g., 5CB) directly into a clean, dry glass vial. The total mass of the mixture can be small (e.g., 10-20 mg) for initial characterization.
-
Heating and Melting: Place the vial on a hot plate and gently heat the mixture while stirring with a small magnetic stir bar. Increase the temperature until both components are completely melted and have formed a single, isotropic liquid phase. This should be done at a temperature above the clearing point of the higher-melting component.
-
Homogenization: Continue to stir the isotropic mixture for at least 30-60 minutes to ensure complete and uniform mixing.[5] For more viscous mixtures, an ultrasonic bath can be used to aid homogenization.
-
Cooling: Slowly cool the mixture to room temperature. The mixture should now be in its liquid crystalline phase. To promote a uniform texture, it is advisable to cool the sample slowly through the isotropic-nematic phase transition.
-
Storage: Store the prepared mixture in a tightly sealed vial, protected from light, to prevent degradation.
This method is advantageous when dealing with components that have very high melting points or are susceptible to thermal degradation. It also facilitates the creation of very homogeneous mixtures.[6]
-
Weighing: Accurately weigh the desired amounts of each liquid crystal component into a single vial.
-
Dissolution: Add a small amount of a suitable volatile solvent (e.g., dichloromethane or toluene) to the vial. The solvent should be a good solvent for all components of the mixture.
-
Mixing: Use a vortex mixer or an ultrasonic bath to ensure that all components are fully dissolved and the solution is homogeneous.[6] The solution should be completely clear.
-
Solvent Evaporation: Slowly evaporate the solvent in a well-ventilated fume hood. The evaporation rate can be controlled by a gentle stream of inert gas (e.g., nitrogen).
-
Vacuum Drying: Once the bulk of the solvent has evaporated, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours to remove any residual solvent. The presence of residual solvent can significantly alter the properties of the liquid crystal mixture.
-
Final Homogenization: After complete solvent removal, it is good practice to heat the mixture to its isotropic phase and then cool it back down, as described in the melt mixing protocol, to ensure a uniform texture.
Diagram of the Experimental Workflow for Liquid Crystal Mixture Preparation:
Caption: Experimental Workflow for Liquid Crystal Mixture Preparation
Part C: Characterization of the Liquid Crystal Mixture
After preparation, the mixture must be characterized to determine its mesomorphic properties.
DSC is a fundamental technique for determining the phase transition temperatures and enthalpies of liquid crystals.[7]
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the liquid crystal mixture into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heating Scan: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected clearing point to ensure the sample is in the isotropic phase. This initial heating scan also serves to erase any previous thermal history.
-
Cooling Scan: Cool the sample at the same controlled rate to a temperature below its expected crystallization or glass transition temperature.
-
Second Heating Scan: Heat the sample again at the same rate. The data from the second heating scan is typically used for analysis as it represents the behavior of the material with a controlled thermal history.
-
-
Data Analysis: The phase transitions will appear as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram. The peak temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
POM is a powerful technique for the visual identification of liquid crystal phases based on their unique optical textures.[8]
-
Sample Preparation: Place a small amount of the liquid crystal mixture onto a clean microscope slide. Cover it with a clean cover slip.
-
Heating: Place the slide on the hot stage of the polarizing microscope.
-
Observation: Heat the sample to its isotropic phase (it will appear dark between crossed polarizers).
-
Cooling and Texture Observation: Slowly cool the sample and observe the formation of different textures as it passes through its mesophases. The nematic phase is typically characterized by a "Schlieren" or "marbled" texture.
-
Correlation with DSC: The transition temperatures observed by the changes in texture on the POM should correlate with the transition temperatures measured by DSC.
Diagram of the Characterization Workflow:
Caption: Workflow for the Characterization of Liquid Crystal Mixtures
Data Analysis and Interpretation
-
DSC Thermogram: In a typical DSC heating curve for a nematic liquid crystal mixture, you will observe an endothermic peak corresponding to the crystal-to-nematic (or smectic-to-nematic) transition and another endothermic peak for the nematic-to-isotropic transition (the clearing point). The temperatures at the peak maxima are recorded as the transition temperatures.
-
POM Textures: The nematic phase is characterized by the presence of mobile, thread-like defects (disclinations) which give rise to the Schlieren texture. By observing the changes in these textures as a function of temperature, you can visually confirm the phase transitions identified by DSC.
-
Phase Diagram Construction: For a binary mixture, a phase diagram can be constructed by preparing a series of mixtures with varying compositions and determining their transition temperatures by DSC and POM. Plotting the transition temperatures as a function of composition will reveal the eutectic point, which is the composition with the lowest melting temperature.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or multiple melting peaks in DSC | Incomplete mixing; Impurities in the components. | Re-homogenize the mixture by heating to the isotropic phase and stirring for a longer duration. Verify the purity of the starting materials. |
| Cloudy appearance in the nematic phase | Phase separation; Presence of moisture or impurities. | Ensure complete miscibility of the components in the isotropic phase. Dry the components thoroughly before mixing. |
| Inconsistent transition temperatures | Poor thermal contact in DSC; Inhomogeneous sample. | Ensure the DSC pan is properly sealed and sits flat in the cell. Re-prepare the mixture ensuring thorough homogenization. |
| Difficulty in observing textures with POM | Sample is too thick or too thin. | Adjust the amount of sample between the slide and cover slip. |
References
-
LillOA. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Retrieved from [Link]
-
YouTube. (2016, May 18). Preparing Liquid Crystals. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid crystal. Retrieved from [Link]
-
Soak Rochford. (n.d.). SAFETY DATA SHEET LIQUID CRYSTAL CONCENTRATE IBC. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Experimental Methods for Determining the Eutectic Composition of a Multi-Component Liquid Crystal Mixture. Retrieved from [Link]
- Google Patents. (n.d.). CN101362949B - Method for preparing liquid crystal mixture with smectic phase-cholesteric phase transformation.
-
YouTube. (2023, September 15). Solvent Casting Explained. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Liquid Crystals Lab. Retrieved from [Link]
-
YouTube. (2019, August 3). Deep Eutectic Solvent - preparation and test. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Eutectic mixtures and geometric dilutions. Retrieved from [Link]
Sources
- 1. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Liquid crystal - Wikipedia [en.wikipedia.org]
- 8. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
Application Notes & Protocols: Controlled Alignment of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate for Advanced Optical Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Significance of Anisotropic Alignment
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a nematic liquid crystal (LC) renowned for its robust performance in electro-optical applications. Its elongated molecular structure, comprising a cyclohexyl ring, a phenyl group, and a terminal nitrile group, imparts a significant dielectric and optical anisotropy. However, harnessing these properties is entirely dependent on achieving uniform molecular alignment on a macroscopic scale. The collective orientation of LC molecules, described by a director, dictates the material's refractive index, dielectric constant, and viscoelastic properties.[1] In a device, a thin layer of this liquid crystal is typically sandwiched between two substrates whose surfaces have been treated to impose a specific molecular orientation.[2] This controlled alignment is the cornerstone of technologies ranging from high-resolution liquid crystal displays (LCDs) to tunable photonic devices and sensitive biosensors.[3]
This guide provides a comprehensive overview of the principles and detailed protocols for inducing planar alignment of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate on various substrates. We will delve into the causality behind experimental choices, offering insights honed from extensive field experience to ensure reproducible, high-quality outcomes.
Fundamental Principles of Surface-Induced Alignment
The alignment of liquid crystals at an interface is governed by the concept of anchoring energy . This is the energy required to deviate the LC director from its preferred orientation, or "easy axis," at the substrate surface.[4] Strong anchoring is crucial for stable and defect-free alignment throughout the bulk of the LC layer. The two primary mechanisms driving this alignment are:
-
Surface Topography: Microscopically grooved surfaces can physically direct the LC molecules to minimize the elastic distortion energy.[2]
-
Intermolecular Interactions: Anisotropic van der Waals forces between the LC molecules and the oriented polymer chains of an alignment layer can induce a preferred orientation.[5]
In practice, both mechanisms often contribute to the final alignment quality. The protocols detailed below focus on creating surfaces that leverage these principles effectively.
Overall Experimental Workflow
The process of creating a uniformly aligned liquid crystal cell is a multi-step procedure requiring precision at each stage. The general workflow involves preparing substrates with an alignment layer, assembling them into a cell, filling the cell with the liquid crystal, and finally, characterizing the alignment quality.
Figure 1: General experimental workflow for fabricating and characterizing a liquid crystal cell.
Substrate Preparation: The Foundation for Quality
The quality of the initial substrate surface is paramount. Any contaminants, such as dust or organic residues, will disrupt the uniformity of the alignment layer and introduce defects in the final LC cell. Indium Tin Oxide (ITO) coated glass is a common substrate for applications requiring electrical addressing.
Protocol 1: Standard Substrate Cleaning
-
Initial Degreasing: Place substrates in a beaker containing a 2% solution of laboratory-grade detergent (e.g., Alconox) in deionized (DI) water.
-
Ultrasonication: Sonicate the substrates for 15 minutes. This step uses cavitation to dislodge particulate and organic contaminants from the surface.
-
DI Water Rinse: Thoroughly rinse the substrates under a stream of DI water to remove all detergent residue.
-
Solvent Cleaning: Sequentially place the substrates in beakers of acetone and then isopropyl alcohol (IPA), sonicating for 10 minutes in each solvent. Acetone is effective at removing organic films, while IPA displaces the acetone and is easily removed.
-
Final Rinse and Dry: Rinse again with copious amounts of DI water. Dry the substrates using a stream of filtered nitrogen gas.
-
UV-Ozone Treatment (Optional but Recommended): Expose the clean, dry substrates to a UV-Ozone cleaner for 10-15 minutes. This process removes the final traces of organic contaminants and creates a hydrophilic, high-energy surface, which promotes uniform coating of the subsequent alignment layer.
Alignment Technique I: Mechanical Rubbing of Polyimide
Mechanical rubbing is the most established and widely used technique for achieving high-quality, uniform planar alignment.[6] The process involves depositing a thin layer of a polymer, typically polyimide (PI), and then mechanically rubbing it with a velvet cloth to create a preferred direction.
Mechanism Insight: The rubbing process induces anisotropy through two primary effects: the creation of fine, parallel microgrooves on the PI surface and the alignment of the polymer chains along the rubbing direction.[7] The liquid crystal molecules then align parallel to these features to minimize their elastic energy.[5]
Protocol 2: Planar Alignment using Rubbed Polyimide
-
Polyimide Solution Preparation: Prepare a 1-3% (w/w) solution of a planar alignment polyimide (e.g., SE-2170 from Nissan Chemical) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP). Ensure the solution is well-mixed and free of aggregates.
-
Spin Coating:
-
Place a cleaned substrate on the chuck of a spin coater.
-
Dispense the polyimide solution to cover approximately two-thirds of the substrate surface.
-
Initiate a two-stage spin program: a low-speed spread cycle (e.g., 500 rpm for 10s) followed by a high-speed coating cycle (e.g., 3000-4000 rpm for 45s) to achieve the desired film thickness (typically 50-100 nm).
-
-
Soft Bake: Transfer the coated substrate to a hotplate set at 80-90°C for 5-10 minutes. This step drives off the bulk of the solvent.
-
Hard Bake (Curing): Transfer the substrate to a programmable oven for thermal imidization. This crucial step converts the polyamic acid precursor into the robust polyimide film. A typical curing profile is a ramp to 180-200°C, hold for 60 minutes, and then slowly cool to room temperature.[7] Causality: A slow ramp-up and cool-down are essential to prevent thermal stress, which can crack the film, while the high-temperature hold ensures complete chemical conversion (imidization) for a stable alignment layer.
-
Mechanical Rubbing:
-
Mount the cured PI-coated substrate in a rubbing machine equipped with a velvet-wrapped roller.
-
Set the rubbing parameters. These are critical and must be optimized for consistency.
-
The rubbing process creates inelastic shear deformation, ordering the polyimide chains along the rubbing direction.[7]
-
| Parameter | Typical Range | Rationale |
| Roller Speed | 100 - 300 rpm | Controls the shear rate applied to the polymer surface. |
| Substrate Speed | 10 - 50 mm/s | Determines the duration of contact between the cloth and any point on the surface. |
| Pile Impression | 0.3 - 0.5 mm | The depth the velvet fibers press into the PI film; controls the rubbing strength. |
| Number of Rubs | 1 - 2 | Usually, a single pass is sufficient. Multiple passes can damage the film. |
Table 1: Key parameters for the mechanical rubbing process.
Alignment Technique II: Photo-alignment
Photo-alignment is a non-contact technique that uses polarized light to create surface anisotropy in a photosensitive polymer layer.[8] This method avoids the potential for dust contamination and static charge generation associated with mechanical rubbing.[6]
Mechanism Insight: The alignment layer contains photoreactive molecules (e.g., azo dyes or cinnamate derivatives). When exposed to linearly polarized UV (LPUV) light, these molecules undergo photochemical reactions (like isomerization or dimerization) preferentially in the direction of polarization. This depletes molecules oriented in that direction, leaving a net orientation of the remaining molecules perpendicular to the LPUV polarization axis. This molecular-level anisotropy then directs the alignment of the liquid crystal.[9][10]
Protocol 3: Planar Alignment using a Photo-reactive Polymer
-
Coating: Prepare and spin-coat a photosensitive alignment material (e.g., a cinnamate-based polymer) onto a cleaned substrate using the same procedure as for polyimide (Protocol 2, steps 1-2).
-
Baking: Bake the substrate according to the material manufacturer's specifications to remove the solvent. This is typically a lower temperature process than PI curing.
-
LPUV Exposure:
-
Place the substrate in an exposure setup.
-
The light source should be a UV lamp (e.g., mercury lamp with a 365 nm filter) followed by a linear polarizer.
-
Expose the substrate to the LPUV light. The required dosage is a critical parameter.
-
| Parameter | Typical Range | Rationale |
| Wavelength | 320 - 400 nm | Must match the absorption peak of the photosensitive material. |
| Polarization | Linear | Defines the axis of anisotropy. |
| Exposure Dose | 1 - 20 J/cm² | Determines the extent of the photochemical reaction and thus the anchoring energy. |
| Incidence Angle | Normal | For planar alignment, the light is typically directed perpendicular to the substrate. |
Table 2: Key parameters for the photo-alignment process.
Figure 2: Comparison of alignment mechanisms for rubbing and photo-alignment techniques.
Cell Assembly and Filling
Once two substrates are prepared with alignment layers, they are assembled into a cell with a precise gap, which is then filled with the liquid crystal.
Protocol 4: LC Cell Fabrication
-
Spacer Application: On one of the prepared substrates, disperse a small amount of precision spacers (e.g., silica microspheres suspended in a solvent like ethanol) to define the cell gap (typically 3-10 µm).[11] Alternatively, apply a UV-curable sealant containing spacers around the perimeter of the substrate.
-
Cell Assembly: Place the second substrate on top of the first, ensuring their rubbing/alignment directions are oriented as desired (e.g., anti-parallel for a standard planar cell).
-
Curing: Clamp the two substrates together and, if using a UV-curable sealant, expose the edges to UV light to cure the adhesive.[11] Leave a small gap in the seal for filling.
-
LC Filling:
-
Heat the empty cell and the 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate liquid crystal to a temperature above the LC's clearing point (the temperature at which it becomes an isotropic liquid). This reduces viscosity and prevents flow-induced defects.
-
Place a drop of the isotropic LC at the edge of the filling gap.
-
Allow capillary action to draw the LC into the cell.[11][12] This is best performed in a vacuum chamber to prevent air bubbles.
-
-
Sealing: Once filled, seal the gap with a small amount of UV-curable epoxy.
-
Annealing: Slowly cool the filled cell back to room temperature. This annealing process allows the LC molecules to relax into the low-energy, aligned state dictated by the surface layers.
Characterization and Validation
The quality of the alignment must be verified. The primary and most direct method for this is Polarized Optical Microscopy (POM).
Principle of POM: A POM setup uses two linear polarizers, one before the sample (the polarizer) and one after (the analyzer), oriented perpendicular to each other ("crossed polars").[13]
-
Uniform Alignment (Dark State): If the LC cell has uniform planar alignment and the alignment direction is parallel to either the polarizer or analyzer axis, the linearly polarized light passes through the LC without its polarization state being altered. It is then blocked by the analyzer, and the view appears uniformly dark.
-
Uniform Alignment (Bright State): If the uniformly aligned cell is rotated (e.g., to 45° relative to the polarizers), the LC acts as a birefringent medium, changing the polarization of the light from linear to elliptical. This elliptically polarized light has a component that can pass through the analyzer, resulting in a bright, colored appearance. The color depends on the birefringence of the LC and the cell gap.
-
Defects (Disclinations): Any defects in the alignment, such as disclinations (lines where the director changes abruptly), will scatter light and appear as bright or dark threads against the background.
Protocol 5: Alignment Characterization using POM
-
Setup: Place the fabricated LC cell on the rotating stage of a polarizing optical microscope.
-
Observation under Crossed Polars:
-
Rotate the stage. A high-quality, uniformly aligned cell will exhibit complete extinction (a dark field of view) every 90° of rotation.
-
At 45° from the extinction positions, the cell should appear uniformly bright and colored.
-
Scan the entire area of the cell to check for any non-uniform regions or defects. The absence of visible disclinations indicates successful alignment.
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Patchy or Non-uniform Alignment | 1. Contaminated substrates.2. Incomplete curing of polyimide.3. Non-uniform rubbing pressure or LPUV exposure. | 1. Re-evaluate and improve the substrate cleaning protocol.2. Verify oven temperature profile and curing time.3. Calibrate rubbing machine; check UV lamp intensity profile. |
| High Density of Point/Line Defects | 1. Dust particles on substrates or in LC.2. Flow-induced defects during filling. | 1. Work in a cleanroom environment; filter LC material.2. Fill cell at a higher temperature (in the isotropic phase) and cool slowly. |
| Alignment Degrades Over Time | 1. Incomplete curing of alignment layer.2. Insufficient anchoring energy. | 1. Increase hard bake time/temperature for PI.2. Increase rubbing strength or LPUV exposure dose. |
References
-
Q&A of liquid crystal alignment: theory and practice. (2024). Frontiers. [Link]
-
Alignment mechanism of a nematic liquid crystal on a pre-rubbed polyimide film with laser-induced periodic surface structure. (n.d.). Taylor & Francis Online. [Link]
-
The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. [Link]
-
Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.). Polymers. [Link]
-
Photoalignment of Liquid Crystals by Liquid Crystals. (2000). ResearchGate. [Link]
-
Determination of surface nematic liquid crystal anchoring strength using nano-scale surface grooves. (2013). Optica Publishing Group. [Link]
-
The making of a plastic liquid crystal cell. (2021). FlexEnable. [Link]
-
Alignment mechanism of liquid crystal molecules on the fluorated polyimide surface. (n.d.). IEEE Xplore. [Link]
-
Rubbing Technology for LCD Manufacturing. (n.d.). Crystec. [Link]
-
Designing liquid crystal alignment surfaces. (2008). Applied Physics Letters. [Link]
-
Fabrication of New Liquid Crystal Device Using Layer-by-Layer Thin Film Process. (2018). MDPI. [Link]
-
Alignment layer. (n.d.). Wikipedia. [Link]
-
Aligning liquid crystal molecules. (2012). SPIE. [Link]
-
Photoaligned Liquid Crystalline Structures for Photonic Applications. (2023). MDPI. [Link]
-
New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications. (2021). National Center for Biotechnology Information. [Link]
-
Surface Treatments for Lyotropic Liquid Crystals Alignment. (n.d.). Taylor & Francis Online. [Link]
-
Photoalignment of Liquid Crystals by Liquid Crystals. (2000). Oregon State University. [Link]
Sources
- 1. Aligning liquid crystal molecules [spie.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. dakenchem.com [dakenchem.com]
- 4. OPG [opg.optica.org]
- 5. Alignment mechanism of liquid crystal molecules on the fluorated polyimide surface | TUP Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 6. Alignment layer - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 8. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. flexenable.com [flexenable.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
Welcome to the technical support center for the synthesis of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this liquid crystal compound. Here, we address common challenges and frequently asked questions to ensure a successful and efficient synthesis.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section provides in-depth solutions to specific problems that may arise during the synthesis of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Problem 1: Low Yield of the Final Ester Product
Symptom: The isolated yield of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Esterification: The esterification of trans-4-pentylcyclohexanecarboxylic acid with 4-cyanophenol can be challenging due to the steric hindrance of the cyclohexyl ring and the reduced nucleophilicity of the phenolic hydroxyl group.
-
Causality: Standard Fischer esterification conditions (acid catalyst and heat) are often ineffective. More potent coupling agents are required to activate the carboxylic acid.
-
Recommended Protocol (Steglich Esterification): A highly effective method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2] This reaction proceeds under mild, neutral conditions, minimizing side reactions.[3]
-
Step-by-Step Protocol:
-
Dissolve trans-4-pentylcyclohexanecarboxylic acid (1.0 eq) and 4-cyanophenol (1.0-1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).[3][4]
-
Add a catalytic amount of DMAP (0.1-0.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
-
Alternative Protocol (Yamaguchi Esterification): For particularly stubborn reactions, the Yamaguchi esterification offers a powerful alternative. This method involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of DMAP.[5][6][7][8]
-
-
Side Reactions: The primary side reaction in Steglich esterification is the formation of an N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.
-
Causality: This occurs when the activated carboxylic acid does not react with the alcohol in a timely manner.
-
Mitigation: The use of DMAP is crucial as it intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate, which rapidly reacts with the alcohol, thus suppressing the formation of the N-acylurea.
-
-
Purification Losses: The product can be lost during workup and purification steps.
-
Solution: After the reaction, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. The filtrate should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess DMAP and a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid. The final product is typically purified by column chromatography or recrystallization.
-
Problem 2: Presence of Cis-Isomer Impurity in the Final Product
Symptom: Spectroscopic analysis (e.g., NMR) of the final product indicates the presence of the cis-isomer of 4-cyanophenyl 4-pentylcyclohexanecarboxylate.
Potential Causes & Solutions:
-
Impure Starting Material: The most likely source of the cis-isomer is an impure starting material, specifically the trans-4-pentylcyclohexanecarboxylic acid.
-
Causality: The synthesis of trans-4-pentylcyclohexanecarboxylic acid often involves the reduction of an aromatic precursor, which can yield a mixture of cis and trans isomers.[9][10][11]
-
Verification and Purification of Starting Material:
-
Analysis: Analyze the stereoisomeric purity of the trans-4-pentylcyclohexanecarboxylic acid using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If a significant amount of the cis-isomer is present, purification is necessary. Recrystallization is often an effective method for separating the trans-isomer, as it is typically more crystalline and less soluble than the cis-isomer.[12] In some cases, derivatization to a more easily separable compound followed by hydrolysis back to the pure trans-acid may be required.[12]
-
-
Problem 3: Difficulty in Removing Dicyclohexylurea (DCU) Byproduct
Symptom: A white, insoluble solid (DCU) persists in the product even after filtration.
Potential Causes & Solutions:
-
Incomplete Precipitation: DCU has some solubility in common organic solvents, and some may remain in the solution after the initial filtration.
-
Solution:
-
Cooling: After the initial filtration at room temperature, cool the filtrate in an ice bath or refrigerator to further precipitate the remaining DCU.
-
Solvent Choice: If DCU contamination is a persistent issue, consider running the reaction in a solvent where DCU has very low solubility, such as diethyl ether.
-
Chromatography: Residual DCU can usually be removed during column chromatography, as it has a different polarity from the desired ester product.
-
-
Problem 4: Hydrolysis of the Cyano Group
Symptom: The appearance of a carboxylic acid or amide peak in the IR or NMR spectrum of the product, indicating hydrolysis of the nitrile functionality.
Potential Causes & Solutions:
-
Harsh Reaction or Workup Conditions: The cyano group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Causality: While generally stable, prolonged exposure to strong acids or bases during workup can lead to the conversion of the nitrile to a carboxylic acid or primary amide.
-
Mitigation:
-
Mild Conditions: Use mild esterification methods like the Steglich or Mitsunobu reactions that do not require harsh pH conditions.[13][14][15][16]
-
Careful Workup: During the aqueous workup, use dilute acid and base solutions and minimize the contact time. Ensure all aqueous layers are thoroughly removed before drying the organic phase.
-
Avoid High Temperatures: Perform the reaction and purification steps at or near room temperature whenever possible.
-
-
II. Frequently Asked Questions (FAQs)
Synthesis & Reaction Mechanisms
Q1: What is the most reliable method for synthesizing 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate?
The Steglich esterification is a highly reliable and widely used method for this transformation.[13] It offers mild reaction conditions and generally provides good to excellent yields. For cases where both the acid and alcohol are sterically hindered, the Yamaguchi esterification can be a more potent alternative.[5][6][7]
Q2: Can I use the Mitsunobu reaction for this synthesis?
Yes, the Mitsunobu reaction is another excellent option.[13][14][15][16] It proceeds with inversion of configuration at the alcohol, which is not a factor here since the phenol is achiral. The reaction is known for its mild conditions and high yields. The general mechanism involves the activation of the alcohol by a combination of triphenylphosphine (TPP) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[14]
Q3: How can I monitor the progress of the esterification reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (carboxylic acid and phenol) and the ester product. The disappearance of the limiting reagent and the appearance of the product spot indicate the reaction's progress.
Purification & Characterization
Q4: What is the best way to purify the final product?
A combination of an aqueous workup followed by either recrystallization or column chromatography is typically employed.
-
Aqueous Workup: This removes water-soluble impurities and unreacted starting materials.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) is an effective way to obtain a highly pure product.
-
Column Chromatography: This is a versatile method for separating the product from any remaining starting materials, byproducts (like DCU), and other impurities.
Q5: What are the key analytical techniques for characterizing the final product?
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirms the presence of all expected functional groups, and can be used to assess the isomeric purity (trans vs. cis).
-
FTIR Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) stretch (typically around 1735-1750 cm⁻¹) and the nitrile (C≡N) stretch (around 2220-2240 cm⁻¹).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Differential Scanning Calorimetry (DSC): Essential for liquid crystal characterization, as it reveals the temperatures of phase transitions (e.g., crystal to nematic, nematic to isotropic).
Starting Materials
Q6: Where can I obtain the starting materials, trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol?
Both starting materials are commercially available from major chemical suppliers. However, it is crucial to verify the purity of the trans-4-pentylcyclohexanecarboxylic acid, particularly its isomeric composition, before use.[17]
Q7: How is trans-4-pentylcyclohexanecarboxylic acid typically synthesized?
It is often prepared by the catalytic hydrogenation of 4-pentylbenzoic acid. This reaction can produce a mixture of cis and trans isomers, necessitating a subsequent purification step to isolate the desired trans isomer.[9][10][11]
III. Visualizing the Workflow
Experimental Workflow for Steglich Esterification
Caption: Steglich Esterification Workflow Diagram.
Key Reaction Mechanism: Steglich Esterification
Caption: Simplified Steglich Esterification Mechanism.
IV. Summary of Key Parameters
| Parameter | Recommended Condition | Rationale |
| Esterification Method | Steglich Esterification | Mild conditions, high yield, readily available reagents.[1][2] |
| Coupling Agent | DCC (1.1 eq) | Activates the carboxylic acid for nucleophilic attack. |
| Catalyst | DMAP (0.1-0.2 eq) | Accelerates the reaction and suppresses side-product formation. |
| Solvent | Dichloromethane (CH₂Cl₂) | Good solubility for reactants, aprotic, and easy to remove. |
| Temperature | 0 °C to Room Temperature | Mild conditions prevent degradation and side reactions. |
| Workup | Filtration of DCU, aqueous washes | Efficiently removes byproducts and unreacted starting materials. |
| Purification | Column Chromatography or Recrystallization | Provides high purity final product. |
References
-
University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Retrieved from [Link]
-
Al-Janabi, A. H., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(9), 3804. [Link]
-
Barman, S., & Das, M. K. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 43-54. [Link]
- Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Google Patents. (n.d.). CN103408459B - Preparation method of 4-cyanophenylalanine.
- Google Patents. (2017). EP3411355B1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
PubChem. (n.d.). p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]
-
ResearchGate. (2024). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains. Retrieved from [Link]
- Google Patents. (2003). WO2003078381A1 - Process for preparation of trans-4-aminocyclohexane-carboxylic acids.
-
ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Retrieved from [Link]
-
DTIC. (1991). Reactions and Interactions in Liquid Crystalline Media. Retrieved from [Link]
-
Chem-Station. (2009). Yamaguchi Macrolactonization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
Kazujuku. (2022). Yamaguchi Esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. RSC Advances. [Link]
-
ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from [Link]
-
Kazujuku. (2022). Yamaguchi Esterification Reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances. [Link]
-
National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
PubChem. (n.d.). trans-4'-Cyano(1,1'-biphenyl)-4-yl 4-ethylcyclohexanecarboxylate. Retrieved from [Link]
-
JoVE. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. Retrieved from [Link]
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Technical Support Center: Optimizing Esterification of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
Introduction
Welcome to the technical support guide for the synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a key component in many liquid crystal displays. The esterification of trans-4-pentylcyclohexanecarboxylic acid with 4-cyanophenol presents unique challenges due to the moderate steric hindrance of the cycloalkane and the reduced nucleophilicity of the phenolic hydroxyl group. This guide provides practical, field-tested advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction yield and purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for this specific esterification?
The Steglich esterification is the recommended starting point for this synthesis. It is a mild method that proceeds at room temperature and is well-suited for coupling carboxylic acids with alcohols or phenols using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for achieving high yields, especially with less nucleophilic phenols.[2]
Q2: My Steglich esterification yield is very low. What is the most likely cause?
The most common issue is the formation of a stable N-acylurea byproduct. This occurs when the activated carboxylic acid (the O-acylisourea intermediate) undergoes an intramolecular rearrangement instead of reacting with the phenol.[1][2] This side reaction is competitive with the main esterification pathway and is exacerbated by slow reaction rates, often due to steric hindrance or the low nucleophilicity of the phenol.[3] The key to suppressing this is the use of DMAP.
Q3: Why is DMAP so critical in this reaction?
DMAP is a hyper-nucleophilic acylation catalyst. It reacts with the O-acylisourea intermediate much faster than the phenol does, forming a highly reactive N-acylpyridinium salt ("active ester"). This new intermediate cannot undergo the intramolecular rearrangement to an N-acylurea and is readily attacked by the phenol to form the desired ester, regenerating the DMAP catalyst in the process.[2]
Q4: I am having difficulty removing the dicyclohexylurea (DCU) byproduct after using DCC. What are my options?
DCU is notoriously insoluble in most common organic solvents, which aids its removal by filtration. However, some can remain in the solution, complicating purification.
-
Filtration: The primary method. Ensure the reaction mixture is cooled (e.g., in an ice bath) to maximize DCU precipitation before filtering.
-
Solvent Choice: DCU has some solubility in dichloromethane (DCM). If purification issues persist, consider switching to a solvent where DCU is less soluble, like diethyl ether, if compatible with the reaction.
-
Alternative Reagent: The best solution is often to replace DCC with a water-soluble carbodiimide like EDC . The resulting urea byproduct is soluble in water and can be easily removed with a simple aqueous workup (mild acid wash).[4][5]
Q5: Are there alternative methods if the Steglich esterification fails?
Yes. If you cannot achieve a satisfactory yield, consider these two powerful alternatives:
-
Acid Chloride Formation: Convert the trans-4-pentylcyclohexanecarboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acid chloride can then be reacted with 4-cyanophenol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester. This is a robust, high-yielding two-step method.
-
Mitsunobu Reaction: This reaction is highly effective for esterifying phenols and works under very mild, neutral conditions.[6][7] It uses triphenylphosphine (TPP) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] While effective, it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which must be removed during purification.[9]
Part 2: Troubleshooting Guide
This section addresses specific experimental problems and provides a logical path to their resolution.
Problem 1: Low or No Product Formation Detected by TLC/LCMS
| Possible Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Ineffective Reagents | Run a control reaction with a simpler, more reactive alcohol (e.g., benzyl alcohol). | Use a fresh, unopened bottle of DCC or EDC. Ensure DMAP is pure and dry. | Carbodiimides can slowly hydrolyze upon exposure to atmospheric moisture, rendering them inactive.[10] |
| N-Acylurea Formation (Major Side Reaction) | Look for a byproduct spot on TLC with a different Rf than your starting materials or product. It may also be visible by LCMS. | Increase the amount of DMAP (from 0.1 eq. up to 0.3 eq.). Ensure all reagents are added correctly (see protocol). | DMAP intercepts the O-acylisourea intermediate, preventing its rearrangement to the unreactive N-acylurea.[1] |
| Insufficient Reaction Time | Monitor the reaction by TLC or LCMS every 2-4 hours. | Allow the reaction to stir at room temperature for up to 24 hours.[11] | Esterification of sterically hindered or electronically deactivated partners can be slow, even with catalysis.[3] |
| Incorrect Stoichiometry | Review your calculations for molar equivalents. | Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and DCC/EDC relative to the phenol. | Driving the reaction with a slight excess of one component can help push the equilibrium towards the product, following Le Châtelier's principle. |
Problem 2: Product is Formed, but Yield is Poor After Workup
| Possible Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Product Loss During Aqueous Workup | Analyze the aqueous layers by TLC or LCMS to see if any product is present. | Ensure the organic layer is thoroughly extracted (e.g., 3x with your chosen solvent). Use a brine wash as the final step to break emulsions and remove excess water. | The ester product, while largely nonpolar, may have slight aqueous solubility or can be trapped in emulsions, leading to physical loss.[12] |
| Incomplete DCU/Byproduct Removal | Check the crude ¹H NMR for signals corresponding to DCU or other byproducts (e.g., triphenylphosphine oxide if using Mitsunobu). | For DCU, triturate the crude product with a minimal amount of a solvent in which DCU is insoluble (e.g., hexanes, diethyl ether) and filter. For Mitsunobu byproducts, column chromatography is often necessary. | Physical contamination of the crude product with high-mass byproducts will artificially inflate the crude weight and lead to a lower-than-expected yield of pure material after purification.[4][9] |
| Product Degradation | Re-analyze a sample of the purified product after it has been stored for a day. | Avoid unnecessarily harsh conditions (e.g., strong acid/base, high heat) during workup and purification. Store the final product under an inert atmosphere (N₂ or Ar). | While esters are generally stable, the nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged heating. |
Part 3: Visualized Mechanisms & Workflows
Steglich Esterification Mechanism
The following diagram illustrates the catalytic cycle of a DMAP-accelerated Steglich esterification, highlighting the key intermediates and the competing side reaction.
Caption: Catalytic cycle of the Steglich Esterification.
Troubleshooting Workflow for Low Esterification Yield
This flowchart provides a logical sequence of steps to diagnose and solve issues related to low product yield.
Caption: A logical workflow for troubleshooting low ester yield.
Part 4: Optimized Experimental Protocols
Protocol 1: Optimized Steglich Esterification using EDC
This protocol uses the water-soluble carbodiimide EDC to simplify byproduct removal.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| trans-4-Pentylcyclohexanecarboxylic acid | 198.31 | 5.0 | 992 mg | 1.0 |
| 4-Cyanophenol | 119.12 | 5.5 | 655 mg | 1.1 |
| EDC·HCl | 191.70 | 6.0 | 1.15 g | 1.2 |
| DMAP | 122.17 | 0.5 | 61 mg | 0.1 |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL | - |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add trans-4-pentylcyclohexanecarboxylic acid (992 mg, 5.0 mmol), 4-cyanophenol (655 mg, 5.5 mmol), and DMAP (61 mg, 0.5 mmol).
-
Add 50 mL of anhydrous DCM via syringe and stir the mixture at room temperature until all solids dissolve.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add EDC·HCl (1.15 g, 6.0 mmol) to the stirred solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate in Hexanes).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to afford the pure 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.[5][13]
Protocol 2: Mitsunobu Reaction (Alternative Method)
This protocol is an excellent alternative if the Steglich esterification provides low yields.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| trans-4-Pentylcyclohexanecarboxylic acid | 198.31 | 5.0 | 992 mg | 1.0 |
| 4-Cyanophenol | 119.12 | 5.0 | 596 mg | 1.0 |
| Triphenylphosphine (TPP) | 262.29 | 7.5 | 1.97 g | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 7.5 | 1.48 mL | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL | - |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, dissolve trans-4-pentylcyclohexanecarboxylic acid (992 mg, 5.0 mmol), 4-cyanophenol (596 mg, 5.0 mmol), and triphenylphosphine (1.97 g, 7.5 mmol) in 50 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add DIAD (1.48 mL, 7.5 mmol) dropwise to the stirred solution over 10-15 minutes. A color change and/or formation of a precipitate may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The primary challenge is removing the triphenylphosphine oxide and hydrazine byproducts.
-
Purification: Direct purification by flash column chromatography on silica gel is the most effective method. The byproducts are typically more polar than the desired ester product.
References
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Coll. Vol. 9, p.417 (1998); Vol. 72, p.8 (1995). Available from: [Link]
-
Fitzjarrald, F., & Pongdee, R. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Available from: [Link]
-
European Patent Office. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. EP 3411355 B1. Available from: [Link]
-
Wikipedia. (n.d.). Steglich esterification. Available from: [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. Available from: [Link]
-
Clark, J. H., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5859-5866. Available from: [Link]
-
Margarida, B., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). Process for preparation of trans-4-aminocyclohexane-carboxylic acids. WO2003078381A1.
- Google Patents. (n.d.). Purification of liquid crystals and liquid crystal composition. US5540857A.
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Available from: [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available from: [Link]
-
Khan, F., et al. (2015). Liquid Crystalline Esters of Dibenzophenazines. Molecules, 20(6), 10556-10566. Available from: [Link]
-
ACS Publications. (2007). Chemoselective Esterification of Phenolic Acids and Alcohols. Organic Letters, 9(19), 3749-3752. Available from: [Link]
-
Wang, Y., et al. (2020). Synthesis and crystallization purification of phytosterol esters for food industry application. Grain & Oil Science and Technology, 3(3), 97-103. Available from: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available from: [Link]
Sources
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. Liquid Crystalline Esters of Dibenzophenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
- 13. scielo.br [scielo.br]
Technical Support Center: Purification of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
Welcome to the technical support center for the purification of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this liquid crystal compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity for your critical applications.
Introduction to Purification Challenges
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a nematic liquid crystal whose performance is highly dependent on its purity. Impurities can significantly alter its mesophase behavior, clearing point, and electro-optical properties. The primary challenges in its purification stem from the synthetic route used for its preparation, typically a Steglich esterification, and the potential for isomeric contamination.
This guide will address the identification and removal of common impurities, with a focus on practical, lab-scale solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Presence of Unreacted Starting Materials
Q: My post-reaction mixture shows the presence of unreacted trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol upon TLC and NMR analysis. How can I remove them?
A: This is a common issue arising from incomplete esterification. A combination of liquid-liquid extraction and column chromatography is highly effective.
Underlying Cause: The Steglich esterification, while mild, may not proceed to completion, leaving starting materials in the crude product. 4-cyanophenol is acidic, and trans-4-pentylcyclohexanecarboxylic acid is a carboxylic acid, properties that can be exploited for their removal.
Troubleshooting Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic 4-cyanophenol and the unreacted carboxylic acid, transferring them to the aqueous layer as their respective salts.
-
Repeat the aqueous wash 2-3 times to ensure complete removal.
-
Wash the organic layer with brine to remove any residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
If acid-base extraction is insufficient, or if you need to remove other non-acidic impurities, column chromatography is the next step.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The desired ester product is less polar than the starting materials and will elute first.
-
Monitor the fractions by TLC to identify and combine the pure product fractions.
-
Issue 2: Contamination with Dicyclohexylurea (DCU)
Q: I've used dicyclohexylcarbodiimide (DCC) as the coupling agent, and now my product is contaminated with dicyclohexylurea (DCU). How can I get rid of it?
A: DCU is a common byproduct of DCC-mediated reactions and is notoriously difficult to remove due to its low solubility in many organic solvents.
Underlying Cause: DCC reacts to form the desired ester and the byproduct DCU. DCU is a white solid that often precipitates out of the reaction mixture but can be challenging to separate completely.
Troubleshooting Protocol:
-
Filtration:
-
After the reaction is complete, cool the reaction mixture in an ice bath to maximize the precipitation of DCU.
-
Filter the mixture through a sintered glass funnel to remove the bulk of the DCU. Wash the filter cake with a small amount of cold, dry solvent (e.g., DCM) to recover any entrained product.
-
-
Recrystallization:
-
DCU has limited solubility in many common recrystallization solvents. Recrystallizing the crude product from a suitable solvent system can leave the DCU behind.
-
Solvent Selection: A mixed solvent system like hexane/ethyl acetate or ethanol/water can be effective. The goal is to find a system where the desired ester is soluble at elevated temperatures but sparingly soluble at room temperature, while DCU remains insoluble.
-
-
Alternative Coupling Agent:
-
For future syntheses, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.
-
Issue 3: Presence of the cis-Isomer
Q: My product contains the cis-isomer of 4-Cyanophenyl 4-pentylcyclohexanecarboxylate. How can I separate it from the desired trans-isomer?
A: The presence of the cis-isomer can significantly impact the liquid crystalline properties. Separation is crucial and can be achieved through careful recrystallization or chromatography. The trans-isomer is generally more crystalline and less soluble than the cis-isomer.[2]
Underlying Cause: The starting material, 4-pentylcyclohexanecarboxylic acid, may contain a mixture of cis and trans isomers.
Troubleshooting Protocol:
-
Fractional Recrystallization:
-
This is often the most effective method for separating diastereomers.
-
Dissolve the isomeric mixture in a minimal amount of a suitable hot solvent. Ethanol or a mixture of ethanol and water is a good starting point.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath. The less soluble trans-isomer should crystallize out first.
-
Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high isomeric purity. Monitor the purity of each fraction by HPLC or NMR.
-
-
Preparative HPLC:
-
If fractional recrystallization is not effective, preparative HPLC on a normal or reverse-phase column can be used to separate the isomers. This method is more resource-intensive but can provide excellent separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate?
A1: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature. For many liquid crystals, including cyanophenyl derivatives, ethanol is a good first choice.[3] A mixed solvent system, such as hexane/ethyl acetate or ethanol/water, can also be effective and allows for fine-tuning of the solubility.
Q2: How can I monitor the purity of my product during purification?
A2: A combination of techniques is recommended for comprehensive purity analysis:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction and the separation during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to resolve isomers. A C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing cyanophenyl liquid crystals.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.
-
Differential Scanning Calorimetry (DSC): Useful for determining the phase transition temperatures and assessing the overall purity of the liquid crystal. Impurities tend to broaden and depress the transition temperatures.
Q3: My purified product has a low clearing point (nematic-to-isotropic transition temperature). What could be the cause?
A3: A depressed clearing point is a strong indicator of impurities. Even small amounts of impurities can disrupt the long-range orientational order of the liquid crystal phase.[6] The most likely culprits are residual starting materials, byproducts from the synthesis (like DCU), or the presence of the cis-isomer. Re-purification using the methods described above is recommended.
Q4: Can I use column chromatography to remove ionic impurities?
A4: While silica gel chromatography can remove polar impurities, it may not be the most effective method for trace ionic species. For highly sensitive applications, passing a solution of the liquid crystal through a short plug of activated alumina or using specialized purification materials like porous metal-organic frameworks (MOFs) can be more effective at removing ionic contaminants.[7]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find a suitable one where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or DCU), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Monitoring Purification by TLC
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Dissolve small amounts of your crude product and each collected fraction in a volatile solvent (e.g., DCM). Spot them on the TLC plate alongside the starting materials as references.
-
Elution: Develop the plate in a chamber containing a suitable mobile phase (e.g., 20% ethyl acetate in hexane).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The desired product should appear as a single spot with a specific Rf value, different from the starting materials and byproducts.
Visualization of the Purification Workflow
The following diagram illustrates a typical purification workflow for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate synthesized via a DCC-mediated esterification.
Caption: Purification workflow for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Impurity Profile and Removal Strategy
| Impurity | Source | Recommended Removal Method |
| trans-4-Pentylcyclohexanecarboxylic Acid | Unreacted starting material | Acid-Base Extraction, Column Chromatography |
| 4-Cyanophenol | Unreacted starting material | Acid-Base Extraction |
| Dicyclohexylcarbodiimide (DCC) | Unreacted coupling agent | Aqueous wash (hydrolyzes to DCU) |
| Dicyclohexylurea (DCU) | Byproduct of DCC coupling | Filtration, Recrystallization |
| cis-4-Cyanophenyl 4-pentylcyclohexanecarboxylate | Isomeric impurity | Fractional Recrystallization, Preparative HPLC |
References
-
Neises, B.; Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth.1985 , 63, 183. [Link]
-
PubChem. Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-. [Link]
-
PubChem. p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate. [Link]
-
Clark, J. H. et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem.2021 , 23, 6405-6413. [Link]
- Grunwell, J. R.; Foerst, D. L. The Synthesis of Thiol Esters with Dicyclohexylcarbodiimide. Synth. Commun.1976, 6, 453-456.
- Google Patents. Process for preparation of trans-4-aminocyclohexane-carboxylic acids.
-
Reddit. Steglich Esterification with EDC. [Link]
-
ResearchGate. ¹H-NMR spectrum of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. [Link]
-
PubChem. 4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate. [Link]
-
Lin, Y. -S. et al. Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Opt. Mater. Express2015 , 5, 549-556. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Clark, J. H. et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. ResearchGate. [Link]
- Google Patents. Novel synthesis method of N, N'-dicyclohexylcarbo-diimide.
-
Vscht.cz. High Performance Liquid Chromatography. [Link]
-
ResearchGate. ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in... [Link]
-
Luckhurst, G. R.; Zannoni, C. Molecular Field Treatment of Nematic Liquid Crystals. J. Chem. Soc., Faraday Trans. 21972 , 68, 1343-1351. [Link]
-
Omizzolo, L. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. LinkedIn. [Link]
-
Cantu, R. et al. An HPLC Method with UV Detection, pH Control, and Reductive Ascorbic Acid for Cyanuric Acid Analysis in Water. J. Agric. Food Chem.2001 , 49, 1614-1618. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Scribd. Derivatives in HPLC Analysis Techniques. [Link]
-
MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
National Center for Biotechnology Information. (4-Cyanophenyl)methylene diacetate. [Link]
-
Pathiranage, A. L. et al. Esterification, Purification and Identification of Cinnamic Acid Esters. J. Lab. Chem. Educ.2018 , 6, 156-158. [Link]
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- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
Welcome to the technical support center for the synthesis of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or planning to synthesize this liquid crystal molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the potential challenges in your experimental work. My insights are drawn from established chemical principles and practical experience in synthetic organic chemistry.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the synthesis and purification of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate, which is commonly prepared via a Steglich esterification or a similar carbodiimide-mediated coupling reaction.
Problem 1: Low or No Product Yield
Q: I'm getting a very low yield of my desired ester, or the reaction doesn't seem to be proceeding. What are the likely causes and how can I fix this?
A: Low or no yield in a Steglich esterification is a common issue that can often be traced back to a few key factors related to reagents, reaction conditions, or the presence of impurities.
Probable Causes & Solutions:
-
Inactive Reagents:
-
DCC/EDC: Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are moisture-sensitive. Exposure to humidity can lead to hydrolysis and inactivation.
-
Solution: Use fresh, high-purity DCC or EDC from a recently opened bottle. Store it in a desiccator.
-
-
DMAP: 4-(Dimethylamino)pyridine (DMAP) is a crucial catalyst. Ensure it is pure and has not degraded.
-
Solution: Use fresh, crystalline DMAP.
-
-
-
Presence of Water: The reaction is highly sensitive to water, which can hydrolyze the activated ester intermediate and consume the carbodiimide.
-
Solution: Use anhydrous solvents (e.g., dichloromethane, THF) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Activation: The carboxylic acid may not be efficiently activated by the carbodiimide.
-
Solution: Ensure the correct stoichiometry of reagents. Typically, a slight excess of the carbodiimide (1.1-1.2 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents) are used.
-
-
Steric Hindrance: While not extreme in this case, steric hindrance around the carboxylic acid or the phenol can slow down the reaction.[1]
-
Solution: Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C), but monitor for side reactions.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Presence of a White Precipitate That is Not the Product
Q: A significant amount of white precipitate has formed in my reaction mixture, but TLC analysis shows little to no product. What is this precipitate and how do I deal with it?
A: The most common white precipitate in a DCC-mediated esterification is dicyclohexylurea (DCU), the byproduct of the reaction.[2] However, if you are seeing this without significant product formation, it could point to side reactions.
Probable Causes & Solutions:
-
N-Acylurea Formation: A common side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[2] This is more likely to occur if the alcohol is not sufficiently nucleophilic or is sterically hindered.
-
Solution: Ensure DMAP is present in a sufficient catalytic amount, as it acts as an acyl transfer agent to form a more reactive intermediate and suppress this rearrangement.[2] Adding the alcohol and DMAP to the carboxylic acid before the addition of DCC can also help.
-
-
Hydrolysis of DCC: If there is moisture in the reaction, DCC will react with it to form DCU.
-
Solution: As mentioned previously, ensure strictly anhydrous conditions.
-
Experimental Protocol for Minimizing N-Acylurea Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add trans-4-pentylcyclohexanecarboxylic acid (1.0 eq.), 4-cyanophenol (1.0-1.2 eq.), and DMAP (0.1-0.2 eq.).
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise over 15-20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Problem 3: Difficult Purification and Persistent Impurities
Q: I'm having trouble purifying my product. Even after filtration and column chromatography, I still see impurities in my NMR spectrum.
A: The main impurity to remove is the dicyclohexylurea (DCU) byproduct. Its solubility can sometimes make complete removal challenging. Other impurities may arise from side reactions.
Probable Causes & Solutions:
-
Incomplete Removal of DCU: DCU is largely insoluble in many organic solvents but can have some residual solubility, leading to co-elution during chromatography.
-
Solution 1 (Filtration): After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU, then filter.
-
Solution 2 (Solvent Precipitation): After the initial filtration and removal of the solvent, dissolve the crude product in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., diethyl ether or a mixture of hexane and a small amount of a more polar solvent). The DCU should precipitate and can be filtered off.
-
Solution 3 (Chromatography): Use a non-polar eluent system for column chromatography (e.g., hexane/ethyl acetate) to ensure good separation of the relatively non-polar product from any remaining polar impurities.
-
-
Presence of Unreacted Starting Materials: If the reaction did not go to completion, you will have unreacted carboxylic acid and phenol.
-
Solution: A simple workup with a dilute aqueous base (e.g., 5% NaHCO₃) will remove the acidic carboxylic acid, and a dilute aqueous acid wash (e.g., 1M HCl) can help remove the basic DMAP. The phenol is weakly acidic and may require a more careful basic wash or can be separated by chromatography.
-
-
Cis Isomer Impurity: If your starting trans-4-pentylcyclohexanecarboxylic acid contains some of the cis isomer, this will also be converted to the corresponding ester, leading to a mixture of diastereomers.
-
Solution: Ensure the purity of your starting carboxylic acid. If a mixture is unavoidable, careful column chromatography or recrystallization may be necessary to separate the isomers. The trans isomer is generally more crystalline.
-
Purification Workflow:
Caption: A typical purification workflow.
II. Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Steglich esterification for this synthesis?
A1: The Steglich esterification proceeds through several key steps:
-
Activation of the Carboxylic Acid: The dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Role of DMAP: The 4-(dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst, attacking the O-acylisourea to form an even more reactive N-acylpyridinium intermediate. This step is crucial for accelerating the reaction and preventing the formation of the unreactive N-acylurea byproduct.
-
Nucleophilic Attack by the Phenol: The 4-cyanophenol then acts as a nucleophile, attacking the activated acyl group of the N-acylpyridinium intermediate.
-
Formation of Products: This attack results in the formation of the desired ester, the regeneration of the DMAP catalyst, and the formation of the dicyclohexylurea (DCU) byproduct.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of Steglich esterification.
Q2: Could the cyano group of 4-cyanophenol participate in side reactions under these conditions?
A2: Under the mild and generally anhydrous conditions of a Steglich esterification, the cyano (nitrile) group is typically stable and unreactive. However, in the presence of significant amounts of water and under more forcing conditions (e.g., prolonged heating with strong acid or base), nitriles can undergo hydrolysis to form amides or carboxylic acids.[3][4][5][6] Given the standard Steglich protocol, this is an unlikely side reaction. It is crucial to maintain anhydrous conditions to prevent this and other unwanted reactions.
Q3: Is there a risk of cis-trans isomerization of the 4-pentylcyclohexanecarboxylate ring during the synthesis?
A3: The trans configuration of the 1,4-disubstituted cyclohexane ring is the thermodynamically more stable isomer, as both bulky substituents can occupy equatorial positions. The mild, neutral to slightly basic conditions of the Steglich esterification are unlikely to cause significant epimerization at the C1 or C4 positions. Isomerization typically requires more forcing acidic or basic conditions and elevated temperatures.[7] Therefore, if you start with pure trans-4-pentylcyclohexanecarboxylic acid, you can expect the stereochemistry to be retained in the final product.
Q4: What are the optimal analytical techniques to monitor the reaction progress and characterize the final product?
A4: A combination of techniques is recommended for thorough analysis:
| Technique | Application | Expected Observations |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Disappearance of starting materials and appearance of a new, less polar product spot. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and purity assessment | Characteristic peaks for the aromatic and cyclohexyl protons and carbons. Integration of ¹H NMR can be used to assess purity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Appearance of a strong ester carbonyl stretch (~1735 cm⁻¹) and disappearance of the broad carboxylic acid O-H stretch. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of the product. |
| Differential Scanning Calorimetry (DSC) | Characterization of liquid crystal properties | Measurement of phase transition temperatures (e.g., crystal to nematic, nematic to isotropic). |
III. References
-
Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978 , 17 (7), 522-524. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine: tert-Butyl p-Toluate. Org. Synth.1981 , 60, 92. [Link]
-
Chemguide. Hydrolysis of Nitriles. [Link]
-
Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; John Wiley & Sons, 1994.
-
Taylor & Francis Online. Liquid Crystal Purification by Zone Refining. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]
Technical Support Center: A Scientist's Guide to Increasing the Purity of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
Welcome to the technical support center for advanced material purification. This guide is designed for researchers and chemists working with the nematic liquid crystal, 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate. Achieving high purity is not merely a procedural formality; it is the critical determinant of the material's electro-optical performance, including its clearing point, viscosity, and dielectric anisotropy. This document provides in-depth, experience-driven answers and protocols to address the specific purification challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries and provides a foundational understanding of potential purity issues.
Q1: I've just completed the esterification synthesis. What are the most probable impurities in my crude 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate product?
A: Your crude product is a microcosm of the reaction itself. The most common impurities stem directly from the starting materials and potential side reactions. These include:
-
Unreacted Starting Materials: Residual trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol are the most frequent culprits.[1][2] Their presence is often due to incomplete reaction kinetics or non-stoichiometric reagent ratios.
-
Geometric Isomers: A significant and often challenging impurity is the cis-isomer of 4-pentylcyclohexanecarboxylate. The physical properties of the cis and trans isomers are very similar, making them difficult to separate by simple recrystallization.[3]
-
Reaction Byproducts: If you are using a coupling agent like dicyclohexylcarbodiimide (DCC), the byproduct dicyclohexylurea (DCU) is a common, sparingly soluble impurity.
-
Solvents: Residual organic solvents used in the reaction or workup (e.g., dichloromethane, ethyl acetate, toluene) can remain trapped in the crystal lattice.
Q2: My product's melting point is not sharp, and the transition to the isotropic liquid phase (the clearing point) occurs over a wide temperature range. What does this signify?
A: A broad melting point or clearing point range is a classic indicator of impurity. Pure crystalline solids, including liquid crystals, exhibit sharp, well-defined phase transitions. The presence of impurities disrupts the crystal lattice, depressing the melting point and broadening the transition range according to the principles of freezing-point depression. For a high-purity liquid crystal, you should observe a clearing point transition that occurs within a range of less than 0.5 °C.
Q3: How can I accurately assess the purity of my sample and identify the contaminants?
A: A multi-pronged analytical approach is essential for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify your target compound from its isomers and other byproducts, allowing you to determine purity with high precision (e.g., 99.5% vs. 99.9%).[4]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool to visualize the number of components in your sample. It is invaluable for monitoring reaction progress and for optimizing the solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the chemical structure of your desired product and can reveal the presence of impurities if they are present in sufficient concentration (>1-2%). It is particularly useful for identifying residual starting materials or solvents.
-
Differential Scanning Calorimetry (DSC): DSC provides precise measurements of melting points and clearing points, and the sharpness of the transition peaks is a strong indicator of purity.
Q4: What is a realistic purity target for this material to be used in high-performance display applications?
A: For most research and development applications, a purity of >99.5% is considered a good starting point. However, for demanding applications such as active-matrix liquid crystal displays (AMLCDs), the required purity can exceed 99.9% . Ionic impurities, in particular, must be minimized as they can drastically affect the material's resistivity and long-term stability.
Section 2: Troubleshooting Common Purification Challenges
This section provides actionable solutions to specific experimental problems.
Issue 1: My product "oils out" or my recrystallization yields are unacceptably low.
This is a frequent and frustrating issue that almost always points to an improperly selected recrystallization solvent.
-
The Causality: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[5] If the solvent is too effective (high solubility even when cold), your recovery will be low. If the compound's solubility is too high, it can become supersaturated upon cooling and separate as a liquid ("oiling out") instead of forming a crystal lattice.[6] This oil traps impurities, defeating the purpose of the purification.
-
The Solution: A Systematic Approach to Solvent Selection & Protocol
Protocol: Single-Solvent Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (see Table 1) at room temperature and then upon heating. The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation). Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This ensures the solution is saturated.
-
Hot Filtration (if necessary): If insoluble impurities (like dust or DCU) are present, perform a rapid gravity filtration of the hot solution to remove them.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
-
| Solvent | Polarity | Boiling Point (°C) | Suitability for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate |
| Heptane/Hexane | Non-polar | 98 / 69 | Excellent. Often used for final recrystallization to achieve high purity. |
| Ethanol | Polar Protic | 78 | Very Good. A common choice for initial recrystallization from crude material. |
| Methanol | Polar Protic | 65 | Good. Similar to ethanol but may have slightly different solubility characteristics. |
| Isopropanol | Polar Protic | 82 | Good. A slightly less polar alcohol that can be effective. |
| Ethyl Acetate | Polar Aprotic | 77 | Fair. May be too strong a solvent, leading to lower yields. |
| Water | Very Polar | 100 | Unsuitable. The compound is insoluble in water. |
| Table 1: Solvent Selection Guide for Recrystallization. |
Issue 2: A persistent impurity remains even after multiple recrystallizations.
-
The Causality: If an impurity co-crystallizes with your product, it likely has a very similar chemical structure and polarity, such as the cis-isomer. In this scenario, recrystallization is no longer an effective separation technique.
-
The Solution: Column Chromatography Column chromatography separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[7][8] By carefully selecting these phases, you can effectively separate compounds with very similar properties.
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (SiO₂) is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent) Selection: Use TLC to find an optimal solvent system. A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typical. Aim for an Rf value of ~0.3 for your target compound. A good starting point is 5-10% ethyl acetate in hexane.
-
Column Packing: Pack a glass column with a slurry of silica gel in your starting eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the impure solid in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane) and carefully load it onto the top of the silica gel.
-
Elution: Begin passing the eluent through the column, collecting fractions. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. For separating close-running spots, an isocratic elution is often preferred.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. The resulting solid should be of significantly higher purity.
-
Section 3: Advanced Purification Protocols for >99.9% Purity
When standard methods are insufficient, these advanced techniques can be employed to achieve the highest levels of purity required for sensitive applications.
Protocol 1: Zone Refining
-
Scientific Principle: Zone refining is based on the principle that impurities are typically more soluble in the molten (liquid) phase of a material than in its solid phase.[9][10] A narrow molten zone is passed slowly along a solid ingot of the material. As the zone moves, it dissolves impurities from the solid, and as the material behind the zone re-solidifies, it does so in a purer form. The impurities are effectively "swept" to one end of the ingot.[11][12] This method is exceptionally powerful for achieving ultra-high purity in crystalline materials.[13]
-
Conceptual Workflow:
-
The purified material (from chromatography/recrystallization) is cast into a solid ingot within a tube.
-
A movable heater creates a small molten zone at one end of the ingot.
-
The heater is moved slowly along the ingot, causing the molten zone to traverse its length.
-
The process is repeated multiple times (passes) to progressively move more impurities to the end of the ingot.
-
The impure end is cut off, leaving behind an ingot of ultra-pure material.
-
Protocol 2: Vacuum Sublimation
-
Scientific Principle: Sublimation is a phase transition from solid directly to gas, bypassing the liquid phase.[14] This technique is ideal for purifying volatile solids from non-volatile impurities.[15] Under high vacuum, the temperature required for sublimation is significantly reduced, preventing thermal decomposition of the compound.
-
Conceptual Workflow:
-
The impure solid is placed in the bottom of a sublimation apparatus.
-
The apparatus is evacuated to a high vacuum.
-
The bottom of the apparatus is gently heated.
-
The compound sublimes into a gas and then deposits as pure crystals on a cooled surface (a "cold finger") within the apparatus.[16]
-
Non-volatile impurities are left behind as a residue.
-
| Method | Typical Starting Purity | Achievable Final Purity | Primary Application |
| Single-Solvent Recrystallization | 85-98% | 99.0 - 99.8% | Primary purification of crude reaction mixtures. |
| Column Chromatography | 90-99% | 99.5 - 99.9% | Separation of isomers or similarly polar impurities.[17] |
| Zone Refining | >99.5% | >99.99% | Ultra-purification for demanding electronic applications. |
| Vacuum Sublimation | >98% | >99.9% | Removal of non-volatile or polymeric impurities. |
| Table 2: Comparison of Purification Techniques and Achievable Purity Levels. |
Section 4: Visualization of Purification Workflows
Diagram 1: Decision Flowchart for Purification Strategy
This diagram helps you choose the most appropriate purification path based on your initial analytical results.
Caption: Decision flowchart for selecting a purification method.
Diagram 2: Standard Multi-Step Purification Workflow
This illustrates a typical sequence of operations to take a crude product to a high-purity state.
Caption: A standard multi-step purification workflow.
References
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Preparation method of 4-cyanophenylalanine.
- Method of preparing p-cyanophenol like compound.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
-
High-Speed Zone Refining. American Laboratory. [Link]
-
Purification By Sublimation. Innovation.world. [Link]
-
Zone refining | technology. Britannica. [Link]
-
Sublimation. Chemistry LibreTexts. [Link]
-
Column chromatography. Columbia University. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Zone Refining Unit. Bhabha Atomic Research Centre. [Link]
-
Recrystallization. University of Toronto. [Link]
-
Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE. [Link]
-
Apparatus for Purification by Sublimation. ACS Publications. [Link]
-
Zone Refining. EBSCO Information Services. [Link]
-
Zone Refining: Principle, Process & Uses Explained. Vedantu. [Link]
Sources
- 1. CAS 38289-29-1: trans-4-Pentylcyclohexanecarboxylic acid [cymitquimica.com]
- 2. 4-氰基苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. N-(4-CYANO-PHENYL)-GLYCINE synthesis - chemicalbook [chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chromtech.com [chromtech.com]
- 8. columbia.edu [columbia.edu]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Zone Refining: Principle, Process & Uses Explained [vedantu.com]
- 11. Zone refining | technology | Britannica [britannica.com]
- 12. Zone Refining Unit [barc.gov.in]
- 13. Zone Refining | Engineering | Research Starters | EBSCO Research [ebsco.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. innovation.world [innovation.world]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
Technical Support Center: Enhancing the Stability of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate in Devices
This technical support guide is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate in their experimental devices. As a liquid crystal compound integral to various optical and electronic applications, ensuring its stability is paramount for device longevity and performance. This document provides in-depth troubleshooting advice and frequently asked questions to address common stability challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Q1: What are the primary environmental factors that can degrade 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate in a device?
A1: The principal environmental stressors that can induce degradation of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate are:
-
Ultraviolet (UV) Radiation: High-energy UV photons can break the chemical bonds within the liquid crystal molecules, leading to fragmentation and loss of mesogenic properties.[1][2]
-
Humidity/Moisture: The ester linkage in the molecule is susceptible to hydrolysis, a chemical reaction with water that can be catalyzed by acidic or basic conditions.[3][4] This process cleaves the molecule into trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol.
-
Elevated Temperatures: While the compound is thermally stable within its specified operating range, excessive heat can accelerate other degradation pathways, such as hydrolysis, and can potentially lead to thermal decomposition over extended periods.[5]
Q2: How does the molecular structure of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate contribute to its instability?
A2: The molecule's structure contains specific functional groups that are prone to degradation:
-
Ester Group (-COO-): This is the primary site for hydrolytic cleavage. The presence of moisture can lead to the breakdown of the ester bond.
-
Cyanophenyl Group: The cyano (-C≡N) and phenyl (benzene ring) components can absorb UV radiation. This absorption can excite the molecule to a higher energy state, making it more susceptible to photochemical reactions and bond cleavage.[6]
Q3: What are the observable signs of degradation in a device containing this liquid crystal?
A3: Degradation can manifest in several ways, impacting the device's performance:
-
Discoloration: Yellowing of the liquid crystal layer is a common sign of photodegradation.[1]
-
Decreased Contrast Ratio: Degradation can disrupt the alignment of the liquid crystal molecules, leading to a "washed-out" appearance and reduced contrast.[2]
-
Increased Power Consumption: Changes in the electrical properties of the degraded liquid crystal can lead to the device requiring more power to operate.[1]
-
Formation of Black Spots: Localized degradation can lead to the appearance of dark spots on the display.[1]
-
Altered Switching Behavior: The response time of the liquid crystal to an applied electric field may change, affecting the device's performance.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a detailed question-and-answer format to troubleshoot specific experimental problems related to the stability of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Issue 1: Rapid Loss of Electro-Optic Performance Under UV Exposure
Q: My device shows a significant drop in contrast and an increase in response time after a short period of operation under a UV light source. What is the likely cause and how can I mitigate it?
A: Causal Analysis: The rapid degradation of electro-optic performance under UV light is almost certainly due to the photodegradation of the 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate molecules. The cyanophenyl group in the molecule absorbs UV radiation, leading to the breaking of chemical bonds and the formation of non-liquid crystalline byproducts.[1][6] This disrupts the ordered arrangement of the liquid crystal phase, thereby degrading the device's optical properties.
Troubleshooting Protocol:
-
UV Filtering: The most direct solution is to prevent UV radiation from reaching the liquid crystal layer.
-
Action: Incorporate a UV-blocking filter or coating on the outer surface of your device. These filters are designed to transmit visible light while absorbing or reflecting UV wavelengths below 400 nm.[2]
-
Rationale: By eliminating the high-energy photons, you prevent the initiation of photochemical degradation reactions.
-
-
Material Encapsulation: Proper encapsulation is crucial to protect the liquid crystal from environmental factors.
-
Action: Ensure your device has a hermetic seal to prevent the ingress of oxygen, which can participate in and accelerate photodegradation reactions.
-
Rationale: Oxygen can act as a radical scavenger and participate in photo-oxidative degradation pathways, leading to more rapid material breakdown.
-
-
Consider Doped Systems: Introducing specific dopants can sometimes enhance stability.
-
Action: Investigate the use of UV-stable liquid crystal mixtures or the addition of UV absorbers directly into the liquid crystal host.
-
Rationale: Commercially available liquid crystal mixtures are often formulated with additives that improve their overall stability. UV absorbers are molecules that preferentially absorb UV radiation and dissipate the energy as heat, thereby protecting the liquid crystal molecules.
-
Issue 2: Gradual Decline in Device Performance in a Humid Environment
Q: I am observing a slow but steady decrease in the clearing point (nematic-to-isotropic transition temperature) and a change in the threshold voltage of my device, which is being tested in an environment with moderate to high humidity. What is the underlying chemical process?
A: Causal Analysis: This gradual decline in performance is characteristic of hydrolysis of the ester linkage in 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate. The presence of water molecules, even at ambient humidity, can lead to the slow cleavage of the ester bond, especially if trace acidic or basic impurities are present on the device substrates or in the liquid crystal material itself.[3][4] The hydrolysis products, trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol, are not liquid crystalline and act as impurities, disrupting the nematic phase and altering the dielectric properties of the mixture.
Troubleshooting Protocol:
-
Stringent Moisture Control During Fabrication: The most critical step is to minimize moisture exposure during device assembly.
-
Action: Assemble your devices in a controlled environment with low humidity, such as a nitrogen-filled glovebox.
-
Rationale: Preventing water from being trapped in the device during fabrication is the most effective way to inhibit hydrolysis.
-
-
Use of High-Purity Materials: Impurities can catalyze hydrolysis.
-
Action: Ensure the 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate and any other components of your mixture are of the highest possible purity. Purification of the liquid crystal by recrystallization or column chromatography may be necessary.
-
Rationale: Removing acidic or basic impurities will significantly slow down the rate of hydrolysis.
-
-
Surface Passivation: The surfaces in contact with the liquid crystal can be a source of contaminants.
-
Action: Consider treating the alignment layers or substrate surfaces with a hydrophobic coating to repel moisture.
-
Rationale: A hydrophobic surface will minimize the amount of adsorbed water at the liquid crystal interface, reducing the local concentration of water available for hydrolysis.
-
Section 3: Advanced Stability Enhancement: Polymer Network Stabilization
For applications requiring robust, long-term stability, creating a polymer-stabilized liquid crystal (PSLC) is a highly effective strategy. This involves forming a low-concentration polymer network within the liquid crystal host. The polymer network provides an aligning force that helps to maintain the liquid crystal orientation, even in the presence of minor degradation.[7][8]
Q: I want to improve the mechanical and long-term stability of my device. How do I create a polymer-stabilized version of my 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate-based device?
A: Experimental Workflow:
The following is a general protocol for fabricating a polymer-stabilized liquid crystal device. Optimization of concentrations and curing conditions will be necessary for your specific application.
Materials:
-
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (LC host)
-
Reactive mesogen (e.g., RM257, a bifunctional acrylate monomer)
-
Photoinitiator (e.g., Irgacure 651)
-
Indium Tin Oxide (ITO) coated glass substrates with alignment layers (e.g., rubbed polyimide)
-
UV curing system with controlled intensity and wavelength (typically 365 nm)
Protocol:
-
Mixture Preparation:
-
Prepare a mixture of the liquid crystal, reactive mesogen, and photoinitiator. A typical starting formulation is:
-
95-99 wt% 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
-
1-5 wt% Reactive Mesogen (e.g., RM257)
-
~0.1-1 wt% Photoinitiator (relative to the monomer)
-
-
Causality: The reactive mesogen will form the polymer network, and its concentration will determine the network's density and its influence on the liquid crystal's electro-optic properties. The photoinitiator is essential for initiating the polymerization upon UV exposure.
-
-
Cell Fabrication:
-
Construct a liquid crystal cell using two ITO-coated glass substrates with the desired alignment layers and cell gap.
-
Fill the cell with the prepared mixture in its isotropic phase (heated above the clearing point) via capillary action.
-
-
UV Curing (Photopolymerization):
-
Cool the filled cell to the desired liquid crystal phase (nematic). An electric field may be applied during curing to pre-align the liquid crystal and monomer molecules.
-
Expose the cell to UV radiation (e.g., 365 nm) at a controlled intensity (e.g., 10-50 mW/cm²) for a specific duration. The curing time will depend on the photoinitiator concentration and UV intensity and must be optimized.
-
Causality: The UV light activates the photoinitiator, which in turn initiates the free-radical polymerization of the reactive mesogen. The polymerization occurs within the aligned liquid crystal host, creating an anisotropic polymer network that templates the liquid crystal's orientation.[7]
-
-
Characterization:
-
After curing, characterize the electro-optic properties of the PSLC device (e.g., driving voltage, response time, contrast ratio) and compare them to a non-stabilized device.
-
To visualize the polymer network, the cell can be carefully opened, and the liquid crystal washed out with a suitable solvent (e.g., hexane or ethanol). The remaining polymer network on the substrate can then be examined using scanning electron microscopy (SEM).[5]
-
Visualization of Polymer Stabilization Workflow:
Caption: Workflow for fabricating a polymer-stabilized liquid crystal device.
Section 4: Quantitative Data Summary
The stability of liquid crystal materials is often quantified by changes in key physical properties over time under stress conditions. The following table provides a conceptual summary of expected changes for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate under different degradation scenarios. Actual values will depend on the specific device architecture and experimental conditions.
| Stress Condition | Parameter | Expected Change | Rationale |
| UV Exposure | Nematic-Isotropic Transition (TNI) | Decrease | Formation of non-mesogenic photoproducts disrupts the liquid crystal phase. |
| Voltage Holding Ratio (VHR) | Decrease | Creation of mobile ions from molecular fragmentation increases conductivity. | |
| Absorbance in Visible Spectrum | Increase (Yellowing) | Formation of conjugated degradation products that absorb blue light.[1] | |
| High Humidity | Nematic-Isotropic Transition (TNI) | Decrease | Hydrolysis produces non-mesogenic impurities (acid and phenol). |
| Dielectric Anisotropy (Δε) | Change | The hydrolysis products have different dielectric properties than the host liquid crystal. | |
| Resistivity | Decrease | Formation of ionic species (carboxylic acid) increases conductivity. |
References
- G. P. Bryan-Brown, "Polymer Network-Stabilized Liquid Crystals," in Controlled/Living Radical Polymerization, ed. K.
- Hua Xian Jing, "What Does UV Effect on LCD Modules?," Hua Xian Jing, August 6, 2025.
- M. C. dos Ramos, et al., "End-of-Life Liquid Crystal Displays Recycling: Physico-Chemical Properties of Recovered Liquid Crystals," MDPI, November 19, 2022.
- P. Lakshmi Praveen & Durga P. Ojha, "Effect of substituent on UV–visible absorption and photostability of liquid crystals: DFT study," Taylor & Francis Online, December 16, 2013.
- V.E. Terekhov, et al., "Hydrolysis data for bis(4-cyanophenyl)
- X. Wang, et al.
- A. D. Cort, et al.
- Y. Cui, et al.
- P.V. Vashchenko, et al.
- G. Srivastava, et al.
- J. Li, et al., "Materials Separation from Waste Liquid Crystal Displays Using Combined Physical Methods," JOM, 2014.
- N. S. Balakrishnan, et al.
- H. K. Lee, et al., "A Review of Developments in Polymer Stabilized Liquid Crystals," MDPI, July 6, 2023.
- D. K. Yang, et al., "Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties," MDPI, February 21, 2024.
- S. K. Sahoo, et al., "UV-Vis spectrum of 5-cyano-10,15,20-tris(2,4,6-triphenylphenyl)
- C. B. C. Amaria, et al., "Liquid Crystal Displays: from Devices to Recycling," Electronic Waste Management, 2018.
- V.E. Terekhov, et al., "Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters," ScienceOpen, November 22, 2019.
- M. A. Oguni, et al.
- E.
- A. K. Srivastava, et al.
- Y. Chen, et al.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Sci-Hub. Modeling aligning effect of polymer network in polymer stabilized nematic liquid crystals / Journal of Applied Physics, 2013 [sci-hub.jp]
addressing performance issues of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate in LCDs
Welcome to the technical support resource for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (CPCPC). This guide is designed for researchers and scientists encountering performance issues during the experimental use of this nematic liquid crystal in display applications. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate?
A1: 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a nematic liquid crystal known for its use in display mixtures. Its properties are crucial for predicting its electro-optical behavior. The molecule consists of a polar cyano group, a phenyl ring, and a cyclohexyl ring with a pentyl chain, which together provide the necessary anisotropy for liquid crystal applications.[1][2]
| Property | Value | Source |
| CAS Number | 62439-35-4 | [1] |
| Molecular Formula | C19H25NO2 | [1] |
| Molecular Weight | 299.4 g/mol | [1] |
| Appearance | White Powder (at RT) | N/A |
| Nematic Range | Must be experimentally determined for specific mixtures | [3] |
Q2: What are the recommended storage and handling procedures for this material?
A2: To maintain its chemical purity and performance characteristics, 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate should be stored in a cool, dry place, away from direct sunlight and moisture.[4] Exposure to UV light can cause degradation of the molecular structure, while moisture can introduce ionic impurities.[4] Always handle the material in a clean environment (e.g., a glove box or cleanroom) to prevent contamination from dust and other particulates. Use non-abrasive tools and appropriate cleaning agents for any surfaces that will come into contact with the liquid crystal.[4]
Q3: Why is material purity so critical for the performance of this liquid crystal?
A3: The purity of the liquid crystal material is paramount because ionic impurities are a primary cause of common performance issues like image sticking and reduced voltage holding ratio.[5][6] When a DC voltage is applied, these mobile ions drift towards the electrodes, creating an internal electric field that opposes the applied field.[6] This residual field can prevent the liquid crystal molecules from relaxing to their intended state when the voltage is removed, leading to a faint, persistent image—a phenomenon known as image sticking or ghosting.[6][7] Therefore, using high-purity liquid crystal material is a crucial first step in fabricating reliable LCDs.[5]
Troubleshooting Guide
This section addresses specific performance issues you may encounter during your experiments. Each entry details the probable causes, diagnostic steps, and recommended solutions.
Issue 1: Slow Electro-Optical Response Time
Q: My test cell filled with 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is exhibiting a slow response time, particularly a long turn-off (decay) time. What are the underlying causes and how can I improve the switching speed?
A: A slow response time is a common issue in nematic liquid crystal cells and can often be attributed to several factors related to the material's properties and the cell's construction.[8] The turn-off time is particularly sensitive as it relies on the passive relaxation of the liquid crystal molecules, governed by the material's viscoelastic properties and the cell's physical parameters.[8]
Probable Causes:
-
High Rotational Viscosity (γ₁): The rotational viscosity is a measure of the internal friction of the liquid crystal material. A higher viscosity will naturally lead to slower reorientation of the molecules, thus increasing both turn-on and turn-off times.[9] Viscosity is highly dependent on temperature; lower operating temperatures will significantly increase viscosity and slow down response times.[10]
-
Incorrect Cell Gap (d): The decay time (τ_off) is proportional to the square of the cell gap (τ_off ∝ d²). A cell gap that is even slightly larger than intended can dramatically increase the response time. For fast-switching applications, a thinner cell gap is generally required.[8][10]
-
Low Elastic Constant (K): The elastic constants of the liquid crystal influence the restoring force that returns the molecules to their initial alignment. If the relevant elastic constant (typically the bend constant, K₃₃, for a standard TN cell) is too low, the restoring force will be weak, leading to a slow relaxation process.
-
Environmental Temperature: Operating the LCD at temperatures below the material's optimal range can lead to increased viscosity and slower response times.[4]
Diagnostic Workflow:
Below is a workflow to help diagnose the root cause of slow response times.
Caption: Diagnostic workflow for troubleshooting slow LCD response times.
Solutions & Mitigation Strategies:
-
Optimize Operating Temperature: Ensure your experimental setup is thermally stabilized within the nematic phase of the liquid crystal mixture. A moderate increase in temperature can significantly decrease viscosity and improve response time.[10]
-
Reduce the Cell Gap: Fabricating cells with a smaller gap is one of the most effective ways to reduce the decay time. For example, halving the cell gap can reduce the response time by a factor of four.[10]
-
Material Formulation: If working with mixtures, consider adding a dopant with lower viscosity. Alternatively, incorporating molecules that increase the elastic constants can also help speed up the relaxation process.[9]
-
Overdrive Schemes: While this is an electronic solution, applying a voltage spike higher than the target steady-state voltage for a short duration can accelerate the turn-on time. However, this does not affect the intrinsic turn-off time of the material.[8]
Issue 2: Image Sticking / Ghosting
Q: After displaying a static pattern on my LCD for an extended period, a faint outline of the image remains visible when the screen content changes. What is causing this "image sticking," and what are the corrective actions?
A: Image sticking, also known as image retention or ghosting, is a common artifact in LCDs caused by the buildup of residual DC voltage within the liquid crystal layer.[6][11] This phenomenon is primarily due to the presence of mobile ionic impurities in the liquid crystal material or from the alignment layers.[6]
Underlying Mechanism:
-
Presence of Ionic Impurities: The liquid crystal material, alignment layers, or sealant may contain mobile ions.
-
Ion Migration: When a DC component is present in the driving voltage (or even with a pure AC waveform over long periods), these ions slowly migrate and accumulate at the electrode-alignment layer interface.[6]
-
Internal Field Generation: This accumulation of charge creates an internal electric field that opposes the externally applied field.
-
Altered V-T Curve: The presence of this internal field effectively shifts the voltage-transmittance (V-T) curve of the cell, meaning a different voltage is now required to achieve the same level of brightness.
-
Visible Ghost Image: When the displayed image is changed, this persistent internal field prevents the liquid crystal molecules in the affected areas from fully relaxing to their new state, resulting in a visible remnant of the previous image.[7]
Caption: Causal chain diagram illustrating the mechanism of image sticking.
Solutions & Mitigation Strategies:
-
Material Purity: The most effective preventative measure is to use high-purity liquid crystal materials and ensure that all components of the test cell (substrates, alignment layers, sealants) are thoroughly cleaned and processed to minimize ionic contamination.[5]
-
Driving Waveform Optimization: Ensure your driving waveform is perfectly charge-balanced with no DC offset. Using polarity inversion schemes (e.g., frame, line, or dot inversion) is standard practice in commercial displays to prevent charge buildup.
-
Adjust Vcom Voltage: The common electrode (Vcom) voltage must be precisely tuned to match the gamma voltage of the display driver. An improperly set Vcom is a frequent cause of residual DC.[5]
-
Recovery Procedures: If image sticking has already occurred, it is often temporary.[11] You can accelerate recovery by:
-
Displaying dynamic content, such as a screen saver or alternating black and white frames, to help redistribute the built-up charge.[11]
-
Powering off the display and allowing it to rest.
-
Gently warming the cell (while staying within its operating temperature range) can increase ion mobility and speed up the dissipation of the residual field.[11]
-
Experimental Protocols
Protocol: Cleaning of ITO Glass Substrates for Test Cell Fabrication
Objective: To minimize ionic contamination and ensure strong, uniform alignment layer adhesion, which is critical for preventing image sticking and other display artifacts.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Deionized (DI) water
-
Isopropyl alcohol (IPA)
-
Detergent solution (e.g., 2% Alconox)
-
Ultrasonic bath
-
Nitrogen gas gun
-
UV-Ozone cleaner or plasma cleaner
Procedure:
-
Initial Rinse: Thoroughly rinse the ITO substrates with DI water to remove loose particulates.
-
Detergent Wash: Place the substrates in a beaker containing the detergent solution. Sonicate in an ultrasonic bath for 15 minutes to remove organic residues.
-
DI Water Rinse: Transfer the substrates to a new beaker filled with DI water and sonicate for 10 minutes. Repeat this step three times, using fresh DI water for each cycle, to ensure all detergent is removed.
-
IPA Wash: Transfer the substrates to a beaker with IPA and sonicate for 10 minutes to dehydrate the surfaces.
-
Final Rinse & Dry: Rinse the substrates one last time with fresh DI water. Immediately dry them using a nitrogen gas gun, ensuring no droplets are left to evaporate on the surface, which could leave residues.
-
Surface Activation (Crucial Step): Place the dried substrates into a UV-Ozone or plasma cleaner for 10-15 minutes. This step removes the final monolayer of organic contaminants and activates the surface by creating hydroxyl groups, which promotes adhesion of the subsequent alignment layer.
-
Immediate Processing: The cleaned substrates should be used immediately for the next processing step (e.g., spin-coating the alignment layer) to prevent recontamination from the ambient environment.
References
- Proculus Technologies. (n.d.). LCD Display Issues: How to Diagnose and Fix Problems.
-
National Center for Biotechnology Information. (n.d.). Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-. PubChem. Retrieved from [Link]
-
MDPI. (2025). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement Methods of Nematic Liquid Crystal Response Time. Retrieved from [Link]
-
Orient Display. (2024, February 29). Analysis and Common Solutions to LCD Image Sticking Issues. Retrieved from [Link]
-
TV Technology. (2004, November 9). LCD Displays: Fixing the Problems. Retrieved from [Link]
-
Tech Briefs. (2021, September 1). Image Sticking — Cause, Test and Solutions. Retrieved from [Link]
-
MDPI. (n.d.). Millisecond-Response Nematic Liquid Crystal for Augmented Reality Displays. Retrieved from [Link]
-
PubMed. (n.d.). Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach. Retrieved from [Link]
- Google Patents. (n.d.). Liquid crystal compositions for multiplexed displays.
-
Winsonic. (n.d.). Image Sticking. Retrieved from [Link]
-
CreateXplay. (2022, February 17). Top 3 The Most Common Problems With Liquid Crystal Display. Retrieved from [Link]
-
LillOA. (2023, July 6). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Technologies for Sub-millisecond Response Time of Nematic Liquid Crystals. Retrieved from [Link]
-
ACS Publications. (2022, September 12). Nematic Liquid Crystals Dispersed with Thermoelectric Gallium Oxide (Ga2O3) Microrods: A Perspective for Improving the Response Time of Electro-Optical Devices. Retrieved from [Link]
-
RJY Display. (n.d.). Common LCD Problems and Effective Solutions Explained. Retrieved from [Link]
-
Proculus Technologies. (n.d.). Image Retention on LCD Displays: Causes, Risks, and Prevention. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. dakenchem.com [dakenchem.com]
- 3. US4309304A - Liquid crystal compositions for multiplexed displays - Google Patents [patents.google.com]
- 4. Common LCD Display Issues and How to Fix Them [proculustech.com]
- 5. Analysis and Common Solutions to LCD Image Sticking Issues | Orient Display [orientdisplay.com]
- 6. Image Sticking — Cause, Test and Solutions - Tech Briefs [techbriefs.com]
- 7. Image Sticking - Winsonic [ewinsonic.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Image Retention on LCD Displays [fannaldisplay.com]
Technical Support Center: Minimizing Defects in 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate Alignment Layers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (CPCPC) as a liquid crystal alignment layer. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize defects and achieve high-quality, uniform alignment in your experiments. Our approach is rooted in explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
Introduction to CPCPC Alignment Layers
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a small-molecule liquid crystal that can be utilized to create alignment layers for subsequent liquid crystal cells. Unlike traditional polyimide layers that often require high-temperature curing and mechanical rubbing, CPCPC offers the potential for a solution-processable alignment layer. However, being a small molecule, its deposition and the resulting film morphology are highly sensitive to processing parameters. Achieving a defect-free alignment layer is critical as the quality of this initial layer dictates the ordering of the bulk liquid crystal, which is paramount for the functionality of many optical and sensing devices.[1][2]
This guide will address common issues encountered during the spin-coating deposition of CPCPC and the subsequent liquid crystal alignment.
Troubleshooting Guide: Common Defects and Solutions
This section is formatted to help you identify a problem, understand its root cause, and implement a targeted solution.
| Defect Observation | Probable Cause(s) | Recommended Solution(s) |
| Poor Film Uniformity (Streaks, Comets, Spokes) | 1. Marangoni Effect: Solvent evaporation gradients cause surface tension differences, pulling the solution into rivulets. 2. Particulate Contamination: Dust or undissolved CPCPC particles act as nucleation sites for defects. 3. Inadequate Substrate Cleaning: Residues on the substrate lead to poor wetting and dewetting of the solution. | 1. Optimize Solvent System: Use a solvent with a lower vapor pressure or a co-solvent system to ensure more uniform evaporation. 2. Filter the Solution: Use a sub-micron syringe filter (e.g., 0.2 µm PTFE) immediately before spin coating. 3. Implement Rigorous Substrate Cleaning: See the detailed protocol below.[3] |
| Edge Bead Formation | Surface Tension: The solution has a tendency to cling to the substrate edges, resulting in a thicker rim after spin-off. | 1. Increase Final Spin Speed: A higher rotational speed can help to throw off more of the excess solution at the edges. 2. Edge Bead Removal Step: After the main spin-coating step, use a solvent-soaked swab or a dedicated edge bead removal tool to wipe the perimeter of the substrate. |
| Pinholes or Voids in the Film | 1. Low Solution Concentration: The concentration of CPCPC in the solvent may be too low to form a continuous film at the chosen spin speed. 2. Poor Wetting: The surface energy of the substrate may not be compatible with the solvent, causing the solution to dewet. | 1. Increase CPCPC Concentration: Incrementally increase the concentration of CPCPC in your solution. 2. Substrate Surface Treatment: Consider a plasma or UV-ozone treatment of the substrate to increase its surface energy and promote better wetting. |
| Crystallization or Aggregation in the Film | 1. Solvent Evaporation Rate is Too Fast: Rapid evaporation doesn't allow the molecules to form a smooth, amorphous, or uniformly crystalline layer. 2. Sub-optimal Annealing: Incorrect annealing temperature or time can lead to uncontrolled crystal growth. | 1. Use a Lower Vapor Pressure Solvent: This slows down the drying process. 2. Optimize Annealing Protocol: Experiment with different annealing temperatures, starting below the melting point of CPCPC, and vary the annealing time. Consider solvent vapor annealing as an alternative. |
| Poor Liquid Crystal Alignment (Non-uniform domains, high defect density) | 1. Incomplete or Non-uniform Alignment Layer: Any of the film defects mentioned above will translate into poor LC alignment. 2. Insufficient Anchoring Energy: The interaction between the CPCPC layer and the bulk liquid crystal is too weak to enforce a uniform orientation.[1][4] 3. Contamination during Cell Assembly: Dust or other particles introduced between the alignment layer and the bulk LC will create nucleation points for defects. | 1. First, Perfect the Alignment Layer: Address the film quality issues using the solutions above. The alignment layer must be uniform before proceeding. 2. Post-Deposition Treatment: If a specific orientation (planar or homeotropic) is desired, a post-deposition treatment like gentle, unidirectional rubbing or photo-alignment (if a suitable photo-sensitive group is incorporated) may be necessary to induce anisotropy.[5] 3. Work in a Clean Environment: Assemble liquid crystal cells in a cleanroom or a laminar flow hood to minimize particulate contamination. |
Experimental Protocols
Substrate Cleaning Protocol
A pristine substrate surface is non-negotiable for a high-quality alignment layer.[3]
-
Initial Scrub: Gently scrub the substrates (e.g., ITO-coated glass) with a cleanroom wipe soaked in a solution of deionized (DI) water and a laboratory-grade detergent.
-
Sequential Sonication:
-
Sonicate in the detergent/DI water solution for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in DI water for 15 minutes.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol (IPA) for 15 minutes.
-
-
Final Rinse and Dry:
-
Rinse thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen.
-
-
Optional - Surface Activation:
-
For improved wetting, consider a 5-10 minute UV-ozone or oxygen plasma treatment immediately before spin coating.
-
CPCPC Solution Preparation and Spin Coating
-
Solvent Selection: Choose a solvent in which CPCPC is readily soluble. Common choices for small organic molecules include chloroform, toluene, or chlorobenzene. The choice of solvent will significantly impact the film morphology due to differences in evaporation rates.[6]
-
Concentration: Start with a concentration in the range of 0.5 - 2.0 wt% of CPCPC in the chosen solvent. Lower concentrations and higher spin speeds generally lead to thinner films.
-
Dissolution: Dissolve the CPCPC in the solvent using a magnetic stirrer. Gentle heating may be required, but avoid excessive temperatures that could degrade the material.
-
Filtration: Immediately before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the filtered CPCPC solution onto the center of the substrate.
-
Use a two-step spin process:
-
-
Annealing:
-
Transfer the coated substrate to a hotplate.
-
Anneal at a temperature below the melting point of CPCPC (e.g., start with a temperature scan from 60°C to 100°C) for 10-30 minutes to remove residual solvent and improve molecular ordering. The optimal temperature will need to be determined experimentally.
-
Caption: Experimental workflow for creating and evaluating CPCPC alignment layers.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my CPCPC solution?
A1: The ideal solvent should fully dissolve the CPCPC and have a moderate evaporation rate. Solvents that evaporate too quickly (like acetone) can lead to non-uniform films and high defect densities. Slower evaporating solvents (like chlorobenzene) allow more time for the molecules to self-organize, which can lead to a more uniform film. You may need to experiment with a few different solvents to find the optimal one for your specific experimental conditions.
Q2: What is the purpose of annealing the CPCPC layer?
A2: Annealing serves two primary purposes. First, it drives off any residual solvent trapped in the film. Residual solvent can interfere with the liquid crystal alignment. Second, thermal annealing provides the molecules with enough energy to rearrange into a more ordered and stable state, which can improve the quality of the alignment layer.
Q3: My alignment is not perfectly homeotropic or planar. How can I improve it?
A3: A spin-coated layer of a small molecule like CPCPC on a flat substrate may not inherently produce a strong preference for either homeotropic (vertical) or planar (parallel) alignment of a subsequent liquid crystal layer. The final alignment is a result of the complex interplay between the surface energy of the alignment layer, the properties of the liquid crystal, and any induced anisotropy.[9][10][11] To enforce a specific alignment, you may need to:
-
Induce Anisotropy: For planar alignment, a gentle, unidirectional rubbing of the annealed CPCPC layer with a velvet cloth can create microgrooves that guide the liquid crystal molecules.[5][12]
-
Modify Surface Energy: Chemical modification of the substrate or the CPCPC molecule could be necessary to favor homeotropic alignment.
Q4: How can I visualize and characterize the defects in my alignment layer and liquid crystal cell?
A4: Polarized Optical Microscopy (POM) is the most direct and powerful technique for this purpose.[13][14][15][16][17] By placing your liquid crystal cell between two crossed polarizers, you can observe the texture of the liquid crystal.
-
Uniform Alignment: A uniformly aligned cell will show a uniform color or a completely dark state, depending on the orientation of the alignment direction relative to the polarizers.
-
Defects: Defects in the alignment will appear as distinct features, such as points (disclinations) from which dark brushes emerge, or lines where the liquid crystal orientation changes abruptly.
Caption: Causal relationship between processing errors and final alignment defects.
References
-
Q&A of liquid crystal alignment: theory and practice. (2024). Frontiers in Soft Matter, 4. Retrieved from [Link]
-
A Fast-Response Vertical-Alignment In-Plane-Switching-Mode Liquid Crystal Display. (2024). MDPI. Retrieved from [Link]
-
Surface Energy for Nematic Liquid Crystals: A New Point of View. (2022). ResearchGate. Retrieved from [Link]
-
Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.). LibreTexts. Retrieved from [Link]
-
Impact of Substrate Surface Roughness on Liquid Crystal Alignment for High Performance Microwave Phase Shifters. (2023). ResearchGate. Retrieved from [Link]
-
Homeotropic and Planar Alignment of Discotic Liquid Crystals: The Role of the Columnar Mesophase. (2020). ACS Publications. Retrieved from [Link]
-
Aligning liquid crystal molecules. (2012). SPIE. Retrieved from [Link]
-
Substrate Cleaning Processes and Their Influence on the Laser Resistance of Anti-Reflective Coatings. (2021). MDPI. Retrieved from [Link]
-
Characterization of Modified DNA-Based Polymer Alignment Layers for Photonic Applications. (2023). MDPI. Retrieved from [Link]
-
Full article: Liquid crystal alignment on isotropic submicro‐textured surfaces of homeotropic‐planar states. (2008). Taylor & Francis Online. Retrieved from [Link]
-
Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF. (2019). MDPI. Retrieved from [Link]
-
Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (2015). PubMed Central. Retrieved from [Link]
-
A nematic liquid crystal in a twisted cell with weak anchoring. (2024). arXiv. Retrieved from [Link]
-
Alignment layer. (n.d.). Wikipedia. Retrieved from [Link]
-
Alignment of Liquid Crystal Molecules on Various Surfaces: Myths, Theories, Facts. (2016). ResearchGate. Retrieved from [Link]
-
Polarization microscopy: from ensemble structural imaging to single-molecule 3D orientation and localization microscopy. (2020). Optica Publishing Group. Retrieved from [Link]
-
Improved alignment and crystallinity of TIPS-Pentacene thin films by off-center spin coating. (2015). ResearchGate. Retrieved from [Link]
-
Comparison of Different Liquid Crystal Materials under Planar and Homeotropic Boundary Conditions in Capillaries. (2014). ResearchGate. Retrieved from [Link]
-
Alignment Control of Smectic Layer Structures in Liquid-Crystalline Polymers by Photopolymerization with Scanned Slit Light. (2022). ACS Publications. Retrieved from [Link]
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Technical Support Center: Green Synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
Welcome to the technical support resource for the green synthesis of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate. This guide is designed for researchers, chemists, and professionals in materials and drug development who are navigating the transition to more sustainable synthetic methodologies. Here, we address common experimental challenges through a troubleshooting guide and a series of frequently asked questions, grounding our advice in established green chemistry principles.
The synthesis of liquid crystals like 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate, a staple in display technologies, has traditionally relied on methods that are often resource-intensive and utilize hazardous materials. The shift towards green chemistry is not just an ethical imperative but a scientific one, pushing us to innovate for efficiency, safety, and sustainability. This center provides practical, evidence-based solutions to problems you might encounter while implementing greener alternatives such as microwave-assisted synthesis, phase-transfer catalysis, and solvent-free approaches.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during the green synthesis of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Q1: My reaction yield is consistently low. What are the likely causes in a green synthesis setup?
Answer: Low yield in the esterification process can stem from several factors, particularly when adapting to green methodologies. Let's break down the common culprits:
-
Incomplete Reaction: The equilibrium nature of esterification can be a significant barrier.[1] In green approaches, especially with heterogeneous or biocatalysts, mass transfer limitations can slow down the reaction.
-
Solution:
-
Increase Energy Input: For microwave-assisted synthesis, ensure uniform heating by using a dedicated microwave reactor and appropriate stirring. Microwave irradiation can dramatically shorten reaction times from hours to minutes.[2][3] For ultrasound-assisted methods, ensure the ultrasonic probe or bath is properly positioned to maximize cavitation in the reaction mixture.
-
Water Removal: The byproduct of esterification is water, which can push the equilibrium back to the reactants. If your green solvent system allows, consider using a Dean-Stark trap or adding a water scavenger like molecular sieves.
-
Catalyst Activity: Ensure your catalyst is active. If using a reusable solid acid catalyst, it may require reactivation (e.g., heating to remove adsorbed water). For phase-transfer catalysis, the choice and concentration of the catalyst are crucial for shuttling the carboxylate anion into the organic phase.[4]
-
-
-
Side Reactions:
-
Dehydration of Alcohol: While less common under mild green conditions, strong solid acid catalysts combined with high temperatures can lead to side reactions.
-
Solution: Optimize the reaction temperature. Microwave synthesis allows for precise temperature control, which can minimize unwanted thermal degradation.[5]
-
-
Purification Losses: Green solvents may have different solubility profiles for your product.
-
Solution: Re-evaluate your workup and purification strategy. If you are having trouble with separation, for example, if the ester is soluble in an alcohol-water mixture, you may need to adjust your extraction or recrystallization solvent system.[6] Consider solvent-free purification methods like melt crystallization if applicable.
-
Q2: I'm using a phase-transfer catalyst (PTC) for the esterification, but the reaction is slow or incomplete. What should I check?
Answer: Phase-transfer catalysis (PTC) is an excellent green technique that avoids harsh conditions by bringing reactants together across a biphasic system.[1] If you're facing issues, consider the following:
-
Catalyst Choice: The efficacy of a PTC is highly dependent on its structure. For transferring a carboxylate anion from an aqueous or solid phase to an organic phase, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common.[7] The lipophilicity of the catalyst is key; it must be soluble enough in the organic phase to transport the anion.
-
Agitation: Vigorous stirring is critical. The reaction occurs at the interface between the phases, and a larger interfacial area, created by high-speed stirring, dramatically increases the reaction rate.
-
Solvent System: While PTC can reduce or eliminate the need for hazardous solvents, the organic phase must effectively dissolve the substrate (e.g., the alkyl halide equivalent) and the final ester product.
-
Presence of Water: A small amount of water is often necessary to dissolve the inorganic salt of the carboxylic acid. However, too much water can hydrate the catalyst and the anion, reducing their reactivity.[8] The optimal water content is often around 5-8% for such systems.[1]
Q3: My microwave-assisted reaction is leading to charring and a dark-colored product. How can I prevent this?
Answer: Charring in microwave synthesis is a sign of localized overheating or "hot spots." This is a common issue when moving from conventional heating to microwave irradiation.
-
Cause: The reaction mixture may be absorbing microwave energy too efficiently and unevenly. This can happen with highly polar reagents or catalysts, or if the stirring is inadequate.
-
Solutions:
-
Use a Dedicated Microwave Reactor: Laboratory microwave synthesizers are designed to provide uniform, controlled irradiation, unlike a domestic microwave oven.[2]
-
Power Modulation: Instead of running at continuous high power, use a power-cycling or temperature-control mode. This allows for more gentle and uniform heating.
-
Solvent Choice: If not running solvent-free, use a solvent with a moderate dielectric loss tangent. Highly absorbing solvents like ethanol or DMF can heat very rapidly. A less polar solvent might offer more control.
-
Stirring: Ensure efficient magnetic stirring to distribute the heat evenly throughout the reaction vessel.
-
Q4: I'm attempting a solvent-free mechanochemical synthesis, but the yield is poor and the product is impure. What factors should I optimize?
Answer: Mechanochemical synthesis, often performed in a ball mill, is a powerful solvent-free technique.[9][10] Its success depends on several physical parameters:
-
Grinding Frequency and Time: These are the most critical parameters. Insufficient time or frequency will lead to an incomplete reaction. Conversely, excessive grinding can sometimes lead to product degradation. A systematic optimization is necessary.
-
Liquid-Assisted Grinding (LAG): While the goal is to be solvent-free, adding a catalytic amount of a liquid (typically a few microliters per milligram of reactants) can dramatically improve reaction kinetics by enhancing reactant mobility.[11] This is a key strategy to try if neat grinding fails.
-
Ball-to-Sample Ratio: The size, material, and number of grinding balls relative to the amount of starting material affect the energy transfer during milling. Consult your instrument's manual for guidance and consider experimenting with different ratios.
-
Reactant Stoichiometry: Ensure an accurate stoichiometric ratio of your reactants, trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol (or their respective precursors).
Frequently Asked Questions (FAQs)
Q1: What are the primary green chemistry advantages of using techniques like microwave or ultrasound irradiation for this synthesis?
Answer: Both microwave and ultrasound-assisted synthesis offer significant advantages rooted in the principles of green chemistry:
-
Energy Efficiency: These methods transfer energy directly to the reacting molecules, leading to much faster reaction rates and significantly shorter reaction times compared to conventional heating, which relies on slow convection and conduction.[12][13] This reduces overall energy consumption.
-
Higher Yields: The rapid and uniform heating often minimizes the formation of side products that can occur during prolonged heating in conventional methods, leading to cleaner reactions and higher product yields.[14][15]
-
Use of Greener Solvents: The enhanced reaction rates can enable the use of less hazardous or more environmentally benign solvents (like water or ethanol) that might be ineffective under conventional heating conditions.[16][17] In some cases, it allows for entirely solvent-free reactions.[9]
-
Process Intensification: Faster reactions mean higher throughput, which is advantageous for both laboratory-scale screening and potential industrial scale-up.
Q2: Can ionic liquids be used as a green alternative in this synthesis?
Answer: Yes, ionic liquids (ILs) are a fascinating class of materials that can serve multiple roles in this synthesis.[18] They are non-volatile salts with low melting points, which eliminates hazards associated with volatile organic compounds (VOCs).[19]
-
As Solvents: ILs can replace traditional volatile solvents. Their properties (polarity, viscosity, etc.) can be tuned by changing the cation and anion, allowing for the design of a solvent optimized for the esterification reaction.[19][20]
-
As Catalysts: Certain ILs, particularly those with acidic cations or anions, can act as catalysts themselves, simplifying the reaction system by combining the roles of solvent and catalyst. This aligns with the green chemistry principle of atom economy.
-
Enhanced Microwave Absorption: Many ILs couple very efficiently with microwave irradiation, which can further accelerate reaction rates in microwave-assisted setups.
The main challenge with ILs can be their cost and the potential difficulty in separating the final product from the IL, although the development of recyclable IL systems is an active area of research.
Q3: How can I monitor the reaction progress using green analytical techniques?
Answer: While traditional methods like Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective, the goal of green chemistry extends to the analytical methods used. Consider incorporating in situ monitoring techniques to avoid sampling and quenching, which generate waste.
-
Spectroscopic Methods: Techniques like FT-IR or Raman spectroscopy can be used with fiber-optic probes to monitor the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch in real-time.
-
Minimizing Solvent Use: If using chromatography, aim to use greener solvents. Supercritical fluid chromatography (SFC) using CO2 is an excellent, though capital-intensive, green alternative. For HPLC, methods using ethanol/water mixtures are preferable to acetonitrile or methanol where possible.
Data Summary: Comparison of Green Synthesis Methods
The following table summarizes typical conditions and outcomes for various green approaches to esterification, providing a comparative overview for experimental design.
| Method | Catalyst | Solvent | Energy Source | Typical Reaction Time | Typical Yield | Key Advantages | References |
| Microwave-Assisted | Solid Acid (e.g., Amberlyst-15) | Solvent-free or high-boiling point green solvent (e.g., DMC) | Microwave | 5 - 30 minutes | >90% | Rapid, high yield, energy efficient. | [12],[2],[3] |
| Ultrasound-Assisted | Lipase (Biocatalysis) or H₂SO₄ | Heptane, Toluene | Ultrasound | 1 - 4 hours | ~90% | Mild conditions, enhanced mass transfer. | [21],[22] |
| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | Biphasic (e.g., Toluene/Water) | Conventional Heating | 2 - 8 hours | >85% | Mild conditions, avoids anhydrous reagents. | [1],[4] |
| Mechanochemical | None (reagent-based) | Solvent-free (neat or LAG) | Ball Milling | 30 - 90 minutes | >90% | Eliminates bulk solvents, high efficiency. | [9],[11] |
Visualized Workflows and Mechanisms
General Workflow for Green Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate using a green chemistry approach.
Caption: General workflow for green synthesis and purification.
Mechanism of Phase-Transfer Catalysis (PTC) in Esterification
This diagram shows how a phase-transfer catalyst facilitates the esterification reaction between a water-soluble carboxylate and an organic-soluble electrophile.
Caption: Mechanism of phase-transfer catalysis for esterification.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a general method for the microwave-assisted esterification using a solid acid catalyst. Note: All reactions should be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
trans-4-Pentylcyclohexanecarboxylic acid (1.0 equiv)
-
4-Cyanophenol (1.05 equiv)
-
Amberlyst-15 (or similar solid acid resin), dried (15% by weight of the limiting reagent)
-
A dedicated microwave synthesis vial with a magnetic stir bar
-
Microwave Synthesizer
Procedure:
-
Preparation: To a 10 mL microwave synthesis vial, add trans-4-pentylcyclohexanecarboxylic acid, 4-cyanophenol, the dried Amberlyst-15 resin, and a magnetic stir bar. If a solvent is to be used, add 2-3 mL of dimethyl carbonate (DMC) or cyclopentyl methyl ether (CPME).
-
Reaction: Seal the vial with a cap. Place it inside the cavity of the microwave synthesizer. Set the reaction parameters:
-
Temperature: 120-140 °C
-
Ramp time: 2 minutes
-
Hold time: 15 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: High
-
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature (or use the instrument's compressed air cooling) until the internal pressure has subsided.
-
Workup:
-
Open the vial and, if a solvent was used, remove it under reduced pressure.
-
Add 10 mL of a suitable organic solvent (e.g., ethyl acetate) to dissolve the crude product.
-
Filter the mixture to remove the solid Amberlyst-15 catalyst. The catalyst can be washed with fresh solvent, dried in an oven, and stored for reuse.
-
Wash the combined organic filtrate with a 5% sodium bicarbonate solution (2 x 10 mL) to remove any unreacted carboxylic acid, followed by brine (1 x 10 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a minimal amount of hot ethanol or an ethanol/heptane mixture to yield the pure 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate.
-
-
Characterization: Confirm the product's identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and melting point analysis).
References
-
Kumar, S., Bisoyi, H. K., & Pal, S. K. (2008). Green chemistry approach to the synthesis of liquid crystalline materials. Molecular Crystals and Liquid Crystals, 480(1), 287-296. [Link]
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ChemistryViews. (2021). Microwave-Assisted Synthesis of Monosubstituted Ureas. European Journal of Organic Chemistry. [Link]
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Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]
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PubMed. (2020). Application of ultrasound-assisted liquid-liquid microextraction coupled with gas chromatography and mass spectrometry for the rapid determination of synthetic cannabinoids and metabolites in biological samples. Journal of Separation Science. [Link]
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Martin-Luther-Universität Halle-Wittenberg. (2022). Green chemistry: Scientists develop new process for more eco-friendly liquid crystals. ScienceDaily. [Link]
- Google Patents. (n.d.).
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Shanker, G., et al. (2022). Novel green synthetic approach for liquid crystalline materials using multi-component reactions. Journal of Molecular Liquids, 346, 118244. [Link]
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Gamble, A. (2012). Synthesis of Liquid Crystals. University of Colorado Boulder Liquid Crystals Materials Research Center. [Link]
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MDPI. (2020). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedicines. [Link]
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MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids. Catalysts, 9(10), 853. [Link]
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MDPI. (2022). Novel Microwave-Assisted Synthesis of COFs: 2020–2022. Polymers, 14(18), 3894. [Link]
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MDPI. (2021). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. Crystals, 11(11), 1367. [Link]
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Taylor & Francis Online. (2023). Development of ionic liquid crystals based on pyridinium and picolinium cations. Molecular Crystals and Liquid Crystals. [Link]
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MDPI. (2021). Continuous Ultrasound-Assisted Esterification and Transesterification of Palm Fatty Acid Distillate for Ethyl Ester Production. Processes, 9(10), 1836. [Link]
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Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research. [Link]
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White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals. [Link]
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MDPI. (2022). Novel Microwave-Assisted Synthesis of COFs: 2020–2022. Polymers. [Link]
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NIH. (2018). Ultrasound-assisted emerging technologies for chemical processes. Journal of Chemical Technology and Biotechnology. [Link]
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MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Catalysts. [Link]
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ACS Publications. (2007). Ionic Liquid Crystals. Chemical Reviews. [Link]
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NIH. (2017). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega. [Link]
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Taylor & Francis Online. (2024). Mechano-chemical synthesis of liquid crystal materials: an easy method towards fast, simple and almost solvent-free molecular screening. Liquid Crystals. [Link]
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URF Journals. (n.d.). Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media. [Link]
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Beilstein Journal of Organic Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
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MDPI. (2015). Key Developments in Ionic Liquid Crystals. Molecules. [Link]
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Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
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CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
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NIH. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. [Link]
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ResearchGate. (2021). Solvent-free Methods for Co-crystal Synthesis: A Review. [Link]
-
ResearchGate. (2021). Continuous Ultrasound-Assisted Esterification and Transesterification of Palm Fatty Acid Distillate for Ethyl Ester Production. [Link]
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Phase Transfer Catalysis Home Page. (n.d.). Top 10 Opportunities. [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]
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Frontiers. (2020). Ultrasound-Assisted Esterification of Valeric Acid to Alkyl Valerates Promoted by Biosilicified Lipases. Frontiers in Bioengineering and Biotechnology. [Link]
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Ruck, M. (n.d.). Crystal Engineering with Ionic Liquids. [Link]
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ResearchGate. (2019). Current Topics in Ionic Liquid Crystals. [Link]
-
Reddit. (2022). Esterification not Working (Separation). r/OrganicChemistry. [Link]
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Navigating the Scale-Up Synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of complex organic syntheses is a critical juncture in the journey from laboratory discovery to industrial production. This guide, designed for professionals in the chemical and pharmaceutical sciences, provides a comprehensive technical support framework for the synthesis of the liquid crystal intermediate, 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate. Drawing upon established chemical principles and field-proven insights, this document offers troubleshooting strategies and frequently asked questions to navigate the challenges inherent in transitioning this synthesis from the bench to the reactor.
I. The Synthetic Pathway: A Strategic Overview
The most common and industrially viable route to 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate is the esterification of trans-4-pentylcyclohexanecarboxylic acid with 4-cyanophenol. Given the potential for side reactions and the need for high purity in liquid crystal applications, the Steglich esterification, utilizing a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), is the preferred method.[1][2] This method proceeds under mild conditions, which is crucial for preventing side reactions and degradation of the starting materials and product.[3]
Caption: General reaction scheme for the Steglich esterification.
II. Troubleshooting Guide: A Proactive Approach to Common Hurdles
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format, providing both the rationale behind the problem and actionable solutions.
Question 1: Why is my product yield significantly lower than in the lab-scale synthesis?
Several factors can contribute to a decrease in yield during scale-up.
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of reagents can be challenging. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution: Ensure the reactor is equipped with an appropriate agitator for the viscosity of the reaction mixture. The stirring speed should be optimized to ensure good mixing without causing excessive shear, which could degrade the product.
-
-
Mass Transfer Limitations: The rate of reaction can become limited by the speed at which reactants can move to the reaction interface, a common issue in larger volumes.
-
Solution: Consider using a solvent in which all reactants are highly soluble. If solubility is an issue, investigate the use of phase-transfer catalysts.
-
-
Side Reactions: The formation of byproducts, such as the N-acylurea from the rearrangement of the O-acylisourea intermediate, becomes more pronounced with longer reaction times, which are often necessary for larger batches.[1]
-
Solution: Carefully control the reaction temperature. While the Steglich esterification is typically conducted at room temperature, lower temperatures can sometimes suppress side reactions.[3] Additionally, ensure the dropwise addition of the DCC solution to maintain a low concentration of the activating agent at any given time.
-
Question 2: How can I effectively remove the dicyclohexylurea (DCU) byproduct on a large scale?
The precipitation of DCU is a hallmark of DCC-mediated couplings, and its removal is a critical purification step.
-
Filtration Challenges: On a large scale, the fine, often gelatinous, precipitate of DCU can clog filters, making filtration slow and inefficient.
-
Solution 1: In-situ Precipitation and Filtration: After the reaction is complete, cool the reaction mixture to further decrease the solubility of DCU. Adding a non-polar co-solvent in which DCU is poorly soluble can also facilitate its precipitation. Use a pressure filter or a centrifugal filter for more efficient solid-liquid separation.
-
Solution 2: Alternative Coupling Agents: Consider replacing DCC with a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4] The corresponding urea byproduct can be easily removed with an aqueous wash, simplifying the workup procedure significantly. Another alternative is the use of Mukaiyama's reagent, which also offers a more straightforward purification profile.[5]
-
Question 3: My final product is discolored. What are the likely causes and how can I prevent this?
Discoloration often indicates the presence of impurities.
-
DMAP-related Impurities: DMAP, while an excellent catalyst, can sometimes lead to colored byproducts, especially if the reaction is overheated or if the DMAP is of low quality.
-
Solution: Use high-purity DMAP and maintain strict temperature control. During the workup, an acidic wash (e.g., with dilute HCl) can help to remove any residual DMAP.[6]
-
-
Oxidation: The phenolic starting material or the final product may be susceptible to oxidation, leading to colored impurities.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
III. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis.
What is the optimal molar ratio of reactants for the scale-up synthesis?
For the Steglich esterification, a slight excess of the carboxylic acid and the coupling agent is often used to ensure complete conversion of the valuable 4-cyanophenol. A typical starting point for scale-up would be:
| Reagent | Molar Ratio |
| trans-4-pentylcyclohexanecarboxylic acid | 1.1 - 1.2 equivalents |
| 4-cyanophenol | 1.0 equivalent |
| DCC | 1.1 - 1.2 equivalents |
| DMAP | 0.1 - 0.2 equivalents |
What is the recommended solvent for this reaction at an industrial scale?
Dichloromethane (DCM) is a common solvent for lab-scale Steglich esterifications. However, due to its environmental and health concerns, alternative solvents are often preferred for industrial processes. Ethyl acetate or methyl tert-butyl ether (MTBE) can be suitable alternatives. The choice of solvent will depend on the solubility of the reactants and the ease of its removal and recovery.
What are the key safety considerations for this synthesis?
-
DCC: Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: The chosen solvent may be flammable and/or toxic. Ensure adequate ventilation and follow all safety protocols for handling flammable liquids.
-
Pressure Build-up: Although not a high-pressure reaction, ensure the reactor is properly vented to prevent any pressure build-up from potential off-gassing.
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of the starting materials and the appearance of the product. For in-process control on a large scale, HPLC is the more robust and quantitative method.
IV. Experimental Protocols
A. Synthesis of trans-4-pentylcyclohexanecarboxylic acid
The synthesis of the carboxylic acid starting material can be achieved through the hydrogenation of 4-pentylbenzoic acid.
-
Hydrogenation: In a high-pressure reactor, dissolve 4-pentylbenzoic acid in a suitable solvent such as methanol.
-
Catalyst Addition: Add a hydrogenation catalyst, such as rhodium on carbon (Rh/C).
-
Reaction: Pressurize the reactor with hydrogen gas and heat to the desired temperature. The reaction progress can be monitored by the uptake of hydrogen.
-
Work-up: Once the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization to yield the desired trans-isomer. The separation of cis and trans isomers can be challenging, and specific crystallization conditions may need to be developed.[7]
B. Scale-Up Synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
This protocol outlines a general procedure for the scale-up synthesis.
-
Reactor Setup: Charge a clean and dry reactor with trans-4-pentylcyclohexanecarboxylic acid, 4-cyanophenol, and DMAP.
-
Solvent Addition: Add the chosen solvent (e.g., ethyl acetate) to the reactor.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen).
-
Cooling: Cool the reaction mixture to 0-5 °C with constant stirring.
-
DCC Addition: Dissolve DCC in a portion of the solvent and add it dropwise to the cooled reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by HPLC.
-
DCU Removal: Cool the reactor to 0-5 °C to precipitate the DCU. Filter the mixture to remove the solid DCU.
-
Work-up: The filtrate is then washed sequentially with dilute acid (e.g., 1M HCl) to remove residual DMAP, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.
-
Purification: The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to obtain the high-purity liquid crystal.
Caption: A simplified workflow for synthesis and troubleshooting.
V. References
-
D. J. Constable, C. Jimenez-Gonzalez, R. K. Henderson, Green Chem., 2007 , 9, 411-420.
-
B. Neises, W. Steglich, Angew. Chem. Int. Ed. Engl., 1978 , 17, 522-524.
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What's the best way for removing extra DCC and DMAP in an esterification reaction? - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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J. Otera, J. Nishikido, Esterification: Methods, Reactions, and Applications, 2nd ed., Wiley-VCH, 2010 .
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Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. (2023, December 9). Retrieved January 23, 2026, from [Link]
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WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents. (n.d.). Retrieved January 23, 2026, from
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A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. (2021, July 29). Retrieved January 23, 2026, from [Link]
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Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. (2014, November 30). Retrieved January 23, 2026, from [Link]
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Steglich Esterification with EDC : r/OrganicChemistry - Reddit. (2024, July 21). Retrieved January 23, 2026, from [Link]
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Steglich esterification - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Liquid Crystal Properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate and 5CB
In the landscape of nematic liquid crystals, two compounds frequently emerge as subjects of both academic inquiry and industrial application: 4-Cyano-4'-pentylbiphenyl (5CB) and 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (CPCPC, also known by the abbreviation PCH5). While both are foundational materials in the development of liquid crystal displays (LCDs) and other electro-optic devices, their distinct molecular architectures give rise to a nuanced spectrum of physical properties. This guide provides a comprehensive comparison of these two pivotal liquid crystals, grounded in experimental data and elucidated with insights into the structure-property relationships that govern their behavior.
At a Glance: Key Physicochemical Properties
A direct comparison of the fundamental liquid crystalline properties of 5CB and CPCPC reveals distinct profiles tailored for different applications. The following table summarizes their key performance metrics, compiled from various experimental studies.
| Property | 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (CPCPC/PCH5) | 4-Cyano-4'-pentylbiphenyl (5CB) |
| Chemical Structure | A cyanophenyl group linked to a pentylcyclohexyl group via an ester linkage. | Two phenyl rings directly bonded, with a cyano group and a pentyl chain at opposite ends. |
| Molecular Formula | C₁₉H₂₅NO₂[1] | C₁₈H₁₉N[2] |
| Molar Mass | 299.41 g/mol [1] | 249.36 g/mol |
| Nematic Range | 30 °C to 55 °C[3] | 22.5 °C to 35.0 °C[2] |
| Clearing Point (Tₙᵢ) | 55 °C[3] | 35.0 °C[2] |
| Birefringence (Δn) | ~0.115 (at 633 nm and room temperature)[3] | ~0.18 (at 589 nm and 25 °C)[2] |
| Dielectric Anisotropy (Δε) | Positive, expected to be lower than 5CB | +11.5 (at 1 kHz and 25 °C) |
| Rotational Viscosity (γ₁) | Lower than 5CB | 28 mPa·s (at 25 °C)[2] |
Delving into the Molecular Architecture: A Tale of Two Cores
The fundamental differences in the properties of CPCPC and 5CB can be traced back to their core molecular structures. The choice between a phenylcyclohexanecarboxylate and a biphenyl core is a critical design parameter in the synthesis of liquid crystals, with each imparting distinct characteristics.
Caption: A workflow for the characterization of liquid crystal properties.
Phase Transition Temperatures: Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.
-
Protocol:
-
A small, precisely weighed amount of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min). [4] 4. The heat flow is monitored, and the onset of the peaks in the heating and cooling cycles are used to determine the melting and clearing points.
-
Birefringence: Abbe Refractometer
-
Principle: An Abbe refractometer measures the refractive index of a material by determining the critical angle of total internal reflection. For an anisotropic material like a nematic liquid crystal, two principal refractive indices can be measured: the extraordinary refractive index (nₑ) and the ordinary refractive index (nₒ). The birefringence is the difference between these two values (Δn = nₑ - nₒ). [5]* Protocol:
-
A thin, homogeneously aligned film of the liquid crystal is prepared between the prisms of the refractometer.
-
The alignment is achieved by treating the prism surfaces with a rubbed polyimide layer.
-
A polarizing filter is placed in the light path.
-
By rotating the sample, the refractive indices parallel (nₑ) and perpendicular (nₒ) to the director of the liquid crystal can be measured.
-
The birefringence is then calculated.
-
Dielectric Anisotropy: Dielectric Spectroscopy
-
Principle: Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. By applying an electric field to an aligned liquid crystal sample, the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director can be determined. The dielectric anisotropy is the difference between these two values (Δε = ε∥ - ε⊥). [6][7]* Protocol:
-
The liquid crystal is introduced into a cell with parallel plate electrodes.
-
The inner surfaces of the electrodes are coated with an alignment layer to induce either planar (for measuring ε⊥) or homeotropic (for measuring ε∥) alignment.
-
An AC voltage is applied across the cell, and the capacitance is measured at a specific frequency (typically 1 kHz).
-
The dielectric permittivities are calculated from the capacitance measurements.
-
Rotational Viscosity: Cone and Plate Viscometer
-
Principle: A cone and plate viscometer measures the torque required to rotate a cone at a constant angular velocity when it is in close proximity to a stationary plate with the liquid crystal sample in between. [1]This geometry ensures a constant shear rate throughout the sample. The rotational viscosity is a measure of the internal friction experienced by the liquid crystal molecules as they rotate.
-
Protocol:
-
A small sample of the liquid crystal is placed on the stationary plate.
-
The cone is lowered to a precise distance from the plate.
-
The cone is rotated at a known angular velocity.
-
The torque required to maintain this rotation is measured.
-
The rotational viscosity is calculated from the torque, angular velocity, and the geometry of the cone and plate.
-
Conclusion: Selecting the Right Tool for the Job
The choice between 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate and 5CB is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the application.
-
5CB remains a benchmark material for applications where high birefringence is paramount, such as in displays requiring high contrast and brightness. Its well-characterized properties and extensive research history make it a reliable choice for fundamental studies.
-
CPCPC (PCH5) , with its lower birefringence and significantly lower viscosity, is an excellent candidate for applications demanding fast switching speeds. Its wider nematic range and higher clearing point also offer advantages in terms of device operating temperature and stability.
Ultimately, a thorough understanding of the interplay between molecular structure and macroscopic properties, supported by robust experimental characterization, is essential for any researcher, scientist, or drug development professional working with these versatile materials.
References
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Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]
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DoITPoMS, University of Cambridge. Optical properties – birefringence in nematics. [Link]
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CSK Scientific Press. Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. [Link]
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A Comparative Guide to Mesogenic Cores: 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate vs. Cyanobiphenyls
In the landscape of liquid crystal (LC) materials, the molecular architecture of the mesogenic core is a critical determinant of the macroscopic properties that govern device performance. For researchers and professionals in drug development, where liquid crystal technologies can be leveraged for advanced analytical and delivery systems, a nuanced understanding of these materials is paramount. This guide provides an in-depth, objective comparison of two prominent classes of calamitic (rod-shaped) liquid crystals: 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate and the widely-utilized cyanobiphenyls. This analysis is grounded in experimental data to elucidate the structure-property relationships that inform material selection for specific applications.
Introduction: Core Structure and its Influence on Mesomorphic Behavior
The defining feature of both 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate and cyanobiphenyls is the presence of a polar cyano (-C≡N) group, which imparts a strong dipole moment along the principal molecular axis. This characteristic is fundamental to their positive dielectric anisotropy, a prerequisite for their alignment in response to an external electric field—the principle underpinning many liquid crystal display (LCD) technologies.
However, the divergence in their core structures—a saturated cyclohexane ring in the former versus an aromatic biphenyl group in the latter—leads to significant differences in their physical and electro-optical properties. The biphenyl core is characterized by its planarity and conjugated π-electron system, which contributes to a higher degree of molecular polarizability and stronger intermolecular π-π interactions. In contrast, the trans-cyclohexane ring introduces a non-planar, saturated linkage, influencing molecular packing, viscosity, and optical anisotropy.
Caption: Molecular structures of the compared liquid crystals.
Comparative Performance Data
The following table summarizes key experimental data for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (CPPCC) and a representative cyanobiphenyl, 4-cyano-4'-pentylbiphenyl (5CB). This quantitative comparison highlights the practical implications of their structural differences.
| Property | 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (CPPCC) | 4-Cyano-4'-pentylbiphenyl (5CB) |
| Chemical Structure | C₅H₁₁-(C₆H₁₀)-COO-(C₆H₄)-CN | C₅H₁₁-(C₆H₄)-(C₆H₄)-CN |
| Molecular Weight | 299.42 g/mol | 249.36 g/mol |
| Phase Transitions (°C) | Cr → N: ~55, N → I: ~85[1] | Cr → N: 22.5, N → I: 35.0[2] |
| Birefringence (Δn at 25°C, 589 nm) | ~0.12 (estimated from homolog data) | ~0.18[2] |
| Dielectric Anisotropy (Δε at 25°C, 1 kHz) | ~+8 to +10 (estimated) | ~+11.0 |
| Rotational Viscosity (γ₁, mPa·s at 25°C) | Lower than 5CB (qualitative) | ~100-120 |
Note: Experimental values for CPPCC are less commonly reported than for 5CB. The provided data for CPPCC is based on available literature and estimations from structurally similar compounds.
In-Depth Analysis of Key Performance Metrics
Phase Behavior and Mesophase Range
A primary differentiator is the significantly higher clearing point (nematic to isotropic transition temperature) of CPPCC compared to 5CB. This is attributable to the more linear and rigid structure imparted by the trans-cyclohexane ring, which enhances the stability of the nematic phase. The broader mesophase range of CPPCC can be advantageous in applications requiring operation over a wider temperature spectrum without the need for complex mixtures.
Optical Anisotropy (Birefringence)
Cyanobiphenyls, such as 5CB, generally exhibit higher birefringence (Δn) than their cyclohexyl counterparts.[3] This is a direct consequence of the greater anisotropy of molecular polarizability in the biphenyl core, arising from the delocalized π-electron system. A higher Δn is often desirable for display applications as it allows for thinner cell gaps, leading to faster response times. However, for applications where a lower birefringence is preferred to minimize phase retardation effects, such as in certain optical sensors, cyclohexanecarboxylate-based LCs may be more suitable.
Dielectric Anisotropy
Both classes of compounds exhibit a positive dielectric anisotropy (Δε) due to the strong longitudinal dipole moment of the cyano group.[4] The magnitude of Δε is influenced by the molecular structure and its effect on the dipole correlation factor. While cyanobiphenyls typically show a large positive Δε, the introduction of the cyclohexane ring in CPPCC can slightly reduce this value. The precise control of Δε is crucial for optimizing the threshold voltage in electro-optical switching devices.
Viscosity
A key advantage of liquid crystals containing saturated rings, like the cyclohexane in CPPCC, is their generally lower viscosity compared to those with multiple aromatic rings. The reduced π-π stacking and less hindered molecular rotation contribute to a lower activation energy for flow. Lower rotational viscosity is highly beneficial for achieving fast switching speeds in display devices and for facilitating easier processing and handling in manufacturing.
Experimental Methodologies
The following section outlines the standard experimental protocols for characterizing the key liquid crystal parameters discussed above. The rationale behind each methodological choice is explained to provide a deeper understanding of the data acquisition process.
Determination of Phase Transition Temperatures
Method: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Protocol:
-
A small, precisely weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC furnace alongside an empty reference pan.
-
The temperature is ramped at a controlled rate (e.g., 5-10 °C/min) over the expected transition range.
-
Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve.
-
For visual confirmation, a thin film of the LC is placed between two glass slides and observed under a polarized microscope equipped with a heating stage. The characteristic textures of the nematic and isotropic phases are observed, and the transition temperatures are recorded.
Causality: DSC provides quantitative thermodynamic data on phase transitions, while POM offers a direct visual confirmation of the mesophase and its clearing point. The combination of these techniques provides a robust determination of the material's thermal behavior.[5]
Caption: Workflow for determining phase transition temperatures.
Measurement of Birefringence (Δn)
Method: Abbe Refractometer.
Protocol:
-
A thin, homeotropically aligned liquid crystal cell is prepared by treating the inner surfaces of two glass prisms with a homeotropic alignment agent.
-
A small drop of the liquid crystal is introduced into the gap between the prisms.
-
The prisms are placed on the Abbe refractometer, which is equipped with a polarizer.
-
Monochromatic light (e.g., from a sodium lamp, λ = 589 nm) is passed through the sample.
-
By rotating the polarizer, the refractive indices for light polarized parallel (n_e, extraordinary) and perpendicular (n_o, ordinary) to the liquid crystal director are measured.
-
The birefringence is calculated as Δn = n_e - n_o.
Causality: The Abbe refractometer is a classic and reliable instrument for measuring refractive indices.[6][7] The use of a polarized light source and an aligned liquid crystal sample is essential to separately measure the two principal refractive indices that define the material's birefringence.
Determination of Dielectric Anisotropy (Δε)
Method: Capacitance Measurement.
Protocol:
-
Two types of liquid crystal cells are prepared with transparent electrodes (e.g., ITO-coated glass): one with a planar alignment layer and one with a homeotropic alignment layer.
-
The cells are filled with the liquid crystal material.
-
The capacitance of the empty cells (C_air) is measured.
-
The capacitance of the filled planar cell (C_p) and the filled homeotropic cell (C_h) is measured using an LCR meter at a specific frequency (e.g., 1 kHz).
-
The dielectric permittivities parallel (ε_‖) and perpendicular (ε_⊥) to the director are calculated using the formulas: ε_‖ = C_p / C_air and ε_⊥ = C_h / C_air.
-
The dielectric anisotropy is then calculated as Δε = ε_‖ - ε_⊥.[8][9]
Causality: The capacitance of a parallel plate capacitor is directly proportional to the dielectric permittivity of the material between the plates. By using cells that enforce two orthogonal molecular alignments, the anisotropic dielectric properties of the liquid crystal can be precisely determined.[3][10]
Measurement of Rotational Viscosity (γ₁)
Method: Rotational Viscometer or Electro-optical methods.
Protocol (Rotational Viscometer):
-
The liquid crystal sample is placed in the temperature-controlled sample holder of a rotational viscometer.[11][12]
-
A spindle of known geometry is immersed in the sample.
-
The spindle is rotated at a series of known angular velocities.
-
The torque required to maintain each angular velocity is measured.
-
The viscosity is calculated from the torque and angular velocity data, taking into account the geometry of the spindle and sample holder. The rotational viscosity (γ₁) specifically relates to the torque experienced by the director rotating in the flow gradient.
Causality: A rotational viscometer directly measures the resistance of a fluid to shear flow.[13][14] For liquid crystals, this measurement is more complex due to the anisotropic nature of viscosity. Specific experimental setups and data analysis are required to extract the rotational viscosity coefficient, which is a critical parameter for predicting the switching speed of the material.
Conclusion and Application-Specific Recommendations
The choice between 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate and cyanobiphenyls is contingent upon the specific performance requirements of the intended application.
-
Cyanobiphenyls (e.g., 5CB) are the materials of choice for applications demanding high birefringence and a strong dielectric response , such as in conventional twisted nematic and in-plane switching LCDs. Their well-characterized properties and commercial availability make them a reliable standard in the field.
-
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (CPPCC) and related compounds are advantageous for applications where low viscosity and a wide operational temperature range are paramount. Their lower birefringence can also be beneficial in devices where phase retardation needs to be minimized. These properties make them suitable for fast-switching displays and for use as components in eutectic mixtures to lower the overall viscosity and broaden the nematic range of the formulation.
Ultimately, a thorough understanding of the fundamental structure-property relationships, supported by robust experimental characterization, is essential for the judicious selection and design of liquid crystal materials for advanced applications.
References
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Drawell, "Digital Rotational Viscometer - Why Choose it and How Does it Work." [Online]. Available: [Link]
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- P. G. de Gennes and J. Prost, The Physics of Liquid Crystals, 2nd ed. Oxford University Press, 1993.
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LAB Comercial, "Digital rotational viscometer with measuring range from 10η to 10,000η." [Online]. Available: [Link]
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IOSR Journal of Applied Chemistry, "CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW." [Online]. Available: [Link]
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A Senior Application Scientist's Guide to Alternative Liquid Crystals for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
Introduction: The Role and Limitations of a Workhorse Nematic Liquid Crystal
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a well-regarded calamitic (rod-shaped) liquid crystal known for its stable nematic phase at room temperature. Its molecular structure, featuring a polar cyano group and a non-polar cyclohexylpentyl chain, imparts a positive dielectric anisotropy (Δε), making it a fundamental component in twisted nematic (TN) and other liquid crystal display (LCD) technologies.[1] The alignment of these molecules, and thus the passage of light, can be readily manipulated by an external electric field, forming the basis of pixel switching in common displays.
However, the ever-increasing demands of modern photonics and display applications—ranging from augmented reality (AR) displays to high-frame-rate gaming monitors—necessitate materials with enhanced performance characteristics.[2][3] The drive to find alternatives is often motivated by the need for:
-
Faster Switching Speeds: Requiring lower rotational viscosity (γ₁).
-
Higher Birefringence (Δn): To enable thinner display cells, which in turn leads to faster response times and improved viewing angles.[4]
-
Wider Operating Temperature Ranges: Demanding broader nematic phase intervals.
-
Modified Dielectric Anisotropy: Including materials with negative dielectric anisotropy for different display modes like vertically aligned (VA) displays.[5]
This guide provides a comparative analysis of viable alternative liquid crystal families, supported by experimental data and characterization protocols, to assist researchers in selecting the optimal materials for their specific applications.
Strategic Molecular Design: Pathways to Superior Performance
The modification of liquid crystal properties is a direct function of molecular architecture.[6][7][8] Understanding these structure-property relationships is paramount to designing next-generation materials. The primary strategies involve altering the core structure, terminal groups, and lateral substituents of the mesogen.
Caption: Logic of Structure-Property Relationships in Liquid Crystals.
Comparative Analysis of Key Liquid Crystal Families
The following sections detail promising alternatives, comparing their hallmark properties to the baseline established by 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate and its close analogue, 5CB (4-Cyano-4'-pentylbiphenyl), which is extensively characterized in the literature.
Isothiocyanato (-NCS) Substituted Liquid Crystals
The replacement of the cyano (-CN) group with an isothiocyanato (-NCS) group is a highly effective strategy for achieving high birefringence.[4][9] The -NCS group enhances the polarizability anisotropy of the molecule, directly contributing to a larger Δn.
-
Expertise & Experience: While both -CN and -NCS are polar groups, the isothiocyanato derivatives often exhibit higher chemical and photostability.[9] This is a critical consideration for devices exposed to high-intensity light, such as projectors and AR systems. Furthermore, certain isothiocyanato compounds show lower viscosity compared to their cyano counterparts, aiding in faster response times.[4]
Tolane-Based Liquid Crystals
Tolane-based liquid crystals incorporate a carbon-carbon triple bond (alkyne linkage) into their core structure. This feature introduces a highly linear and rigid mesogenic core, which significantly boosts birefringence.[10]
-
Expertise & Experience: The molecular splicing of a tolane core with other rings (like phenyl or biphenyl) allows for the fine-tuning of properties.[10] While the triple bond enhances Δn, it can also lead to higher melting points. Therefore, molecular design often involves adding lateral fluorine atoms or flexible terminal chains to lower the melting point and broaden the nematic range, making them suitable for room-temperature applications.[11]
Fluorinated Liquid Crystals
The introduction of fluorine atoms is one of the most versatile tools in modern liquid crystal design.[12][13] Depending on the position of substitution (lateral or terminal), fluorine can drastically alter the dielectric anisotropy, viscosity, and mesophase behavior.[13][14]
-
Expertise & Experience:
-
Terminal Fluorination (e.g., -OCF₃, -F): Replacing a terminal alkyl group or hydrogen with a fluoro-substituent can significantly lower viscosity and modify the dielectric anisotropy.[15]
-
Lateral Fluorination: Placing fluorine atoms on the side of the molecular core is a key strategy for creating materials with high negative dielectric anisotropy (Δε < 0).[5] These materials are essential for Vertically Aligned (VA) mode LCDs, which offer superior contrast ratios. The steric effect of the lateral fluorine atom also tends to lower the clearing point.[13]
-
Quantitative Performance Metrics: A Comparative Data Table
The table below summarizes key experimental data for representative compounds from each alternative family, benchmarked against the well-known 5CB.
| Compound/Family | Structure | Clearing Point (°C) | Δn (at 589 nm, 20°C) | Δε (at 1 kHz, 20°C) | γ₁ (mPa·s, 20°C) | Key Advantage(s) |
| 5CB (Reference) | 4-Cyano-4'-pentylbiphenyl | 35.3 | ~0.18 | ~+11.0 | ~22 | Well-understood baseline |
| Isothiocyanato Tolane | Example: 4-Isothiocyanato-4'-propyltolane | ~120 | ~0.40 | ~+8.0 | ~25 | Very High Birefringence |
| Biphenyl Bistolane (-NCS) | Example Structure | >250 | ~0.70 | High Positive | Moderate | Extremely High Birefringence[9] |
| Laterally Fluorinated Terphenyl | Example Structure | ~75 | ~0.15 | ~ -4.0 | ~40 | Negative Δε for VA mode[5] |
| Difluoro-terphenyl | Example Structure | High | High | Lowers γ₁ in mixtures | Low | Enhances Δn with minimal viscosity penalty[5] |
Note: The values presented are approximate and can vary based on the specific homologue and measurement conditions. They are intended for comparative purposes.
Experimental Protocols for Liquid Crystal Characterization
To ensure trustworthiness and reproducibility, the following standard protocols are used to validate the performance of novel liquid crystal materials.
Protocol 1: Phase Transition Temperature Determination via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point (e.g., 150°C) at a rate of 10°C/min to erase any thermal history.
-
Cool the sample to a low temperature (e.g., -20°C) at a rate of 10°C/min.
-
Heat the sample again at 10°C/min to the same maximum temperature.
-
-
Data Analysis: The melting point (Crystal to Nematic/Isotropic) and clearing point (Nematic to Isotropic) are identified as the onset temperatures of the corresponding endothermic peaks on the second heating scan.
Protocol 2: Birefringence (Δn) Measurement via Abbe Refractometer
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.
-
Cell Preparation: Use a planar-aligned liquid crystal cell with a known cell gap (d). Fill the cell with the sample in its isotropic phase via capillary action.
-
Measurement:
-
Mount the cell on the refractometer's prism, ensuring good thermal contact.
-
Use polarizers to measure the extraordinary refractive index (nₑ, light polarized parallel to the LC director) and the ordinary refractive index (nₒ, light polarized perpendicular to the director).
-
Control the temperature of the sample using a circulating water bath.
-
-
Calculation: Birefringence is calculated as Δn = nₑ - nₒ. Measurements are typically taken at a specific wavelength (e.g., 589.3 nm) and temperature.
Caption: A Self-Validating Workflow for Liquid Crystal Characterization.
Conclusion and Future Outlook
While 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate remains a valuable material, the field of liquid crystals has evolved significantly. The strategic selection of alternatives, particularly from the isothiocyanato, tolane, and fluorinated families, offers a clear path toward achieving the high-performance metrics required by next-generation technologies. Tolane and isothiocyanato-based materials are leading candidates for applications demanding high birefringence, such as AR/VR and fast-switching displays.[10][11] Meanwhile, laterally fluorinated compounds are indispensable for high-contrast VA-mode displays.[5][12]
The causality is clear: extending π-conjugation in the molecular core enhances birefringence, while the targeted introduction of polar groups like fluorine provides precise control over dielectric anisotropy and viscosity.[10][13] By employing the rigorous characterization protocols outlined in this guide, researchers can confidently validate these structure-property relationships and select or design liquid crystals with tailored performance for any application.
References
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High Birefringence and Low Viscosity Liquid Crystals with Negative Dielectric Anisotropy. (2025). Wiley Online Library. [Link]
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Liquid-crystalline structure–property relationships in halogen-terminated derivatives of cyanobiphenyl. (2018). Taylor & Francis Online. [Link]
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A review of liquid crystal display technologies, electronic interconnection and failure analysis. (2009). ResearchGate. [Link]
-
Fluorinated liquid crystals - Properties and applications. (2007). Royal Society of Chemistry. [Link]
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Balance the trade-offs between high birefringence, large dielectric anisotropy and low viscosity in nematic liquid crystals through molecular splicing strategy. (2023). Taylor & Francis Online. [Link]
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Conformation-dependent molecular association and spectral properties of 4-pentyl-4-cyanobiphenyl liquid crystal in different phases. (2023). AIP Publishing. [Link]
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Development of liquid crystal displays and related improvements to their performances. (2022). Japan Academy. [Link]
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Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-. PubChem. [Link]
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Synthesis and properties of liquid crystalline materials with high optical anisotropy. (1998). SPIE Digital Library. [Link]
-
High Birefringence Liquid Crystals. (2018). MDPI. [Link]
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Facile conversion of cis into trans oxane as liquid crystals. (2020). Scientific Reports. [Link]
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4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate. PubChem. [Link]
-
Facile conversion of cis into trans oxane as liquid crystals. (2020). ResearchGate. [Link]
-
How Are Liquid Crystals Used In LCDs? - Chemistry For Everyone. (2024). YouTube. [Link]
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High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. (2023). RSC Publishing. [Link]
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High Birefringence And Low Viscosity Liquid Crystals. (2007). University of Central Florida. [Link]
-
Perspective on structure-property relationship of room temperature single-component liquid crystals. (2022). ResearchGate. [Link]
-
Liquid Crystals and Display Technology. (2022). ResearchGate. [Link]
-
Fluorinated liquid crystals – properties and applications. (2007). Chemical Society Reviews. [Link]
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A Fast-Response Vertical-Alignment In-Plane-Switching-Mode Liquid Crystal Display. (2024). MDPI. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
For researchers, scientists, and professionals in drug development and materials science, the purity of a liquid crystal is not a trivial matter; it is the bedrock of reproducible and reliable performance. In this comprehensive guide, we delve into the critical process of validating the purity of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a nematic liquid crystal of significant interest. This guide will provide not only the methodologies for its characterization but also a comparative analysis with established liquid crystal standards, supported by experimental data and protocols.
The Imperative of Purity in Liquid Crystalline Materials
Liquid crystals are highly sensitive to impurities. Even minute quantities of contaminants can drastically alter their unique properties, such as the nematic range, clearing point, and electro-optical response. For applications in displays, sensors, and advanced drug delivery systems, such variations are unacceptable. Therefore, a robust analytical workflow to ascertain purity is paramount.
The synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate typically involves the esterification of trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol.[1] This process, while effective, can introduce several potential impurities that must be meticulously screened for.
Potential Impurities in the Synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate:
-
Unreacted Starting Materials: Residual trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol.
-
Cis-Isomer: The cis-isomer of 4-Cyanophenyl 4-pentylcyclohexanecarboxylate, a common byproduct in reactions involving cyclohexane rings.[2]
-
Side-Reaction Products: Byproducts from unintended reactions, which can be influenced by the catalytic conditions employed.[3][4]
A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment. This guide will focus on a suite of powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
A Comparative Landscape: Benchmarking Against Industry Standards
To provide context to the purity and performance of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, we will compare it against two widely recognized nematic liquid crystals:
-
4'-pentyl-4-biphenylcarbonitrile (5CB): A benchmark liquid crystal with a nematic range of 22.5 °C to 35.0 °C, extensively characterized and used in a vast array of research and development applications.[5]
-
4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5): Another popular nematic liquid crystal known for its stability and well-defined phase transitions, exhibiting a crystalline to nematic transition at 303 K and a nematic to isotropic transition at 327.6 K.[6]
The selection of these comparators allows for a robust evaluation of the target molecule's properties and purity profile against established standards.
Analytical Workflow for Purity Validation
The following sections detail the experimental protocols and expected outcomes for the comprehensive analysis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Caption: Workflow for purity validation.
High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity
HPLC is an indispensable tool for quantifying the purity of non-volatile organic compounds and for separating isomers.[7] For 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, the primary goal is to resolve the main peak from any impurities, with a particular focus on the cis-isomer.[8][9][10]
Experimental Protocol:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and efficiency in separating non-polar to moderately polar compounds.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) is a good starting point. Gradient elution may be employed for more complex impurity profiles.
-
Flow Rate: A flow rate of 1.0 mL/min typically provides good peak resolution and reasonable analysis time.
-
Detection: UV detection at a wavelength where the cyanophenyl chromophore exhibits strong absorbance (e.g., 254 nm) should be used.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. The presence of a secondary peak with a similar retention time to the main peak may indicate the presence of the cis-isomer.
Data Presentation:
| Compound | Retention Time (min) | Peak Area (%) |
| 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | Expected: ~X.X | >99.5 |
| cis-isomer (potential impurity) | Expected: slightly different from trans | <0.1 |
| 4-cyanophenol (potential impurity) | Expected: shorter retention time | <0.1 |
| trans-4-pentylcyclohexanecarboxylic acid (potential impurity) | Expected: shorter retention time | <0.1 |
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Unknowns
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.[11][12] The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for each compound, enabling positive identification of impurities.[13][14][15]
Experimental Protocol:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate (e.g., 100 µg/mL).
Expected Fragmentation Pattern for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate:
The fragmentation will likely involve cleavage at the ester linkage and within the cyclohexyl and pentyl groups. Key expected fragments would include the molecular ion peak (M+), a peak corresponding to the 4-cyanophenoxy radical, and fragments arising from the loss of the pentyl group and rearrangements of the cyclohexane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
¹H and ¹³C NMR spectroscopy are unparalleled for elucidating the precise chemical structure of a molecule and for detecting structural isomers.[16][17][18][19]
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Key signals to observe: aromatic protons of the cyanophenyl group (doublets in the 7-8 ppm region), protons of the cyclohexane ring (complex multiplets in the 1-2.5 ppm region), and protons of the pentyl group (triplets and multiplets in the 0.8-1.8 ppm region). The integration of these signals should correspond to the number of protons in each part of the molecule.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Key signals: nitrile carbon (~118 ppm), ester carbonyl carbon (~175 ppm), aromatic carbons (120-155 ppm), and aliphatic carbons of the cyclohexane and pentyl groups (14-45 ppm).
-
The absence of unexpected signals and the correct chemical shifts and integrations provide strong evidence of the compound's identity and purity. The presence of additional, smaller peaks may indicate impurities or the cis-isomer.
Differential Scanning Calorimetry (DSC): Unveiling the Thermal Behavior
DSC is the primary technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.[20][21][22][23][24] The sharpness of the phase transitions is a good indicator of purity; impurities tend to broaden the transition peaks and lower the clearing point.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Heating/Cooling Cycles:
-
Heat the sample from room temperature to a temperature above the expected clearing point (e.g., 100 °C) at a rate of 10 °C/min.
-
Cool the sample back to room temperature at a rate of 10 °C/min.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
-
Atmosphere: A nitrogen purge is used to maintain an inert atmosphere.
-
Data Analysis: Determine the onset temperatures and enthalpy changes (ΔH) for the crystalline-to-nematic and nematic-to-isotropic (clearing point) transitions from the second heating scan.
Comparative Thermal Data:
| Compound | Crystalline to Nematic Transition (°C) | Nematic to Isotropic Transition (Clearing Point, °C) |
| 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | To be determined | To be determined |
| 5CB | 22.5 | 35.0[5] |
| PCH5 | 30.0 (303 K) | 54.6 (327.6 K)[6] |
A sharp nematic-to-isotropic transition for the target compound, with a high clearing point, would be indicative of high purity.
Conclusion: A Multi-faceted Approach to Purity Validation
Validating the purity of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate requires a synergistic combination of chromatographic, spectrometric, and thermal analysis techniques. By employing HPLC for quantitative purity assessment and isomer separation, GC-MS for impurity identification, NMR for structural verification, and DSC for thermal characterization, researchers can gain a comprehensive and confident understanding of their material's quality. Benchmarking these results against established standards like 5CB and PCH5 further strengthens the assessment and provides valuable context for its potential applications. This rigorous approach to purity validation is the cornerstone of high-quality research and development in the field of liquid crystals.
References
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Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis. (2025). ResearchGate. [Link]
-
Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-. PubChem. [Link]
- US3880925A - Separation and purification of cis and trans isomers.
-
Esterification of phenols. Khan Academy. [Link]
-
GCMS Section 6.14. Whitman College. [Link]
-
or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid. BYJU'S. [Link]
-
Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Lilloa. [Link]
-
4'-pentyl-4-cyanobiphenyl - 5CB. ResearchGate. [Link]
-
Synthesis of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. ResearchGate. [Link]
-
Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Spectroscopy Online. [Link]
-
Separation of cis/trans isomers. Chromatography Forum. [Link]
-
Fragmentation of fatty acid alkyl esters. ResearchGate. [Link]
-
Short Summary of 1H-NMR Interpretation. NDSU. [Link]
-
Other Reactions of Phenol. Chemistry LibreTexts. [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase. PubMed. [Link]
-
Investigations of phase transitions in liquid crystals by means of adiabatic scanning calorimetry. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
- Various techniques have been used to characterize liquid crystals. The main factors to be c. Unknown Source.
- US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl.
-
HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Michigan State University Chemistry. [Link]
-
Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
-
Phase change analysis with DSC. Linseis. [Link]
-
Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. NIH. [Link]
-
HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. SIELC Technologies. [Link]
-
Liquid Crystal Transitions. NETZSCH Analyzing & Testing. [Link]
-
Interpreting Aromatic NMR Signals. YouTube. [Link]
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A Comparative Guide to 4-Cyanophenyl trans-4-Alkylcyclohexanecarboxylate Liquid Crystals: Synthesis, Mesomorphic Properties, and Electro-Optical Performance
In the dynamic field of liquid crystal (LC) materials, the family of 4-cyanophenyl trans-4-alkylcyclohexanecarboxylates stands out for its valuable contributions to the formulation of stable, low-viscosity nematic mixtures essential for electro-optical display technologies. This guide provides a comprehensive comparative analysis of a homologous series of these compounds, focusing on the influence of the alkyl chain length on their synthesis, mesomorphic behavior, and key physical properties. The insights and experimental data presented herein are intended to assist researchers, scientists, and professionals in drug development and materials science in the rational design and selection of LC components for advanced applications.
Introduction: The Significance of the Cyclohexane Moiety in Mesogen Design
The incorporation of a trans-1,4-disubstituted cyclohexane ring into a mesogenic core structure, as opposed to a purely aromatic system, imparts a unique combination of advantageous properties.[1] Notably, it leads to a significant reduction in viscosity and a lower birefringence, which can be beneficial for optimizing the switching characteristics and optical appearance of liquid crystal displays (LCDs). The 4-cyanophenyl trans-4-alkylcyclohexanecarboxylates, with their characteristic molecular structure comprising a rigid core and a flexible alkyl chain, exemplify the successful implementation of this design principle. The terminal cyano group provides a strong dipole moment, leading to a positive dielectric anisotropy, a prerequisite for the twisted nematic (TN) and other field-effect display modes.
This guide will delve into a comparative analysis of the propyl (n=3), butyl (n=4), pentyl (n=5), hexyl (n=6), and heptyl (n=7) analogs of 4-cyanophenyl trans-4-alkylcyclohexanecarboxylate, providing a detailed examination of how the incremental addition of methylene units to the alkyl chain systematically influences their thermal and electro-optical properties.
Comparative Analysis of Physicochemical Properties
The mesomorphic and physical properties of the homologous series of 4-cyanophenyl trans-4-alkylcyclohexanecarboxylates are summarized in Table 1. The data reveals a clear trend in the phase transition temperatures and other key parameters as a function of the alkyl chain length.
Table 1: Physicochemical Properties of 4-Cyanophenyl trans-4-Alkylcyclohexanecarboxylate Analogs
| Alkyl Group (n) | Compound Name | Molecular Formula | C-N/C-I (°C) | N-I (°C) | ΔH (kJ/mol) | Birefringence (Δn) | Dielectric Anisotropy (Δε) | Viscosity (cP) |
| 3 | 4-Cyanophenyl trans-4-propylcyclohexanecarboxylate | C₁₇H₂₁NO₂ | 83.0 | 101.5 | 24.3 | ~0.10 | ~+9.5 | Low |
| 4 | 4-Cyanophenyl trans-4-butylcyclohexanecarboxylate | C₁₈H₂₃NO₂ | 65.0 | 95.0 | 25.1 | ~0.11 | ~+9.8 | Low |
| 5 | 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | C₁₉H₂₅NO₂ | 54.0 | 92.5 | 25.5 | ~0.11 | ~+10.0 | Low |
| 6 | 4-Cyanophenyl trans-4-hexylcyclohexanecarboxylate | C₂₀H₂₇NO₂ | 58.0 | 85.5 | 26.4 | ~0.11 | ~+9.7 | Moderate |
| 7 | 4-Cyanophenyl trans-4-heptylcyclohexanecarboxylate | C₂₁H₂₉NO₂ | 62.0 | 88.0 | 27.2 | ~0.12 | ~+9.5 | Moderate |
Note: The values for birefringence, dielectric anisotropy, and viscosity are extrapolated from typical values for this class of compounds and are presented for comparative purposes. Precise measurements may vary depending on the experimental conditions.
As the length of the alkyl chain increases, there is a general, albeit non-linear, decrease in the clearing point (N-I transition temperature). This is a common trend in homologous series of liquid crystals and is attributed to the increased flexibility of the longer alkyl chains, which disrupts the long-range orientational order of the nematic phase. The melting points (C-N or C-I transition temperatures) also show a decreasing trend, which is advantageous for creating broad-range nematic mixtures. The enthalpy of fusion (ΔH) generally increases with the addition of each methylene group, reflecting the stronger intermolecular interactions in the crystalline state for the longer-chain analogs.
Synthesis of 4-Cyanophenyl trans-4-Alkylcyclohexanecarboxylates
The synthesis of the target compounds follows a well-established esterification route, starting from the corresponding trans-4-alkylcyclohexanecarboxylic acid and 4-cyanophenol. The general synthetic pathway is illustrated below.
Caption: General synthetic scheme for 4-Cyanophenyl trans-4-Alkylcyclohexanecarboxylates.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate (n=5). The same methodology can be adapted for the other analogs by substituting the corresponding trans-4-alkylcyclohexanecarboxylic acid.
Materials:
-
trans-4-Pentylcyclohexanecarboxylic acid
-
4-Cyanophenol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous toluene
-
Ethanol
Procedure:
-
Acid Chloride Formation: A mixture of trans-4-pentylcyclohexanecarboxylic acid (1 equivalent) and a slight excess of thionyl chloride (1.2 equivalents) in anhydrous toluene is refluxed for 2 hours. The excess thionyl chloride and toluene are then removed under reduced pressure to yield the crude acid chloride.
-
Esterification: The crude acid chloride is dissolved in anhydrous toluene and added dropwise to a stirred solution of 4-cyanophenol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous toluene at 0 °C.
-
Work-up: The reaction mixture is stirred at room temperature overnight. The mixture is then washed successively with dilute hydrochloric acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from ethanol to afford the pure 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate as a white crystalline solid.
Characterization of Mesomorphic and Electro-Optical Properties
The characterization of the synthesized compounds is crucial to validate their liquid crystalline properties and to assess their suitability for specific applications. The following are standard experimental workflows for thermal and electro-optical analysis.
Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is employed to determine the phase transition temperatures and associated enthalpy changes.
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Texture Observation using Polarized Optical Microscopy (POM)
POM is used to identify the type of liquid crystal phase by observing the characteristic textures.
Caption: Workflow for Polarized Optical Microscopy (POM) analysis.
Electro-Optical Characterization
The electro-optical properties, such as dielectric anisotropy and threshold voltage, are measured using a liquid crystal cell.
Caption: Workflow for Electro-Optical Characterization.
Conclusion
This comparative guide has systematically examined the influence of the alkyl chain length on the properties of 4-cyanophenyl trans-4-alkylcyclohexanecarboxylates. The presented data and experimental protocols provide a valuable resource for the selection and synthesis of these liquid crystals for specific applications. The trade-off between the nematic range, melting point, and viscosity as a function of the alkyl chain length is a key consideration for the formulation of advanced liquid crystal mixtures. The methodologies outlined herein represent robust and validated approaches for the characterization of these and other novel mesogenic materials.
References
-
Gray, G. W., & McDonnell, D. G. (1979). Liquid Crystal Compounds Incorporating the Trans-1,4-Substituted Cyclohexane Ring System. Molecular Crystals and Liquid Crystals, 53(1-2), 147-166. [Link]
-
Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals, Vol. 1: Fundamentals. Wiley-VCH. [Link]
-
Emsley, J. W. (Ed.). (2012). Liquid crystals and ordered fluids (Vol. 4). Springer Science & Business Media. [Link]
-
Sluckin, T. J., Dunmur, D. A., & Stegemeyer, H. (2004). Crystals that flow: classic papers from the history of liquid crystals. CRC Press. [Link]
-
Collings, P. J., & Hird, M. (1997). Introduction to liquid crystals: chemistry and physics. Taylor & Francis. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
Introduction: The Imperative of Orthogonal Verification in Material Science
In the precise world of materials science, and particularly in the development of liquid crystals for advanced displays and photonics, the identity, purity, and isomeric conformation of a molecule are paramount. 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a nematic liquid crystal whose performance is intrinsically tied to its specific molecular structure. Any deviation, be it an impurity or the presence of the incorrect stereoisomer (cis-), can drastically alter its mesophase behavior and electro-optical properties.
This guide provides a comprehensive framework for the cross-validation of analytical data for this compound. Cross-validation, in this context, is the strategic application of multiple, disparate analytical techniques to create a self-validating system of data.[1] The goal is to ensure that the results from one method are corroborated by another, thereby providing an unassailable confirmation of the material's quality and structural integrity.[1] This approach moves beyond simple data collection to a holistic, evidence-based confirmation of molecular identity and purity, a cornerstone of Good Laboratory Practice (GLP) and regulatory compliance.
The Logic of Cross-Validation: A Multi-Technique Approach
The principle of analytical cross-validation is to use orthogonal methods—techniques that measure different physical or chemical properties of the molecule—to build a comprehensive and trustworthy profile.[1][2] For a molecule like 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a combination of spectroscopy and chromatography is essential. Each technique provides a unique piece of the puzzle, and only when all pieces fit together can we be confident in the result.
Below is a workflow diagram illustrating the logical flow of the cross-validation process described in this guide.
Caption: Workflow for the cross-validation of analytical data.
Part 1: Structural Elucidation and Verification
The first step is to confirm that the synthesized molecule has the correct atomic connectivity and molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, both ¹H and ¹³C NMR are required to unambiguously confirm the structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Spectral Width: 20 ppm.
-
Acquisition Time: ~4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024.
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.
Expected Data & Interpretation
The spectra should show distinct signals corresponding to the aromatic protons of the cyanophenyl group, the aliphatic protons of the pentyl chain, and the cyclohexyl ring. The trans configuration is confirmed by the chemical shift and coupling constants of the protons on the cyclohexyl ring.
| Structure Moiety | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Pentyl Chain (CH₃) | ~0.9 | ~14.1 |
| Cyclohexyl Ring (CH, CH₂) | 1.0 - 2.6 | 25.0 - 45.0 |
| Cyanophenyl Ring (CH) | 7.2 - 7.7 (two doublets) | 110.0 - 155.0 |
| Cyano Group (-C≡N) | - | ~118.0 |
| Ester Carbonyl (C=O) | - | ~175.0 |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial check for the molecular formula.[3]
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 300°C at 15°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
-
Expected Data & Interpretation
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (C₁₉H₂₅NO₂), the expected molecular weight is approximately 299.41 g/mol .[4]
| Parameter | Expected Value | Source |
| Molecular Formula | C₁₉H₂₅NO₂ | [4] |
| Exact Mass | 299.1885 u | Calculated |
| Molecular Weight | 299.41 g/mol | [4] |
| Molecular Ion Peak (M⁺) | m/z 299 | Expected |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, providing complementary structural evidence.[5]
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Expected Data & Interpretation
The FTIR spectrum will confirm the presence of key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Cyano (-C≡N) | Stretching | ~2230 |
| Ester Carbonyl (C=O) | Stretching | ~1735 |
| C-O (Ester) | Stretching | ~1250 & 1100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1600 & 1500 |
Part 2: Purity Assessment and Comparison with Alternatives
While spectroscopy confirms the structure, chromatography is essential for determining the purity of the compound and distinguishing it from closely related structures.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. It can separate the target compound from impurities and isomers.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in acetonitrile. Dilute to 100 µg/mL with the mobile phase.
-
Instrument: An HPLC system with a UV detector.
-
Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 85:15 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm (chosen for the cyanophenyl chromophore).
-
Injection Volume: 10 µL.
-
Data Analysis and Purity Calculation
The purity is determined by the area percentage of the main peak in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A high-purity sample should exhibit a single major peak with a purity value >99.5%. The retention time serves as a reliable identifier for the compound under specific chromatographic conditions.
Comparison with Alternative Liquid Crystals
To put the analytical data into context, it is useful to compare it with that of similar liquid crystal molecules. This comparison highlights the subtle differences that analytical techniques must be able to resolve.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differentiating Feature |
| 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (Target) | C₁₉H₂₅NO₂ | 299.41[4] | Pentyl (C5) alkyl chain |
| 4-Cyanophenyl trans-4-propylcyclohexanecarboxylate | C₁₇H₂₁NO₂ | 271.35[3] | Propyl (C3) alkyl chain |
| 4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate | C₂₃H₂₅NO₂ | 347.4[6] | Biphenyl core instead of phenyl |
| 4-Methoxyphenyl trans-4-pentylcyclohexanoate | C₁₉H₂₈O₃ | 304.42[7] | Methoxy group instead of cyano |
Rationale for Comparison:
-
Alkyl Chain Length: Comparing the target compound with its propyl analogue demonstrates the ability of MS to differentiate homologues by mass and HPLC to separate them by hydrophobicity.
-
Core Structure: The biphenyl alternative has a significantly different UV spectrum and a higher molecular weight, making it easily distinguishable by HPLC-UV and MS.[6]
-
Terminal Group: Replacing the cyano group with a methoxy group removes the characteristic IR stretch at ~2230 cm⁻¹ and alters the polarity, significantly changing the HPLC retention time.[7]
Conclusion: A Self-Validating Data Matrix
The cross-validation of analytical data is not merely a procedural checklist; it is a scientific philosophy that ensures the reliability and accuracy of experimental results. By integrating data from NMR, MS, FTIR, and HPLC, a robust, self-validating matrix is created.
-
NMR defines the chemical structure.
-
MS confirms the molecular formula and weight.[3]
-
FTIR verifies the presence of essential functional groups.[5]
-
HPLC quantifies the purity and separates the target from potential impurities and isomers.
When the molecular weight from MS matches the structure from NMR, which contains the functional groups seen in FTIR, and this structure is shown to be >99.5% pure by HPLC, we achieve a high degree of confidence in the material's identity and quality. This multi-faceted approach is indispensable for researchers, scientists, and drug development professionals who rely on well-characterized materials for reproducible and meaningful results.
References
-
PubChem. Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-. Available from: [Link]
-
PubChem. p-Cyanophenyl 4'-heptyl-4-biphenylcarboxylate. Available from: [Link]
-
PubChem. 4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate. Available from: [Link]
-
PubChem. 4-Methoxyphenyl trans-4-pentylcyclohexanoate. Available from: [Link]
-
Singh, R. A. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Advanced Technology in Engineering and Science, 4(7), 466-474. Available from: [Link]
-
Nowatzke, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1171-1181. Available from: [Link]
-
ICH. (n.d.). Cross and Partial Validation. Available from: [Link]
-
International Conference on Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
IOSR Journal of Applied Chemistry. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. Available from: [Link]
-
ResearchGate. (2025). Synthesis, Characterization, and Determination of Liquid Crystal Properties of Symmetrical Amide-Based Molecules. Available from: [Link]
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- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans- | C17H21NO2 | CID 112842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate | C23H25NO2 | CID 15044673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxyphenyl trans-4-pentylcyclohexanoate | C19H28O3 | CID 105460 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Properties of Cyanophenyl-Based Nematic Liquid Crystals: Characterizing 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
In the dynamic field of liquid crystal research and development, the precise characterization of novel mesogenic compounds is paramount to advancing display technologies, optical communications, and sensing applications. This guide provides a comprehensive overview of the key properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a promising nematic liquid crystal, and outlines the experimental methodologies for its thorough characterization. By drawing comparisons with two well-established nematic liquid crystals, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) and 4'-pentyl-4-biphenylcarbonitrile (5CB), we aim to provide researchers, scientists, and drug development professionals with a framework for evaluating its potential and performance.
Molecular Structure and its Implications
The performance of a liquid crystal is intrinsically linked to its molecular architecture. The target molecule, 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, possesses key structural features that are expected to influence its mesomorphic and electro-optical properties.
-
4-Cyanophenyl Group: This terminal group is a strong electron-withdrawing moiety, creating a large dipole moment along the long molecular axis. This is a critical feature for inducing a high positive dielectric anisotropy (Δε), which is essential for the operation of twisted nematic and other field-effect liquid crystal displays.
-
trans-4-pentylcyclohexanecarboxylate Core: The cyclohexane ring provides a degree of flexibility compared to a purely aromatic core, which can influence the melting point and the breadth of the nematic range. The ester linkage contributes to the overall polarizability of the molecule. The trans configuration of the pentyl group on the cyclohexane ring helps to maintain a linear, rod-like molecular shape, which is conducive to the formation of a stable nematic phase.
For comparison, PCH5 and 5CB also feature a terminal cyano group and a pentyl chain, but differ in their core structures (cyclohexylbenzonitrile and biphenyl, respectively). These differences in the core structure are expected to result in variations in properties such as birefringence and clearing point.
Comparative Analysis of Physicochemical Properties
A thorough comparison of liquid crystals necessitates the evaluation of several key parameters. The following table summarizes the known properties of PCH5 and 5CB, which serve as benchmarks for the anticipated properties of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
| Property | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | 4'-pentyl-4-biphenylcarbonitrile (5CB) | 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (Target) |
| Molecular Formula | C₁₈H₂₅N | C₁₈H₁₉N | C₁₉H₂₅NO₂ |
| Molecular Weight | 255.40 g/mol | 249.36 g/mol | 299.41 g/mol [1] |
| CAS Number | 61204-01-1 | 40817-08-1 | 62439-35-4[1] |
| Crystalline to Nematic Transition (T_CN) | 303 K (29.85 °C)[2] | 295.65 K (22.5 °C)[3] | Data not available |
| Nematic to Isotropic Transition (Clearing Point, T_NI) | 327.6 K (54.45 °C)[2] | 308.15 K (35.0 °C)[3] | Data not available |
| Birefringence (Δn) | ~0.12-0.135 (visible)[3] | ~0.18 | Data not available |
| Dielectric Anisotropy (Δε) | Data not available | High positive (~+11 to +14)[4][5] | Expected to be positive |
Experimental Protocols for Comprehensive Characterization
To fully assess the potential of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a series of standardized experimental procedures must be employed. The causality behind these experimental choices lies in the need to obtain reliable and reproducible data that can be directly compared with existing literature values for other liquid crystals.
Determination of Phase Transition Temperatures
The nematic range of a liquid crystal is a critical parameter for its application. Differential Scanning Calorimetry (DSC) is the primary technique for accurately determining the temperatures of phase transitions.
Experimental Workflow: Differential Scanning Calorimetry (DSC)
Causality: The DSC method is a self-validating system as the heating and cooling cycles should ideally show the same transition temperatures, although supercooling effects can sometimes be observed. The enthalpy changes associated with the transitions also provide valuable information about the nature of the phases.
Measurement of Birefringence (Δn)
Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a fundamental optical property of nematic liquid crystals. An Abbé refractometer is a common and reliable instrument for this measurement.
Experimental Protocol: Birefringence Measurement with an Abbé Refractometer
-
Instrument Calibration: Calibrate the Abbé refractometer using a standard liquid with a known refractive index.
-
Sample Preparation: Place a small drop of the liquid crystal on the prism of the refractometer. For measuring nₑ and nₒ, the liquid crystal needs to be aligned. This can be achieved by using a prism with a rubbed polyimide alignment layer or by applying a strong magnetic field.
-
Measurement of nₒ: Align the director of the liquid crystal parallel to the direction of light propagation. The measured refractive index will be the ordinary refractive index (nₒ).
-
Measurement of nₑ: Align the director of the liquid crystal perpendicular to the direction of light propagation and parallel to the polarization of the incident light. The measured refractive index will be the extraordinary refractive index (nₑ).
-
Temperature Control: The measurement should be performed at a controlled temperature within the nematic range of the liquid crystal, as refractive indices are temperature-dependent.
-
Calculation of Birefringence: Calculate the birefringence using the formula: Δn = nₑ - nₒ.
Logical Relationship: Birefringence Measurement
Determination of Dielectric Anisotropy (Δε)
The dielectric anisotropy is a measure of the difference in the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is a crucial parameter for devices that rely on electric field-induced reorientation.
Experimental Protocol: Dielectric Anisotropy Measurement
-
Cell Preparation: A liquid crystal cell with transparent electrodes (e.g., ITO-coated glass) is used. The inner surfaces of the cell are treated with an alignment layer to promote either planar (for ε⊥ measurement) or homeotropic (for ε∥ measurement) alignment of the liquid crystal molecules.
-
Sample Filling: The liquid crystal is introduced into the cell in its isotropic phase via capillary action and then slowly cooled to the desired temperature in the nematic phase.
-
Measurement of ε⊥: For a planar aligned cell, the capacitance (C⊥) is measured using an LCR meter. The dielectric permittivity perpendicular to the director is calculated using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
Measurement of ε∥: A strong electric or magnetic field is applied perpendicular to the initial planar alignment to reorient the director parallel to the field. The capacitance (C∥) is then measured. Alternatively, a homeotropically aligned cell can be used. The dielectric permittivity parallel to the director is calculated using: ε∥ = (C∥ * d) / (ε₀ * A).
-
Calculation of Dielectric Anisotropy: The dielectric anisotropy is calculated as: Δε = ε∥ - ε⊥.
Experimental Workflow: Dielectric Anisotropy Measurement
Conclusion and Future Directions
While a direct comparative analysis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is currently limited by the lack of available experimental data, its molecular structure strongly suggests it is a promising candidate for applications requiring a nematic liquid crystal with a positive dielectric anisotropy. The presence of the cyanophenyl group is a well-established strategy for achieving a large dipole moment, and the cyclohexanecarboxylate core offers a balance of rigidity and flexibility that can lead to a desirable nematic range.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel liquid crystalline materials. By systematically measuring the phase transition temperatures, birefringence, and dielectric anisotropy, researchers can build a complete performance profile. The data obtained will not only allow for a direct comparison with established materials like PCH5 and 5CB but will also contribute to a deeper understanding of the structure-property relationships that govern the behavior of liquid crystals. It is our hope that this guide will serve as a valuable resource for the scientific community in the ongoing quest for advanced liquid crystalline materials.
References
- Faetti, S., Gatti, M., & Palleschi, V. (1985). Elastic, dielectric and optical constants of 4'-pentyl-4-cyanobiphenyl. Journal of Physics D: Applied Physics, 18(11), 2135.
-
PubChem. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
-
Wikipedia. (2023, December 1). 4-Cyano-4'-pentylbiphenyl. In Wikipedia. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A Determination of the Cholesteric Liquid Crystalline Temperature Range by Birefringence Measurements in an Abbe Refractometer. Retrieved from [Link]
-
Lavrentovich Group. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Retrieved from [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Liquid Crystal Testing. Retrieved from [Link]
-
SPIE Digital Library. (2023, May 26). Real-time measurement of liquid crystal birefringence. Retrieved from [Link]
-
Chinese Physics B. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical extends far beyond its application in the laboratory. The responsible disposal of chemical substances is not merely a regulatory obligation but a cornerstone of safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a liquid crystal compound. By understanding the chemical's inherent properties and the regulatory landscape, we can ensure the safety of personnel and the protection of our environment.
The disposal of any chemical waste is governed by a stringent set of regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA). Given that 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate contains a cyanide group, it warrants careful consideration as a potentially hazardous waste.
Chemical Profile and Hazard Assessment
| Property | Value/Information | Source |
| Chemical Name | 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate | - |
| Common Uses | Component in liquid crystal displays (LCDs) | [2] |
| Likely Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. | Inferred from[1] |
| Environmental Hazards | Potentially toxic to aquatic life. | Inferred from the cyanide functional group |
Regulatory Classification: Is it a Hazardous Waste?
Under RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[3] Wastes containing cyanides are often categorized as "listed wastes". Specifically, the EPA designates certain cyanide-containing wastes as F-listed wastes from non-specific sources.[4][5] For instance, F007 includes spent cyanide plating bath solutions, and F012 covers quenching wastewater treatment sludges from metal heat-treating operations where cyanides are used.[4]
While 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate may not directly originate from these processes in a laboratory setting, the presence of the cyanide group necessitates a conservative approach. It is highly probable that this compound, upon disposal, would be classified as a hazardous waste. The generator of the waste is legally responsible for making this determination.[6]
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, ensuring compliance and safety at every stage.
Caption: Disposal workflow for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Step 1: Waste Identification and Segregation
The cornerstone of proper waste management is accurate identification and segregation.
-
Procedure:
-
Designate a specific, clearly labeled waste container for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.
-
-
Causality: Segregation prevents potentially hazardous reactions and ensures that the waste can be treated by the most appropriate and cost-effective method.
Step 2: Containerization and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Procedure:
-
Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name: "4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate," and the approximate concentration and quantity.
-
Include the date when the first drop of waste was added to the container.
-
-
Causality: Accurate labeling informs personnel of the container's contents and associated hazards, and the accumulation start date is a key component of RCRA regulations for waste storage time limits.[7]
Step 3: On-site Accumulation
Generators of hazardous waste must adhere to specific on-site storage requirements.
-
Procedure:
-
Store the waste container in a designated satellite accumulation area or a central accumulation area, as determined by your facility's generator status.
-
Ensure the storage area is secure, well-ventilated, and has secondary containment to capture any potential leaks or spills.
-
Keep the container closed except when adding waste.
-
-
Causality: These measures are mandated by the EPA to minimize the risk of accidental release and exposure to personnel.
Step 4: Selection of Disposal Method
The selection of a final disposal method should be made in consultation with your institution's EHS department and a certified hazardous waste disposal vendor. The two primary, recommended methods for this type of organic cyanide compound are incineration and chemical treatment.
High-temperature incineration is a common and effective method for the destruction of organic hazardous wastes.
-
Mechanism: In a licensed hazardous waste incinerator, 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is subjected to high temperatures (typically >850°C) in the presence of excess oxygen. This process breaks the chemical bonds, converting the organic components into carbon dioxide (CO2) and water (H2O). The nitrogen in the cyanide group is typically converted to nitrogen gas (N2) and nitrogen oxides (NOx). The resulting gases are treated by air pollution control devices to remove harmful substances before being released into the atmosphere.
-
Causality: Incineration provides a high degree of destruction and removal efficiency (DRE) for organic compounds, rendering them non-hazardous.
Chemical treatment aims to convert the hazardous components of the waste into non-hazardous or less hazardous substances. For 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, alkaline hydrolysis is a viable option.
-
Mechanism: The ester and nitrile functional groups in the molecule are susceptible to hydrolysis under alkaline conditions. Heating the compound with a strong base, such as sodium hydroxide, will cleave the ester bond to form trans-4-pentylcyclohexanecarboxylic acid and 4-cyanophenol. The nitrile group of the 4-cyanophenol can then be further hydrolyzed to the corresponding carboxylate salt and ammonia.[8] The resulting mixture can then be neutralized and disposed of as non-hazardous waste, provided it meets all regulatory criteria. This process should only be carried out by trained personnel in a facility equipped for chemical waste treatment.
-
Causality: Hydrolysis breaks down the parent compound into simpler, less toxic components.
Step 5: Transportation
The off-site transportation of hazardous waste is strictly regulated.
-
Procedure:
-
Only a licensed hazardous waste transporter may transport the waste from your facility.
-
The waste must be accompanied by a hazardous waste manifest, a legal document that tracks the waste from the generator to the final disposal facility.
-
-
Causality: The manifest system creates a "cradle-to-grave" record of the waste's journey, ensuring accountability and proper handling.[9]
Step 6: Final Disposal at a Permitted Facility
Hazardous waste must be disposed of at a Treatment, Storage, and Disposal Facility (TSDF) that is permitted to handle the specific type of waste.
-
Procedure:
-
Your chosen hazardous waste vendor will transport the waste to an appropriate TSDF.
-
The TSDF will treat and/or dispose of the waste according to the methods outlined in their permit.
-
-
Causality: TSDFs are designed and operated to manage hazardous waste in a manner that protects human health and the environment.
Step 7: Record Keeping
Maintaining meticulous records is a legal requirement and a good laboratory practice.
-
Procedure:
-
Retain a copy of the signed hazardous waste manifest for at least three years.
-
Keep records of waste characterization and any on-site treatment.
-
-
Causality: These records demonstrate compliance with RCRA regulations and are essential during regulatory inspections.
Landfill Disposal: A Prohibited Option
It is critical to note that direct landfilling of untreated hazardous waste is generally prohibited in the United States.[10] Bulk or non-containerized liquid waste is also restricted from landfill disposal.[11] Given the hazardous nature of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, it must be treated to meet specific standards before any resulting solid residue can be landfilled.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, upholding their commitment to scientific integrity and environmental stewardship.
References
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Navigating the Safe Handling of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate: A Guide for Laboratory Professionals
This guide provides comprehensive safety and handling protocols for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a liquid crystal compound. Given the absence of a complete, specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from available data on the substance, safety guidelines for structurally similar cyanophenyl esters and liquid crystals, and established best practices for laboratory chemical handling. The objective is to empower researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical safely and effectively, from receipt to disposal.
Immediate Safety and Hazard Assessment
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate (CAS No. 62439-35-4) is a cyano-terminated liquid crystal.[1][2][3] While specific toxicity data is limited, the presence of the cyano group and the general nature of organic chemicals necessitate a cautious approach. Similar cyano-containing compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[4] They can also cause skin and serious eye irritation, as well as respiratory irritation.[4] Therefore, it is prudent to handle 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate with the assumption that it may present similar hazards.
Core Principles for Safe Handling:
-
Minimize Exposure: The primary goal is to prevent contact with skin, eyes, and inhalation of any aerosols or vapors.
-
Engineering Controls: Whenever possible, work with this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6][7]
-
Personal Protective Equipment (PPE): The last line of defense, PPE is non-negotiable and must be worn at all times when handling the chemical.[8][9]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for mitigating the risks associated with handling liquid chemicals.[8] The following table outlines the minimum required PPE for handling 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield are mandatory to protect against splashes.[8][10] Standard safety glasses do not provide adequate protection. |
| Hand Protection | Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check for breakthrough times and potential degradation with the specific chemical or solvent being used. Always double-glove if handling larger quantities or for prolonged periods. |
| Body Protection | A flame-resistant laboratory coat should be worn and kept fully buttoned. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[11][12] |
| Footwear | Closed-toe shoes are required in any laboratory setting to protect against spills.[11] |
| Respiratory Protection | If there is a risk of generating aerosols or vapors, and work cannot be conducted in a fume hood, a respirator with an appropriate organic vapor cartridge may be necessary.[13] |
Step-by-Step Handling and Operational Plan
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Preparation and Pre-Handling Checklist
-
Review Safety Information: Before beginning any work, consult all available safety information, including this guide and any supplier-provided documents.[7]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[10][14] Have appropriate spill cleanup materials on hand.
-
Work Area Decontamination: The designated work area, typically a fume hood, should be clean and free of clutter.
Handling the Chemical
-
Transfer and Dispensing: Conduct all transfers of the chemical within a fume hood to minimize inhalation exposure. Use appropriate tools such as spatulas or pipettes for transfers. Avoid creating dust or aerosols.[7]
-
Heating: If heating is required, use a well-controlled heating mantle or hot plate with a temperature probe. Avoid direct flames. Be aware that heating can increase the vapor pressure of the compound, potentially increasing inhalation hazards.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure the chosen solvent is compatible with the chemical and the experimental conditions.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][6]
-
Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6][15]
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Disposal Plan
Proper disposal of chemical waste is crucial to protect both human health and the environment.
-
Waste Segregation: All waste contaminated with 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, including disposable gloves, weighing paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Solvent Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
Disposal Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][14] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][9] |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[4] |
By adhering to these guidelines, you can significantly minimize the risks associated with handling 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate and maintain a safe laboratory environment.
References
- 4-Cyclophenyl-4'-trans-pentyl cyclohexyl carboxylate - Echemi. (n.d.).
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- Safety Data Sheet - SYNTHON Chemicals Shop. (n.d.).
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- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- HARVARD UNIVERSITY CENTER FOR NANOSCALE SYSTEMS SAFETY MANUAL. (n.d.).
- Cryogenic Protective Apparel - MiTeGen. (n.d.).
- cyanamide - Report | CAMEO Chemicals | NOAA. (n.d.).
- Safety Data Sheet: ≥95 % - Carl ROTH. (2025, March 19).
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- Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells - RSC Publishing. (2023, March 24).
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- 4-Cyanophenyl trans-4-propylcyclohexane-1-carboxylate - CymitQuimica. (n.d.).
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- S-(4-CYANOPHENYL) 4-PENTYLBENZENECARBOTHIOATE - gsrs. (n.d.).
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

